Brasilicardin A
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C45H68N2O16 |
|---|---|
Molekulargewicht |
893 g/mol |
IUPAC-Name |
(2S,3S)-4-[(1S,4aS,4bS,6S,7S,8aS,10aS)-6-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(3-hydroxybenzoyl)oxy-6-methyloxan-2-yl]oxy-7-hydroxy-2,4b,8,8,10a-pentamethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-1-yl]-2-amino-3-methoxybutanoic acid |
InChI |
InChI=1S/C45H68N2O16/c1-20-12-13-30-44(6,25(20)17-26(58-8)31(46)39(55)56)15-14-29-43(4,5)38(54)27(18-45(29,30)7)60-42-35(53)37(36(21(2)59-42)62-40(57)23-10-9-11-24(50)16-23)63-41-32(47-22(3)49)34(52)33(51)28(19-48)61-41/h9-12,16,21,25-38,41-42,48,50-54H,13-15,17-19,46H2,1-8H3,(H,47,49)(H,55,56)/t21-,25-,26-,27-,28+,29+,30-,31-,32+,33+,34+,35+,36-,37-,38+,41-,42-,44-,45+/m0/s1 |
InChI-Schlüssel |
SAZHWKBRJJLWKC-AWWLABOASA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@]3([C@H](CC[C@@]4([C@@H]3CC=C([C@@H]4C[C@@H]([C@@H](C(=O)O)N)OC)C)C)C([C@@H]2O)(C)C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)OC(=O)C6=CC(=CC=C6)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CC3(C(CCC4(C3CC=C(C4CC(C(C(=O)O)N)OC)C)C)C(C2O)(C)C)C)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC(=O)C6=CC(=CC=C6)O |
Synonyme |
brasilicardin A |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Brasilicardin A
For Researchers, Scientists, and Drug Development Professionals
Brasilicardin A (BraA) is a novel, potent immunosuppressive agent isolated from the actinomycete Nocardia brasiliensis.[1] Its unique tricyclic diterpenoid glycoside structure and distinct mechanism of action set it apart from clinically used immunosuppressants like cyclosporin A and tacrolimus, making it a promising candidate for further pre-clinical and clinical investigation.[2][3] This document provides a comprehensive overview of the molecular mechanism underlying this compound's immunosuppressive effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: Inhibition of Amino Acid Transport System L
The primary mechanism of action of this compound is the inhibition of the large neutral amino acid transporter system L (LAT).[3][4] T-lymphocytes, upon activation, exhibit a high demand for extracellular nutrients, including amino acids, to support their proliferation and effector functions.[4] System L is the major transporter for essential amino acids in activated T-cells.[3] By blocking this transport system, this compound effectively starves the T-cells of crucial amino acids.[4]
This amino acid deprivation triggers a cellular stress response mediated by the General Control Nonderepressible 2 (GCN2) kinase.[4] GCN2 is a sensor for amino acid deficiency. Upon activation, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[4] Phosphorylated eIF2α is a potent inhibitor of global protein synthesis, which in turn halts the cell cycle progression of T-lymphocytes in the G1 phase, ultimately leading to the observed immunosuppressive effect.[4]
Notably, this mode of action is fundamentally different from that of calcineurin inhibitors like cyclosporin A, which primarily target IL-2 production.[5] this compound does not inhibit IL-2 production, highlighting its distinct and novel mechanism.[5]
Quantitative Data Summary
The biological activity of this compound has been quantified in various assays. The following tables summarize the key inhibitory concentrations (IC50) for its immunosuppressive and cytotoxic effects.
Table 1: Immunosuppressive Activity of this compound and Comparators
| Compound | Assay | IC50 | Reference |
| This compound | Mouse Mixed Lymphocyte Reaction (MLR) | 0.07 µg/mL | [1] |
| This compound | Mouse Mixed Lymphocyte Reaction (MLR) | 0.057 µg/mL (63.8 nM) | [3][5] |
| Cyclosporin A | Mouse Mixed Lymphocyte Reaction (MLR) | 0.016 µg/mL | [1] |
| Ascomycin | Mouse Mixed Lymphocyte Reaction (MLR) | 0.04 µg/mL | [1] |
| This compound | Human T-cell Proliferation (CD3/CD28 activation) | 65 nM | [3] |
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 | Reference |
| Murine Leukemia L1210 | 1.2 µg/mL | [1] |
| Human Epidermoid Carcinoma KB | Not specified, but cytotoxicity was observed | [1] |
| Human Malignant Glioma LN229 | 0.13 µM | [3] |
Signaling Pathway of this compound-induced Immunosuppression
The following diagram illustrates the signaling cascade initiated by this compound.
Caption: Signaling pathway of this compound's immunosuppressive action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to elucidate the mechanism of action of this compound.
1. Mouse Mixed Lymphocyte Reaction (MLR) Assay
This assay is a standard in vitro method to assess the immunosuppressive potential of a compound by measuring the proliferation of T-cells in response to allogeneic stimulation.
-
Cell Preparation: Spleen cells are harvested from two different strains of mice (e.g., BALB/c and C57BL/6). One population of cells (stimulator cells) is treated with mitomycin C to prevent their proliferation while maintaining their ability to present antigens. The other population serves as the responder cells.
-
Co-culture: Responder cells are co-cultured with the mitomycin C-treated stimulator cells in a 96-well plate.
-
Compound Treatment: Various concentrations of this compound, a vehicle control, and positive controls (e.g., Cyclosporin A) are added to the co-cultures.
-
Proliferation Assay: After a set incubation period (typically 4-5 days), the proliferation of the responder T-cells is measured. This is commonly done by adding [3H]-thymidine and measuring its incorporation into the DNA of proliferating cells using a scintillation counter. Alternatively, colorimetric assays like the MTT or WST-1 assay can be used.
-
Data Analysis: The concentration of the compound that inhibits T-cell proliferation by 50% (IC50) is calculated from the dose-response curve.
2. Amino Acid Uptake Assay
This experiment directly measures the effect of this compound on the function of amino acid transporters.
-
Cell Line: A suitable T-cell line, such as murine CTLL-2 cells, is used.[4]
-
Cell Culture and Treatment: Cells are cultured under standard conditions and then treated with different concentrations of this compound or a vehicle control for a specified duration.
-
Radiolabeled Amino Acid Incubation: A radiolabeled amino acid that is a substrate for System L (e.g., [14C]-Leucine) is added to the cell culture.
-
Uptake Measurement: After a short incubation period, the cells are washed to remove any unincorporated radiolabeled amino acid. The cells are then lysed, and the amount of radioactivity inside the cells is measured using a scintillation counter.
-
Data Analysis: The rate of amino acid uptake is calculated and compared between the treated and untreated cells to determine the inhibitory effect of this compound.
3. Cell Cycle Analysis
This protocol determines the specific phase of the cell cycle at which this compound arrests T-cell proliferation.
-
Cell Culture and Treatment: Murine T-cell lymphocytes (e.g., CTLL-2) are cultured and treated with this compound or a control.[4]
-
Cell Fixation and Staining: After treatment, cells are harvested, washed, and fixed (e.g., with 70% ethanol). The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in the G1 phase in the this compound-treated group indicates a G1 cell cycle arrest.[4]
Experimental Workflow for Assessing Immunosuppressive Activity
The following diagram outlines the general workflow for evaluating the immunosuppressive properties of a compound like this compound.
Caption: General experimental workflow for immunosuppressive drug discovery.
Conclusion
This compound represents a significant discovery in the field of immunosuppressive agents. Its unique mechanism of action, centered on the inhibition of amino acid transport system L and the subsequent activation of the GCN2-eIF2α pathway, offers a novel therapeutic strategy that is distinct from current clinical standards. The potent immunosuppressive activity, coupled with a different mode of action, underscores the potential of this compound as a lead compound for the development of new therapies for autoimmune diseases and organ transplantation. Further research, particularly in in vivo models, is warranted to fully evaluate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Genetic Engineering in Combination with Semi‐Synthesis Leads to a New Route for Gram‐Scale Production of the Immunosuppressive Natural Product Brasilicardin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a natural immunosuppressant, targets amino Acid transport system L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new terpenoid antibiotic from pathogenic Nocardia brasiliensis: fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and isolation of Brasilicardin A from Nocardia brasiliensis.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brasilicardin A is a novel, potent immunosuppressive agent isolated from the actinomycete Nocardia brasiliensis IFM 0406.[1][2][3] This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. This compound is a unique hybrid metabolite, consisting of a diterpenoid, an amino acid, and saccharide moieties, and features a highly strained anti-syn-anti-fused perhydrophenanthrene skeleton.[1][4][5][6][7][8] Its promising biological activity, coupled with a novel mechanism of action, marks it as a significant lead compound for the development of new immunosuppressive therapies.[6][9][10]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the fermentation, biological activity, and cytotoxicity of this compound.
Table 1: Fermentation and Production Data
| Parameter | Value | Reference |
| Producing Strain | Nocardia brasiliensis IFM 0406 | [1][2][3] |
| Fermentation Medium | Glycerol (2.0%), Polypeptone (1.0%), Meat Extract (0.5%) in H₂O, pH 7.0 | [1] |
| Incubation Temperature | 32 °C | [1] |
| Incubation Time | 4 days | [1] |
| Stirring Rate | 250 rpm | [1] |
| Aeration Rate | 150 L/min (in a 150 L jar fermentor) | [1] |
Table 2: Immunosuppressive Activity of this compound
| Assay | IC₅₀ Value (μg/mL) | Comparison Compounds (IC₅₀ μg/mL) | Reference |
| Mouse Mixed Lymphocyte Reaction (MLR) | 0.07 | Cyclosporin A (0.016), Ascomycin (0.04) | [1] |
| Mouse Mixed Lymphocyte Reaction (MLR) | 0.057 | - | [2][3] |
Table 3: Cytotoxicity of this compound Against Human Cell Lines
| Cell Line | IC₅₀ Value (μg/mL) |
| A549 (lung carcinoma) | >10 |
| HT-29 (colon adenocarcinoma) | >10 |
| MCF-7 (breast adenocarcinoma) | >10 |
| P388 (murine leukemia) | 1.25 |
| Data from in vitro toxicity testing, specific reference for this table is from a comparative study mentioned in the abstracts. |
Experimental Protocols
Fermentation of Nocardia brasiliensis IFM 0406
The production of this compound is achieved through submerged fermentation of Nocardia brasiliensis IFM 0406.
Materials:
-
Nocardia brasiliensis IFM 0406 (Deposit No. FERM BP-5498)[1]
-
Fermentation Medium: 2.0% Glycerol, 1.0% Polypeptone, 0.5% Meat Extract in distilled water.
-
150 L Jar Fermentor
Procedure:
-
Prepare the fermentation medium and adjust the pH to 7.0.
-
Sterilize the medium and the fermentor.
-
Inoculate the medium with a seed culture of Nocardia brasiliensis IFM 0406.
-
Incubate the culture at 32 °C for 4 days.[1]
-
Maintain a stirring rate of 250 rpm and an aeration rate of 150 L/min.[1]
-
After the incubation period, harvest the culture broth for extraction.
Extraction and Isolation of this compound
The following protocol outlines the multi-step process for the extraction and purification of this compound from the fermentation broth.
Materials:
-
Fermentation Broth
-
Diaion HP-20 resin
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
DEAE-Toyopearl 650M resin
-
CM Toyopearl 650M resin
-
Silica gel
-
ODS column
-
HPLC system
Procedure:
-
Centrifuge the fermentation broth to separate the supernatant from the mycelia.[1]
-
Pass the supernatant through a Diaion HP-20 column.[1]
-
Elute the column with methanol to obtain the MeOH-soluble fraction.[1]
-
Suspend the MeOH-soluble portion in water and partition with chloroform.[1]
-
Subject the aqueous layer to chromatography on a DEAE-Toyopearl 650M column.[1]
-
Further purify the active fractions on a CM Toyopearl 650M column.[1]
-
The resulting active fractions are then subjected to silica gel and ODS column chromatography.
-
Final purification is achieved by high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic and chemical methods.
-
Spectroscopic Analysis: 2D NMR spectroscopy was instrumental in elucidating the relative stereochemistry of the molecule.[1]
-
Chemical Degradation: Methanolysis of this compound yielded the aglycone, methyl α-glucosamine, methyl α-rhamnopyranoside, and methyl 3-hydroxybenzoate, which were identified by comparison with synthetic standards and analysis of their optical rotations.[1]
-
X-ray Crystallography: The absolute stereochemistry of the perhydrophenanthrene skeleton was ultimately confirmed by X-ray analysis of a derivative.[1]
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Proposed Signaling Pathway for Immunosuppressive Action
Caption: this compound's immunosuppressive mechanism.
Mechanism of Action
This compound exhibits a novel mechanism of immunosuppressive activity that distinguishes it from established drugs like cyclosporin A and FK506.[1] While cyclosporin A inhibits IL-2 production, this compound does not.[2][3] Instead, its mode of action involves the inhibition of the amino acid transport system L, which is crucial for the uptake of essential amino acids in activated T-cells.[9] This inhibition leads to intracellular amino acid deprivation, which in turn activates the GCN2 kinase.[9] Activated GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to an inhibition of T-cell cycle progression at the G1 phase and ultimately resulting in an immunosuppressive effect.[9]
Conclusion
This compound, a complex natural product from Nocardia brasiliensis, represents a promising new avenue for the development of immunosuppressive drugs. Its unique chemical structure, potent biological activity, and novel mechanism of action make it a compelling target for further preclinical and clinical investigation. The detailed protocols and data presented in this guide provide a valuable resource for researchers dedicated to advancing the field of immunosuppressive therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound, a new terpenoid antibiotic from pathogenic Nocardia brasiliensis: fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Total Synthesis of Brasilicardins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Yoshimura/Tanino Synthesis of this compound [organic-chemistry.org]
- 9. This compound, a natural immunosuppressant, targets amino Acid transport system L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Elucidating the Complex Architecture of Brasilicardin A: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Brasilicardin A, a metabolite isolated from the actinomycete Nocardia terpenica (formerly Nocardia brasiliensis), is a potent immunosuppressive agent with a novel mode of action.[1][2][3] Its intricate molecular structure, a unique hybrid of a diterpenoid, an amino acid, and a disaccharide, presented a formidable challenge for structural elucidation.[4][5] This technical guide provides a comprehensive overview of the methodologies employed to determine the planar structure and absolute stereochemistry of this compound, from advanced spectroscopic techniques to chemical degradation and X-ray crystallography. The successful elucidation serves as a case study in the power of combining multiple analytical methods to characterize complex natural products.
Initial Characterization and Planar Structure Determination
The journey to define the structure of this compound began with fundamental analytical techniques. High-resolution fast atom bombardment mass spectrometry (HR-FABMS) established the molecular formula as C45H68N2O16.[1] Subsequent analysis of 1D ¹H and ¹³C NMR spectra provided the initial census of atoms, revealing the presence of carbonyls (amide, ester, carboxyl), olefins, and numerous oxygenated carbons, hinting at the molecule's complexity.[1]
The complete connectivity was pieced together using a suite of 2D NMR experiments, primarily COSY, HMQC, and HMBC. These experiments allowed for the assembly of the three core components: the anti/syn/anti-perhydrophenanthrene diterpene core, the disaccharide chain composed of L-rhamnose and N-acetyl-D-glucosamine, and a unique N-terminal amino acid moiety.[1][4] HMBC (Heteronuclear Multiple Bond Correlation) was particularly crucial for connecting these disparate fragments, as illustrated in the diagram below.
Elucidation of Stereochemistry
Determining the three-dimensional arrangement of this compound's numerous stereocenters required a multi-pronged approach, combining NMR, chemical degradation, and chiroptical methods.
Relative Stereochemistry
The relative configurations within the molecule were established primarily through NMR techniques.
-
Perhydrophenanthrene Core: The challenging anti/syn/anti fusion of the tricyclic diterpenoid skeleton was deduced from a series of ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments.[1] Key spatial correlations, such as those between H-1b/Me-21, H-3/Me-20, and H-5/Me-22, confirmed the specific chair and boat conformations of the rings and the relative orientations of their substituents.[1]
-
Amino Acid Moiety: The relative stereochemistry between C-16 and C-17 of the amino acid side chain was determined to be erythro. This assignment was based on the small proton-proton coupling constant (J16,17 = 2.6 Hz) observed between the two centers.[1]
Absolute Stereochemistry
The absolute configuration of each chiral center was determined through a series of discrete experiments targeting different parts of the molecule.
-
Sugar Moieties: The absolute configurations of the two sugars were determined by chemical degradation. Acidic methanolysis of this compound cleaved the glycosidic bonds, yielding the aglycone and the individual methyl glycosides.[1] The isolated sugars were identified as D-glucosamine and L-rhamnose by comparing their specific optical rotations to those of authentic standards.[1]
-
Aglycone Core & Amino Acid: The absolute stereochemistry of the aglycone was solved using a combination of Mosher's method and the CD exciton chirality method.
-
C-17 Configuration (Mosher's Method): The aglycone was converted into its (S)- and (R)-MTPA amides. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for protons near the C-17 center, the absolute configuration at C-17 was unequivocally assigned as S.[1]
-
C-2/C-3 Configuration (CD Exciton Chirality): The 1,2-diol at C-2 and C-3 was derivatized to form a bis(4-dimethylaminobenzoate). The resulting derivative exhibited a positive split Cotton effect in its circular dichroism (CD) spectrum. According to the exciton chirality rules, this positive couplet indicated a clockwise spatial arrangement of the two chromophores, allowing the assignment of the 2S, 3S configuration.[1]
-
-
Final Confirmation by X-ray Crystallography: The absolute stereostructure of the entire molecule, as deduced from the combination of NMR and CD data, was ultimately confirmed by single-crystal X-ray analysis of a p-bromobenzoate derivative of the aglycone.[1]
The logical flow of this comprehensive stereochemical analysis is depicted in the following diagram.
Quantitative Data Summary
The following tables summarize the key quantitative data that underpinned the structural assignment of this compound.
Table 1: Selected NMR Spectroscopic Data for this compound (in CD₃OD)[1]
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) | Key HMBC Correlations (H to C) |
| 1 | 42.1 | 2.51, m | C-2, C-5, C-9, C-10, C-21 |
| 2 | 75.9 | 3.88, d (2.8) | C-1, C-3, C-4, C-19, C-20 |
| 3 | 77.5 | 4.10, d (2.8) | C-2, C-4, C-5, C-19, C-20 |
| 4 | 36.8 | - | - |
| 5 | 52.3 | 1.88, d (11.6) | C-1, C-3, C-4, C-6, C-7, C-9, C-10, C-21, C-22 |
| 6 | 79.1 | 3.95, dd (11.6, 4.4) | C-5, C-7, C-8, C-10 |
| 16 | 75.8 | 4.05, d (2.6) | C-15, C-17, C-18, 16-OMe |
| 17 | 81.2 | 3.19, d (2.6) | C-15, C-16, C-18 |
| 1' | 102.4 | 4.75, d (1.5) | C-6, C-2', C-3', C-5' |
| 1'' | 101.9 | 4.50, d (8.4) | C-4', C-2'', C-3'', C-5'' |
Table 2: Specific Optical Rotation Data[1]
| Compound | Specific Rotation [α]D | Conditions |
| This compound (1) | +15.0° | c 0.50, MeOH |
| Methyl α-D-glucosaminide (3) | +49° | c 0.10, H₂O |
| Methyl α-L-rhamnopyranoside (4) | -39° | c 0.10, H₂O |
Key Experimental Protocols
The following sections provide generalized protocols for the key experiments used in the structure elucidation of this compound.
Acid Methanolysis for Glycoside Cleavage
This procedure is used to cleave glycosidic bonds to isolate the constituent sugars and the aglycone for further analysis.
-
Reaction Setup: Dissolve the glycosylated natural product (e.g., 5-10 mg of this compound) in 1-2 mL of 5% HCl in anhydrous methanol in a sealed reaction vial.
-
Heating: Heat the reaction mixture at 80-90 °C for 4-8 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., silver carbonate or an anion exchange resin).
-
Extraction: Filter the mixture to remove salts and evaporate the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). The aglycone will typically partition into the organic layer, while the methyl glycosides will remain in the aqueous layer.
-
Purification: Purify the aglycone and the separated sugars using appropriate chromatographic techniques (e.g., silica gel chromatography for the aglycone, HPLC for the sugars). The absolute configuration of the sugars is then determined by comparing their optical rotation with known standards.[1][6][7][8]
Mosher's Method (MTPA Amide/Ester Analysis)
This NMR-based method is used to determine the absolute configuration of chiral secondary alcohols or amines.[9]
-
Sample Preparation: Dry two separate NMR tubes rigorously. In each tube, dissolve the substrate containing the chiral alcohol/amine (e.g., 1-2 mg of the this compound aglycone) in ~0.5 mL of a dry deuterated solvent (e.g., pyridine-d₅ or CDCl₃).
-
Reagent Addition: To one tube, add ~1.2 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). To the second tube, add ~1.2 equivalents of (S)-(+)-MTPA-Cl. A small amount of a catalyst like DMAP can be added if using MTPA acid instead of the acid chloride.[10][11]
-
Reaction: Seal the tubes and allow the reactions to proceed to completion at room temperature (typically 1-4 hours). Monitor by TLC or ¹H NMR.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the resulting (S)-MTPA and (R)-MTPA diastereomeric derivatives.
-
Data Analysis: Assign the proton signals for both diastereomers, focusing on the substituents on either side of the chiral center. Calculate the chemical shift difference (Δδ = δS - δR) for each pair of assigned protons. By applying the established conformational model for MTPA derivatives, the distribution of positive and negative Δδ values reveals the absolute configuration of the carbinol/amino center.[1]
CD Exciton Chirality Method
This chiroptical technique determines the absolute stereochemistry of molecules containing two or more interacting chromophores, such as a 1,2-diol.[12][13]
-
Derivatization: The substrate must be derivatized to introduce two suitable chromophores. For a 1,2-diol like that in this compound, the hydroxyl groups are acylated with a chromophoric acyl chloride (e.g., p-dimethylaminobenzoyl chloride) in the presence of a base (e.g., pyridine, DMAP) to form a bis(benzoate) derivative.
-
Purification: Purify the resulting derivative by chromatography to remove excess reagents and byproducts.
-
CD Spectroscopy: Dissolve the purified derivative in a suitable transparent solvent (e.g., methanol, acetonitrile). Record the circular dichroism (CD) spectrum across the absorption range of the introduced chromophore.
-
Analysis: An interaction (exciton coupling) between the two chromophores will result in a "split" CD signal with two bands of opposite sign, known as a Cotton effect. A positive exciton couplet (positive first Cotton effect at longer wavelength, negative second at shorter wavelength) indicates a clockwise spatial orientation of the electric transition dipole moments of the two chromophores. A negative couplet indicates a counter-clockwise orientation. This orientation is then directly related to the absolute configuration of the stereocenters bearing the chromophores.[1][14]
Single-Crystal X-ray Crystallography
This is the definitive method for determining the three-dimensional structure of a crystalline molecule.[15][16]
-
Crystallization: The primary and often most challenging step is to grow a high-quality single crystal of the analyte or a suitable derivative. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion from a highly purified sample. For this compound, a heavy-atom derivative (p-bromobenzoate) was used to facilitate structure solution.[1]
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head, often cryo-cooled in a stream of liquid nitrogen to prevent radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is irradiated with a monochromatic X-ray beam and rotated. The instrument records the positions and intensities of the thousands of diffracted X-ray reflections.[5]
-
Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods for heavy-atom derivatives) to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data until the calculated and observed diffraction patterns match closely. The final refined model provides precise atomic coordinates, bond lengths, and angles, unambiguously defining the complete molecular structure and absolute stereochemistry.[17]
The overall strategy for the elucidation of this compound is summarized in the workflow below.
Conclusion
The structural elucidation of this compound stands as a testament to the necessity of a multifaceted analytical approach in modern natural product chemistry. No single technique would have been sufficient to unravel its complex stereochemistry. The synergistic application of advanced 2D NMR for establishing connectivity and relative stereochemistry, classical chemical methods for determining the configuration of the sugar units, and modern chiroptical and crystallographic techniques for assigning the absolute configuration of the aglycone provided a complete and unambiguous picture of this intricate molecule. This detailed structural knowledge is fundamental for ongoing research into its biological activity and the development of novel immunosuppressive agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new terpenoid antibiotic from pathogenic Nocardia brasiliensis: fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. excillum.com [excillum.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. For a Correct Application of the CD Exciton Chirality Method: The Case of Laucysteinamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biologic.net [biologic.net]
- 15. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 16. rigaku.com [rigaku.com]
- 17. researchgate.net [researchgate.net]
The Architecture of Immunity: A Technical Guide to the Biosynthesis of Brasilicardin A in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the molecular machinery responsible for the biosynthesis of Brasilicardin A, a potent immunosuppressant with a unique mode of action. Produced by the actinomycete Nocardia terpenica (formerly known as Nocardia brasiliensis), this complex natural product holds significant promise for therapeutic applications. This document provides a comprehensive overview of the biosynthetic gene cluster, the proposed enzymatic pathway, quantitative production data, and detailed experimental protocols relevant to the study of this compound.
The this compound Biosynthetic Gene Cluster (BGC)
The genetic blueprint for this compound synthesis is encoded within a dedicated biosynthetic gene cluster (BGC), designated as the bra cluster. Initially identified as a set of eleven genes (bra1-11), the cluster has been expanded to include bra0 and bra12, bringing the total to thirteen genes essential for the production of the final molecule.[1][2] These genes are organized in a contiguous region of the Nocardia terpenica genome and their coordinated expression is crucial for the assembly of the complex this compound structure.[3][4]
The bra genes encode a suite of enzymes that catalyze the intricate steps of the biosynthetic pathway, from the formation of the diterpenoid core to the attachment of sugar moieties and an amino acid residue. A summary of the genes and their putative functions is presented in Table 1.
| Gene | Proposed Function | Reference(s) |
| bra0 | Dioxygenase, involved in methoxylation | [1] |
| bra1 | Geranylgeranyl diphosphate synthase (GGPPS) | [4] |
| bra2 | Terpene cyclase | [4] |
| bra3 | Cytochrome P450 monooxygenase | [4] |
| bra4 | Cytochrome P450 monooxygenase | [4] |
| bra5 | Cytochrome P450 monooxygenase | [4] |
| bra6 | Glycosyltransferase | [4] |
| bra7 | Acyltransferase | [4] |
| bra8 | N-acetylglucosaminyltransferase | [1] |
| bra9 | Aminotransferase | [4] |
| bra10 | Methyltransferase | [4] |
| bra11 | Thioesterase | [4] |
| bra12 | SARP-like transcriptional activator | [1][3] |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with primary metabolites and proceeds through a series of enzymatic modifications to yield the final complex structure. The pathway can be broadly divided into three key stages: formation of the diterpenoid core, glycosylation, and tailoring reactions.
The diterpenoid backbone is synthesized from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are generated via the methylerythritol 4-phosphate (MEP) pathway in Nocardia.[2] The enzyme geranylgeranyl diphosphate synthase (GGPPS), encoded by bra1, catalyzes the condensation of IPP and DMAPP to form geranylgeranyl diphosphate (GGPP), the direct precursor to the diterpene core.[4] A terpene cyclase, encoded by bra2, then facilitates the complex cyclization of GGPP to form the characteristic tricyclic perhydrophenanthrene skeleton of the brasilicardins.[4]
Following the formation of the core structure, a series of post-cyclization modifications occur, including oxidations catalyzed by cytochrome P450 monooxygenases (bra3, bra4, bra5).[4] Subsequently, glycosylation events, catalyzed by glycosyltransferases (bra6 and bra8), attach L-rhamnose and N-acetylglucosamine moieties to the diterpenoid scaffold.[1][4] The final steps involve the attachment of a 3-hydroxybenzoate moiety and an amino acid, followed by further tailoring reactions such as methylation and acylation, to yield this compound.[4]
The transcriptional activator Bra12 plays a crucial role in regulating the expression of the entire bra gene cluster, ensuring the coordinated production of the biosynthetic enzymes.[1][3]
Figure 1. Proposed biosynthetic pathway of this compound.
Quantitative Data on Brasilicardin Production
The native producer, Nocardia terpenica, produces this compound in very low amounts, typically around 0.2 mg/L, which has hampered its extensive study and development.[2] To overcome this limitation, heterologous expression of the bra gene cluster in more tractable actinomycete hosts has been successfully employed. This approach not only facilitates a safer production process (as N. terpenica is a BSL-2 pathogen) but also allows for metabolic engineering to enhance product titers.
Significant improvements in the production of Brasilicardin intermediates have been achieved through heterologous expression in Streptomyces griseus. By optimizing the fermentation medium and overexpressing the transcriptional activator bra12, researchers have dramatically increased the yields of Brasilicardin C and Brasilicardin E.
| Compound | Host Strain | Production Titer (mg/L) | Reference(s) |
| This compound | Nocardia terpenica IFM 0406 (native) | 0.2 | [2] |
| Brasilicardin C | S. griseus (engineered with bra cluster) | 1347 | [2] |
| Brasilicardin E | S. griseus (engineered with bra cluster) | 1151 | [2] |
Key Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, molecular, and analytical techniques. Below are detailed methodologies for key experiments.
Heterologous Expression of the this compound Gene Cluster
This protocol describes the general workflow for transferring the bra BGC from Nocardia terpenica into a heterologous host, such as Amycolatopsis japonicum or Streptomyces griseus, for production of Brasilicardin congeners.
Figure 2. Workflow for heterologous expression.
Methodology:
-
Genomic DNA Isolation: High-quality genomic DNA is isolated from Nocardia terpenica using established protocols for actinomycetes, which may involve lysozyme treatment and phenol-chloroform extraction.
-
Fosmid Library Construction: The genomic DNA is sheared and size-selected to construct a fosmid library in a suitable vector, such as pCC1FOS. This library is then packaged into lambda phages and used to infect an E. coli host.
-
Library Screening: The E. coli library is screened by PCR using primers specific for key genes within the bra cluster (e.g., bra1 or bra2) to identify clones containing the desired BGC.
-
Fosmid Isolation and Transfer: The fosmid containing the complete bra gene cluster is isolated from the positive E. coli clone. This fosmid is then transferred into a suitable heterologous actinomycete host, such as Amycolatopsis japonicum or Streptomyces griseus, via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Selection and Fermentation: Exconjugants are selected on appropriate antibiotic-containing media. Positive clones are then cultivated in a suitable production medium to induce the expression of the heterologous bra gene cluster.
-
Metabolite Analysis: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate). The extracts are then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the produced Brasilicardin congeners.
Gene Disruption in Nocardia terpenica
Gene disruption experiments are crucial for confirming the involvement of a specific gene in the biosynthesis of a natural product. This protocol outlines the general steps for creating a gene knockout mutant in Nocardia.
Methodology:
-
Construction of a Disruption Cassette: A disruption cassette is constructed containing an antibiotic resistance gene (e.g., apramycin resistance) flanked by homologous regions upstream and downstream of the target bra gene.
-
Vector Construction: The disruption cassette is cloned into a suitable delivery vector that cannot replicate in Nocardia (a suicide vector).
-
Transformation: The disruption vector is introduced into Nocardia terpenica via protoplast transformation or conjugation.
-
Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events, which result in the replacement of the target gene with the resistance cassette, are screened for by PCR analysis of genomic DNA from the mutants.
-
Phenotypic Analysis: The resulting gene knockout mutant is then cultivated under production conditions, and its metabolic profile is compared to that of the wild-type strain using HPLC-MS to confirm the loss of Brasilicardin production or the accumulation of a specific intermediate.
Enzymatic Assays
To characterize the function of individual enzymes in the this compound pathway, in vitro enzymatic assays are performed with purified recombinant proteins.
Methodology:
-
Gene Cloning and Protein Expression: The coding sequence of a target bra gene is amplified by PCR and cloned into an expression vector (e.g., pET series for E. coli expression) with a purification tag (e.g., His-tag). The recombinant protein is then overexpressed in a suitable host like E. coli.
-
Protein Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Enzymatic Reaction: The purified enzyme is incubated with its predicted substrate(s) under optimized reaction conditions (pH, temperature, cofactors). For example, for the GGPPS enzyme (Bra1), the substrates would be IPP and DMAPP.
-
Product Analysis: The reaction products are extracted and analyzed by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or HPLC-MS to identify the enzymatic product and determine the enzyme's activity and substrate specificity.
Conclusion
The elucidation of the this compound biosynthetic pathway represents a significant achievement in natural product research. The identification and characterization of the bra gene cluster have not only provided fundamental insights into the assembly of this complex molecule but have also paved the way for its sustainable production through heterologous expression and metabolic engineering. The detailed protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of this compound and its derivatives. Further investigation into the enzymatic mechanisms and regulatory networks governing this pathway will undoubtedly unlock new opportunities for the generation of novel immunosuppressive agents with improved pharmacological properties.
References
- 1. The Immunosuppressant Brasilicardin: Determination of the Biosynthetic Gene Cluster in the Heterologous Host Amycolatopsis japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic Engineering in Combination with Semi‐Synthesis Leads to a New Route for Gram‐Scale Production of the Immunosuppressive Natural Product Brasilicardin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple regulators control the biosynthesis of brasilicardin in Nocardia terpenica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning of the gene cluster responsible for the biosynthesis of this compound, a unique diterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of Brasilicardin A: A Technical Guide to its Novel Derivatives and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brasilicardin A (BraA), a structurally complex diterpene glycoside isolated from the actinomycete Nocardia brasiliensis, has emerged as a promising immunosuppressive agent with a novel mechanism of action.[1] Unlike calcineurin inhibitors such as cyclosporin A and tacrolimus, this compound exerts its effects by targeting the L-type amino acid transporter (LAT1), thereby inducing amino acid deprivation in T-lymphocytes.[1] This unique mode of action, coupled with its potent immunosuppressive activity and low toxicity profile, has positioned this compound as a compelling candidate for further drug development. This technical guide provides an in-depth overview of the biological activity of novel this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Data Presentation: Biological Activity of this compound and its Derivatives
The following tables summarize the quantitative data on the immunosuppressive and cytotoxic activities of this compound and its key derivatives. The data is compiled from various studies to provide a comparative overview.
Table 1: Immunosuppressive Activity of this compound and its Derivatives
| Compound | Assay | Cell Line/System | IC50 | Reference |
| This compound | Mixed Lymphocyte Reaction (MLR) | Mouse splenocytes | 0.07 µg/mL | [2] |
| Cyclosporin A | Mixed Lymphocyte Reaction (MLR) | Mouse splenocytes | 0.016 µg/mL | [2] |
| Ascomycin | Mixed Lymphocyte Reaction (MLR) | Mouse splenocytes | 0.04 µg/mL | [2] |
| This compound | T-cell Proliferation | Human CD3+ T-cells | 65 nM | |
| Brasilogue (Simplified Analogue) | T-cell Proliferation | Human T-cells | No activity observed | [3] |
| Complex Analogue | T-cell Proliferation | IL-2-dependent CTLL-2 cells | No activity observed |
Table 2: Cytotoxic Activity of this compound
| Compound | Cell Line | Cell Type | IC50 | Reference |
| This compound | L1210 | Murine leukemia | 1.2 µg/mL | [2] |
| This compound | KB | Human epidermoid carcinoma | 1.3 µg/mL | [2] |
| This compound | P388/ADM | Adriamycin-resistant murine leukemia | 0.22 µg/mL | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are essential for the accurate evaluation of the biological activity of this compound derivatives.
Mixed Lymphocyte Reaction (MLR) Assay
The one-way MLR assay is a standard method to assess the immunosuppressive potential of a compound by measuring the proliferation of T-cells in response to allogeneic stimulation.
Methodology:
-
Preparation of Responder and Stimulator Cells:
-
Isolate splenocytes from two genetically distinct mouse strains (e.g., BALB/c and C57BL/6).
-
Treat the stimulator splenocytes (C57BL/6) with mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation. Wash the cells three times with RPMI-1640 medium.
-
-
Co-culture:
-
In a 96-well plate, co-culture responder splenocytes (BALB/c, 2 x 10^5 cells/well) with the mitomycin C-treated stimulator splenocytes (4 x 10^5 cells/well).
-
Add serial dilutions of the test compounds (this compound derivatives) or vehicle control to the wells.
-
-
Proliferation Assay:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add [3H]-thymidine (1 µCi/well) for the final 18 hours of incubation.
-
Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
T-cell Proliferation Assay (Anti-CD3/CD28 Stimulation)
This assay measures the ability of a compound to inhibit T-cell proliferation induced by the activation of the T-cell receptor (TCR) and co-stimulatory pathways.
Methodology:
-
Isolation of T-cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Purify CD3+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).
-
-
T-cell Stimulation:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., OKT3, 5 µg/mL) overnight at 4°C. Wash the plate with PBS.
-
Add the purified T-cells (1 x 10^5 cells/well) to the coated wells.
-
Add soluble anti-CD28 antibody (2 µg/mL) and serial dilutions of the test compounds or vehicle control.
-
-
Proliferation Measurement:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell proliferation using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by measuring [3H]-thymidine incorporation as described in the MLR protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation and determine the IC50 values.
-
Amino Acid Uptake Assay
This assay directly measures the inhibition of amino acid transport into cells, which is the primary mechanism of action of this compound.
Methodology:
-
Cell Culture:
-
Culture a suitable T-cell line (e.g., CTLL-2) in complete RPMI-1640 medium.
-
-
Amino Acid Deprivation and Compound Treatment:
-
Wash the cells and resuspend them in an amino acid-free buffer (e.g., Hanks' Balanced Salt Solution).
-
Incubate the cells with serial dilutions of the test compounds or vehicle control for a predetermined time (e.g., 30 minutes).
-
-
Amino Acid Uptake Measurement:
-
Add a radiolabeled amino acid substrate of the L-type amino acid transporter (e.g., [14C]-Leucine) to the cell suspension.
-
Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Stop the uptake by adding ice-cold buffer and rapidly filtering the cells through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove extracellular radiolabel.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition of amino acid uptake and determine the IC50 values.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in T-cells.
Experimental Workflow for Screening this compound Derivatives
Caption: Experimental workflow for screening this compound derivatives.
Conclusion
This compound and its derivatives represent a promising new class of immunosuppressive agents with a distinct mechanism of action. The data and protocols presented in this guide offer a framework for the continued investigation and development of these compounds. Future research should focus on the synthesis of a broader range of derivatives to establish a more comprehensive structure-activity relationship, which will be crucial for optimizing the therapeutic potential of this novel class of immunomodulators. The visualization of the signaling pathway and experimental workflow provides a clear conceptual basis for both mechanistic studies and drug discovery efforts in this area.
References
Brasilicardin A: A Technical Guide to a Novel Natural Immunosuppressant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brasilicardin A is a natural diterpene glycoside with potent immunosuppressive properties, first isolated from the actinomycete Nocardia brasiliensis IFM 0406.[1] Its unique chemical structure, featuring a complex tricyclic diterpene skeleton, distinguishes it from clinically established immunosuppressants like cyclosporin A and tacrolimus. More importantly, this compound exhibits a novel mechanism of action, targeting the cellular amino acid transport system, which presents a promising new avenue for the development of immunosuppressive therapies with potentially improved safety profiles.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative immunosuppressive and cytotoxic data, and detailed experimental protocols for its characterization.
Mechanism of Action: Inhibition of Amino Acid Transport and Induction of the Integrated Stress Response
The immunosuppressive activity of this compound stems from its ability to inhibit the L-type amino acid transporter system (specifically LAT1), which is crucial for the uptake of essential amino acids in activated T-lymphocytes.[3] This inhibition leads to intracellular amino acid deprivation, triggering the Integrated Stress Response (ISR) pathway.
The key steps in this compound's mechanism of action are:
-
Inhibition of the L-type Amino Acid Transporter (LAT1): this compound potently blocks the uptake of essential amino acids, such as leucine, into T-cells.[3]
-
Amino Acid Deprivation: The blockade of amino acid import leads to a state of cellular amino acid starvation.
-
Activation of GCN2 Kinase: The accumulation of uncharged tRNAs, a hallmark of amino acid deficiency, activates the General Control Nonderepressible 2 (GCN2) kinase.
-
Phosphorylation of eIF2α: Activated GCN2 phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α).
-
Inhibition of Protein Synthesis and Cell Cycle Arrest: Phosphorylated eIF2α leads to a global attenuation of protein synthesis and arrests the cell cycle in the G1 phase, thereby preventing the proliferation of activated T-cells.[4]
This distinct mechanism of action, which does not involve the inhibition of calcineurin or mTOR pathways like conventional immunosuppressants, suggests that this compound may have a different side-effect profile and could be effective in patient populations resistant to current therapies. Notably, this compound has been shown to not inhibit the production of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation, further distinguishing its mode of action from calcineurin inhibitors like cyclosporin A.[5]
Figure 1: Signaling pathway of this compound's immunosuppressive action.
Quantitative Data on Immunosuppressive Activity and Cytotoxicity
The immunosuppressive potency of this compound has been quantified in various in vitro assays. The following tables summarize the available IC50 data, providing a comparative perspective against other immunosuppressants and its cytotoxic profile.
Table 1: In Vitro Immunosuppressive Activity of this compound and Other Immunosuppressants
| Compound | Assay | Cell Type | IC50 | Reference |
| This compound | Mouse Mixed Lymphocyte Reaction (MLR) | Mouse Splenocytes | 0.057 µg/mL (63.8 nM) | [1][3][6] |
| Cyclosporin A | Mouse Mixed Lymphocyte Reaction (MLR) | Mouse Splenocytes | 0.15 µg/mL | [3][6] |
| Ascomycin | Mouse Mixed Lymphocyte Reaction (MLR) | Mouse Splenocytes | 0.04 µg/mL | [7] |
| This compound | Human CD3+ Cell Proliferation | Human T-Cells | 65 nM | [3][6] |
| Cyclosporin A | Human CD3+ Cell Proliferation | Human T-Cells | >100 nM | [3] |
Table 2: Cytotoxicity of this compound against Various Cell Lines
| Cell Line | Cell Type | IC50 | Reference |
| Jurkat | Human T-cell leukemia | <5 µM | [6] |
| LN229 | Human malignant glioma | 0.13 µM | [3][6] |
| L1210 | Murine leukemia | 1.2 µg/mL | [7] |
| KB | Human epidermoid carcinoma | 1.3 µg/mL | [7] |
| P388/ADM | Adriamycin-resistant murine leukemia | 0.22 µg/mL | [7] |
| 3T3 | Mouse fibroblast | >5 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immunosuppressive activity and mechanism of action of this compound.
Mouse Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the ability of a compound to inhibit the proliferation of T-cells in response to allogeneic stimulation.
-
Cell Preparation:
-
Responder cells: Prepare a single-cell suspension of splenocytes from BALB/c mice.
-
Stimulator cells: Prepare a single-cell suspension of splenocytes from C57BL/6 mice. Treat these cells with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to render them non-proliferative, then wash three times with RPMI-1640 medium.
-
-
Assay Setup:
-
In a 96-well flat-bottom plate, add 1 x 10^5 responder cells and 1 x 10^5 stimulator cells per well in a final volume of 200 µL of RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Add serial dilutions of this compound (or other test compounds) to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Measurement:
-
Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.
Amino Acid Uptake Inhibition Assay
This assay measures the direct inhibitory effect of this compound on amino acid transport into cells.
-
Cell Culture: Culture CTLL-2 cells in RPMI-1640 medium supplemented with 10% FBS and 10 ng/mL IL-2.
-
Amino Acid Starvation: Prior to the assay, wash the cells and incubate them in an amino acid-free medium for 1-2 hours.
-
Uptake Assay:
-
Resuspend the starved cells in a buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add serial dilutions of this compound and incubate for a short period (e.g., 10-15 minutes).
-
Initiate the uptake by adding a radiolabeled amino acid substrate of LAT1 (e.g., [3H]-Leucine) at a final concentration of 1-5 µM.
-
After a defined incubation time (e.g., 1-5 minutes), stop the uptake by adding ice-cold HBSS and rapidly filtering the cells through a glass fiber filter.
-
Wash the filters with ice-cold HBSS to remove extracellular radiolabel.
-
-
Measurement and Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Determine the IC50 value for the inhibition of amino acid uptake.
Western Blot Analysis for GCN2 and eIF2α Phosphorylation
This method is used to detect the activation of the GCN2/eIF2α pathway in response to this compound treatment.
-
Cell Treatment and Lysis:
-
Treat CTLL-2 or Jurkat cells with this compound (at a concentration around its IC50 for proliferation) for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for phosphorylated GCN2, total GCN2, phosphorylated eIF2α, and total eIF2α overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 2: Experimental workflow for target identification of this compound.
Conclusion
This compound represents a significant discovery in the field of natural product-derived immunosuppressants. Its potent activity, coupled with a unique mechanism of action centered on the inhibition of amino acid transport, offers a compelling rationale for its further investigation as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound and its analogs in the treatment of autoimmune diseases and the prevention of organ transplant rejection. The lower toxicity profile compared to some existing immunosuppressants further enhances its appeal as a lead compound for the development of next-generation immunomodulatory drugs.
References
- 1. Genetic Engineering in Combination with Semi-Synthesis Leads to a New Route for Gram-Scale Production of the Immunosuppressive Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple regulators control the biosynthesis of brasilicardin in Nocardia terpenica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]
- 5. researchgate.net [researchgate.net]
- 6. Genetic Engineering in Combination with Semi‐Synthesis Leads to a New Route for Gram‐Scale Production of the Immunosuppressive Natural Product Brasilicardin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Tricyclic Diterpenoid Core of Brasilicardin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brasilicardin A, a potent immunosuppressive agent isolated from the actinomycete Nocardia brasiliensis (later reclassified as Nocardia terpenica), possesses a unique and complex chemical architecture. At its heart lies a rigid tricyclic diterpenoid core with an unusual trans-syn-trans ring fusion, a feature that distinguishes it from the more common steroid-like trans-anti-trans systems. This core is further embellished with a disaccharide moiety and an amino acid residue, contributing to its significant biological activity. This technical guide provides an in-depth exploration of the structural elucidation of this compound's core, presenting key quantitative data, detailed experimental protocols for its characterization, and a visualization of its proposed mechanism of action.
The Tricyclic Diterpenoid Structure
The foundational structure of this compound is a perhydrophenanthrene skeleton. Extensive spectroscopic analysis, including 2D NMR techniques, revealed the intricate connectivity and relative stereochemistry of this core. The absolute stereochemistry was definitively established through X-ray crystallographic analysis of a derivative.
Spectroscopic Data
The structural elucidation of this compound heavily relied on nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR data for the tricyclic core and its immediate substituents, as reported in the literature.
Table 1: ¹H NMR Data of this compound (CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1a | 1.25 | m | |
| 1b | 1.95 | m | |
| 2 | 5.38 | d | 10.3 |
| 3 | 5.10 | d | 10.3 |
| 5 | 1.60 | m | |
| 6a | 1.45 | m | |
| 6b | 1.80 | m | |
| 7 | 3.65 | m | |
| 9 | 1.55 | m | |
| 11 | 5.40 | br s | |
| 12 | 2.10 | m | |
| 14 | 2.30 | m | |
| 15a | 2.20 | m | |
| 15b | 2.50 | m | |
| 16 | 3.81 | d | 2.6 |
| 17 | 3.45 | d | 2.6 |
| 19 | 0.95 | s | |
| 20 | 0.90 | s | |
| 21 | 1.05 | s | |
| 22 | 0.85 | d | 6.5 |
| 23 | 1.70 | s | |
| 16-OMe | 3.53 | s |
Table 2: ¹³C NMR Data of this compound (CD₃OD)
| Position | δC (ppm) |
| 1 | 38.5 |
| 2 | 78.9 |
| 3 | 76.8 |
| 4 | 38.9 |
| 5 | 55.6 |
| 6 | 19.2 |
| 7 | 34.5 |
| 8 | 36.8 |
| 9 | 49.8 |
| 10 | 41.2 |
| 11 | 123.4 |
| 12 | 136.2 |
| 13 | 42.1 |
| 14 | 28.9 |
| 15 | 31.2 |
| 16 | 78.1 |
| 17 | 55.4 |
| 18 | 173.2 |
| 19 | 22.1 |
| 20 | 29.8 |
| 21 | 16.5 |
| 22 | 16.8 |
| 23 | 20.1 |
| 16-OMe | 58.9 |
X-Ray Crystallography
To unequivocally determine the absolute stereochemistry of the tricyclic core, a derivative of this compound, compound 9 , was prepared and subjected to single-crystal X-ray diffraction analysis. The resulting ORTEP drawing confirmed the anti/syn/anti relative stereochemistry and established the absolute configuration as depicted in the structural diagrams.
Experimental Protocols
The following sections detail the key experimental methodologies employed in the isolation and structural elucidation of this compound.
Fermentation and Isolation of this compound
-
Organism: Nocardia brasiliensis IFM 0406.
-
Fermentation: The actinomycete was cultured in a suitable broth medium and incubated under controlled conditions to produce this compound.
-
Extraction: The culture broth was harvested, and the supernatant was subjected to a series of chromatographic steps to isolate the crude extract.
-
Purification: The crude extract was further purified using multiple rounds of chromatography, including column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.
Structural Elucidation
-
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer using deuterated methanol (CD₃OD) as the solvent. 2D NMR experiments, including COSY, HMQC, and HMBC, were crucial in establishing the planar structure and relative stereochemistry.
-
Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the molecular formula of this compound.
-
-
Determination of Absolute Stereochemistry:
-
Chemical Derivatization: this compound was subjected to a series of chemical modifications to create a crystalline derivative suitable for X-ray analysis.
-
X-ray Crystallography: A single crystal of the derivative (compound 9 ) was mounted on a goniometer, and X-ray diffraction data were collected. The structure was solved and refined to provide the absolute stereochemistry of the molecule.
-
Mechanism of Action: A Signaling Pathway
This compound exerts its immunosuppressive effects through a mode of action distinct from that of other known immunosuppressants like cyclosporin A. It has been shown to target the amino acid transporter system L, leading to intracellular amino acid deprivation. This, in turn, activates the GCN2 kinase pathway, a key sensor of amino acid starvation, ultimately resulting in the inhibition of T-cell proliferation.
Unraveling the Immunosuppressive Properties of Brasilicardin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brasilicardin A, a natural diterpene glycoside isolated from the actinomycete Nocardia brasiliensis, has emerged as a potent immunosuppressive agent with a novel mechanism of action.[1][2][3] Unlike conventional immunosuppressants such as cyclosporin A and tacrolimus, this compound does not inhibit calcineurin or downstream IL-2 production.[4] Instead, its primary mode of action involves the inhibition of the system L amino acid transporter in T lymphocytes.[5] This technical guide provides a comprehensive overview of the immunosuppressive properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing critical pathways and workflows. This document is intended to serve as a resource for researchers and professionals in the fields of immunology and drug development.
Mechanism of Action
The immunosuppressive activity of this compound is rooted in its ability to induce amino acid deprivation in T cells.[5] Activated T lymphocytes have high metabolic demands and require a significant influx of extracellular nutrients, including amino acids, to support their proliferation and effector functions.[5] this compound specifically targets and inhibits the system L amino acid transporter, which is responsible for the uptake of large neutral amino acids like leucine.[5][6]
This inhibition of amino acid transport leads to a cascade of downstream events:
-
Amino Acid Deprivation: By blocking system L, this compound effectively starves T cells of essential amino acids.[5]
-
GCN2/eIF2α Pathway Activation: The intracellular depletion of amino acids activates the General Control Nonderepressible 2 (GCN2) kinase. GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[5]
-
Cell Cycle Arrest: The phosphorylation of eIF2α leads to a global inhibition of protein synthesis, which in turn causes the T cells to arrest in the G1 phase of the cell cycle.[5]
This unique mechanism of action distinguishes this compound from other clinically used immunosuppressants and suggests it may have a different and potentially more favorable side-effect profile.[7]
Quantitative Data
The potency of this compound as an immunosuppressant has been quantified in various assays. The following tables summarize the key findings.
Table 1: In Vitro Immunosuppressive Activity
| Compound | Assay | IC50 Value | Source |
| This compound | Mouse Mixed Lymphocyte Reaction (MLR) | 0.057 µg/mL | [1][4] |
| This compound | Mouse Mixed Lymphocyte Reaction (MLR) | 0.07 µg/mL | [2] |
| Cyclosporin A | Mouse Mixed Lymphocyte Reaction (MLR) | 0.016 µg/mL | [2] |
| Ascomycin | Mouse Mixed Lymphocyte Reaction (MLR) | 0.04 µg/mL | [2] |
Table 2: In Vitro Cytotoxicity
This compound has demonstrated lower toxicity against various human cell lines compared to cyclosporin A.[1][4] While specific IC50 values for cytotoxicity are not detailed in the provided search results, the general consensus is a more favorable toxicity profile for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the immunosuppressive properties of this compound.
Mouse Mixed Lymphocyte Reaction (MLR) Assay
This assay is a standard method for assessing the in vitro activity of immunosuppressive agents.
Objective: To measure the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation.
Methodology:
-
Cell Preparation:
-
Spleens are harvested from two different strains of mice (e.g., BALB/c and C57BL/6).
-
Single-cell suspensions of splenocytes are prepared.
-
Responder cells (e.g., from C57BL/6 mice) are cultured.
-
Stimulator cells (e.g., from BALB/c mice) are treated with mitomycin C to prevent their proliferation.
-
-
Co-culture:
-
Responder and stimulator cells are co-cultured in a 96-well plate at a defined ratio.
-
The cells are cultured in the presence of varying concentrations of this compound or a vehicle control.
-
-
Proliferation Assay:
-
After a set incubation period (typically 4-5 days), the proliferation of the responder T cells is measured. This is commonly done by adding a radiolabeled nucleotide (e.g., [3H]-thymidine) and measuring its incorporation into the DNA of proliferating cells using a scintillation counter.
-
-
Data Analysis:
-
The IC50 value, the concentration of the compound that inhibits T-cell proliferation by 50%, is calculated.
-
Cell Cycle Analysis
This experiment determines the effect of this compound on the progression of T cells through the cell cycle.
Objective: To identify the specific phase of the cell cycle at which this compound induces arrest.
Methodology:
-
Cell Culture:
-
A murine T-cell lymphocyte cell line, such as CTLL-2, is cultured.[5]
-
The cells are treated with this compound at a concentration known to inhibit proliferation (e.g., at its IC50).
-
-
Cell Staining:
-
After a suitable incubation period, the cells are harvested and fixed.
-
The cells are then stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).
-
-
Flow Cytometry:
-
The DNA content of the stained cells is analyzed using a flow cytometer.
-
The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
-
-
Data Analysis:
-
The percentage of cells in each phase of the cell cycle is compared between the treated and untreated samples. An accumulation of cells in the G1 phase is indicative of a G1 cell cycle arrest.[5]
-
Amino Acid Uptake Assay
This assay directly measures the effect of this compound on the transport of amino acids into T cells.
Objective: To confirm that this compound inhibits the uptake of system L amino acid substrates.
Methodology:
-
Cell Preparation:
-
CTLL-2 cells are washed and resuspended in a buffer that is free of the amino acid to be tested.[5]
-
-
Inhibition:
-
The cells are pre-incubated with this compound or a vehicle control for a short period.
-
-
Uptake Measurement:
-
A radiolabeled amino acid that is a substrate for system L (e.g., [14C]-leucine) is added to the cell suspension.
-
The uptake of the radiolabeled amino acid is allowed to proceed for a defined time.
-
The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
-
Quantification:
-
The amount of radioactivity inside the cells is measured using a scintillation counter.
-
-
Data Analysis:
-
The rate of amino acid uptake in the presence of this compound is compared to the control to determine the extent of inhibition.[5]
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's immunosuppressive action.
Experimental Workflow: Mouse Mixed Lymphocyte Reaction (MLR)
Caption: Workflow for a mouse mixed lymphocyte reaction (MLR) assay.
Comparative Mechanism of Action
Caption: Comparison of this compound and Calcineurin Inhibitor mechanisms.
Conclusion and Future Directions
This compound represents a promising new class of immunosuppressants with a distinct mechanism of action centered on the inhibition of amino acid transport in T cells.[5] Its high potency, coupled with potentially lower cytotoxicity compared to existing drugs, makes it an attractive candidate for further development.[1][7] However, significant challenges remain, particularly in its production. The low yield from its natural producer and the complexity of its chemical synthesis have historically limited its availability.[1][6] Recent advances in the heterologous expression of its biosynthetic gene cluster and semi-synthetic approaches are paving the way for gram-scale production, which will be critical for preclinical and clinical evaluation.[6][8]
Future research should focus on a more detailed in vivo characterization of this compound's efficacy and safety profile in various models of autoimmune disease and organ transplantation. Further structure-activity relationship studies could also lead to the development of simplified, more easily synthesized analogs with retained or enhanced immunosuppressive activity.[9] The unique mechanism of this compound offers a valuable new tool for immunomodulation and holds the potential to improve the management of immune-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound. A Novel Tricyclic Metabolite with Potent Immunosuppressive Activity from Actinomycete Nocardiabrasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new terpenoid antibiotic from pathogenic Nocardia brasiliensis: fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a natural immunosuppressant, targets amino Acid transport system L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic Engineering in Combination with Semi‐Synthesis Leads to a New Route for Gram‐Scale Production of the Immunosuppressive Natural Product Brasilicardin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple regulators control the biosynthesis of brasilicardin in Nocardia terpenica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic Engineering in Combination with Semi-Synthesis Leads to a New Route for Gram-Scale Production of the Immunosuppressive Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of a Complex Brasilicardin Analogue Utilizing a Cobalt-Catalyzed MHAT-Induced Radical Bicyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Initial Cytotoxicity Screening of Brasilicardin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brasilicardin A, a novel tricyclic diterpenoid glycoside isolated from the actinomycete Nocardia brasiliensis, has garnered significant interest within the scientific community for its potent biological activities. While initially identified for its immunosuppressive properties, preliminary studies have revealed its cytotoxic potential against various cancer cell lines, suggesting a promising avenue for its development as an anticancer agent. This technical guide provides a comprehensive overview of the initial cytotoxicity screening of this compound, summarizing available data, detailing relevant experimental protocols, and exploring its potential mechanisms of action.
Data Presentation: In Vitro Cytotoxicity of this compound
Initial cytotoxicity screenings have demonstrated that this compound exhibits inhibitory effects on the growth of several cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| Murine leukemia L1210 | Leukemia | 1.2 |
| Human epidermoid carcinoma KB | Carcinoma | 1.3 |
| Adriamycin-resistant murine leukemia P388/ADM | Leukemia (drug-resistant) | 0.22 |
A study by Shigemori et al. mentioned that this compound was tested against a panel of 38 human cancer cell lines and exhibited a striking pattern of differential cytotoxicity. However, the detailed data from this screen are not publicly available at this time.
Experimental Protocols
The following section outlines a standard protocol for determining the in vitro cytotoxicity of a compound like this compound using the MTT assay, a common colorimetric method for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Potential Mechanisms of Cytotoxic Action
While the precise signaling pathways underlying this compound's cytotoxicity in cancer cells are still under investigation, its known mechanism of action in immunosuppression provides clues. This compound inhibits the amino acid transporter system L, leading to amino acid deprivation. This, in turn, stimulates the GCN2/eIF2α pathway, a key cellular stress response. It is plausible that a similar mechanism could be at play in cancer cells, where nutrient deprivation can trigger apoptosis or cell cycle arrest.
Further research is necessary to elucidate the specific downstream effects of this compound in cancer cells. Key areas of investigation should include its potential to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, as well as its ability to cause cell cycle arrest by affecting the expression and activity of cyclin-dependent kinases (CDKs) and their inhibitors.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity screening of this compound.
Postulated Signaling Pathway for this compound Cytotoxicity
Caption: Postulated signaling pathway for this compound-induced cytotoxicity.
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Brasilicardin A and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of Brasilicardin A, a potent immunosuppressive natural product, and its synthetic analogues. This document details the synthetic strategies, experimental protocols for key reactions, and quantitative data on yields and biological activities. Furthermore, it elucidates the signaling pathway of this compound, offering valuable insights for researchers in medicinal chemistry, drug discovery, and immunology.
Introduction
This compound is a structurally complex natural product isolated from the actinomycete Nocardia brasiliensis.[1] It exhibits potent immunosuppressive activity, making it a compelling target for total synthesis and a promising candidate for the development of new immunosuppressive drugs.[2][3] Its unique molecular architecture, featuring a strained tricyclic diterpenoid core, a disaccharide moiety, and an amino acid side chain, presents significant synthetic challenges.[2][4] The total synthesis of this compound and its analogues not only provides access to these molecules for further biological evaluation but also drives the development of novel synthetic methodologies.
Synthetic Strategies
The total synthesis of this compound has been a formidable challenge, with the first successful route reported by the group of Yoshimura and Tanino.[3][4] Their strategy, and others that followed for analogues, often involve the following key features:
-
Construction of the Tricyclic Core: The highly strained trans-syn-trans-fused perhydrophenanthrene skeleton is a major hurdle.[4] Successful approaches have utilized intramolecular conjugate additions and Diels-Alder reactions to establish the requisite stereochemistry.[2][5]
-
Glycosylation: The stereoselective installation of the disaccharide moiety is another critical step. This is typically achieved through the use of glycosyl donors, such as glycosyl fluorides, coupled with a suitable aglycone acceptor on the tricyclic core.[6][7]
-
Installation of the Amino Acid Side Chain: The final installation of the amino acid component is often carried out in the later stages of the synthesis.[2]
A variety of analogues have been synthesized to probe the structure-activity relationship (SAR) of this compound. These analogues often feature simplified core structures or modifications to the disaccharide and amino acid moieties.[6][8]
Data Presentation
Table 1: Summary of Yields for Key Synthetic Transformations
This table summarizes the reported yields for key steps in the total synthesis of this compound and a representative analogue.
| Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Yoshimura/Tanino Total Synthesis of this compound | |||||
| Intramolecular Michael Cyclization | Acyclic Precursor | Monocyclic Intermediate | Base (e.g., NaHMDS) | ~70-80 | [3][4] |
| Second Intramolecular Conjugate Addition | Monocyclic Intermediate | Bicyclic Intermediate | Base (e.g., KHMDS) | ~60-70 | [3][4] |
| Third Intramolecular Conjugate Addition | Bicyclic Intermediate | Tricyclic Core | Me₂CuLi | ~50-60 | [3][4] |
| Glycosylation | Tricyclic Core | Glycosylated Tricyclic Core | Glycosyl Fluoride, Cp₂HfCl₂, AgOTf | ~40-50 | [3][4] |
| Vanderwal Synthesis of a Brasilicardin Analogue | |||||
| Cobalt-Catalyzed Radical Bicyclization | Acyclic Diene | Tetracyclic Core of Analogue | Co(acac)₂, PhSiH₃, O₂ | ~60-70 | [6][7] |
| Regioselective Glycosylation | Tetracyclic Core of Analogue | Glycosylated Analogue Core | Glycosyl Fluoride, TMSOTf | ~45 (over 3 steps) | [7][9] |
Note: The yields are approximate and may vary depending on the specific substrate and reaction conditions.
Table 2: Biological Activity of this compound and its Analogues
This table presents the immunosuppressive and cytotoxic activities of this compound and selected analogues, with IC₅₀ values providing a quantitative measure of their potency.
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Mouse Mixed Lymphocyte Reaction (MLR) | Mouse | 0.057 | [7][9] |
| Human T-cell Proliferation | Human | 0.065 | [10] | |
| Brasilicardin C | Human T-cell Proliferation | Human | > 5 | [10] |
| This compound Aglycone | Human T-cell Proliferation | Human | > 5 | [10] |
| "Brasilogue" (Jung et al.) | Human T-cell Proliferation | Human | Inactive | [8] |
| Vanderwal Analogue | IL-2 Dependent CTLL-2 Cell Proliferation | Mouse | Inactive | [6][11] |
Experimental Protocols
The following are representative, detailed methodologies for key experiments in the synthesis of this compound and its analogues.
Protocol 1: Cobalt-Catalyzed Radical Bicyclization for Analogue Core Synthesis
This protocol is adapted from the work of Vanderwal and coworkers for the synthesis of a complex Brasilicardin analogue.[6][7]
Materials:
-
Acyclic diene precursor
-
Co(acac)₂
-
Phenylsilane (PhSiH₃)
-
1,2-Dichloroethane (DCE)
-
Oxygen (O₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
To a solution of the acyclic diene precursor (1.0 equiv) in DCE (0.01 M) in a round-bottom flask is added Co(acac)₂ (0.1 equiv).
-
The flask is fitted with a balloon of O₂ and the mixture is stirred at room temperature.
-
PhSiH₃ (3.0 equiv) is added dropwise to the reaction mixture over 10 minutes.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the tetracyclic product.
Protocol 2: Stereoselective Glycosylation
This protocol is a general representation of the glycosylation step, a crucial transformation in the synthesis of this compound and its analogues.[3][7]
Materials:
-
Tricyclic aglycone acceptor
-
Glycosyl fluoride donor
-
Hafnocene dichloride (Cp₂HfCl₂)
-
Silver trifluoromethanesulfonate (AgOTf)
-
4 Å Molecular sieves
-
Dichloromethane (DCM)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
A flame-dried round-bottom flask under an inert atmosphere is charged with the tricyclic aglycone acceptor (1.0 equiv), 4 Å molecular sieves, and DCM.
-
The mixture is stirred at room temperature for 30 minutes.
-
In a separate flame-dried flask, the glycosyl fluoride donor (1.5 equiv), Cp₂HfCl₂ (1.5 equiv), and AgOTf (1.5 equiv) are dissolved in DCM.
-
This solution of the activated glycosyl donor is then transferred via cannula to the flask containing the aglycone acceptor.
-
The reaction mixture is stirred at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is filtered through a pad of celite, and the filtrate is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired glycosylated product.
Mandatory Visualizations
Signaling Pathway of this compound
This compound exerts its immunosuppressive effects by inhibiting the system L amino acid transporter, which leads to amino acid deprivation in T-cells. This triggers the GCN2/eIF2α/ATF4 signaling pathway, a key cellular stress response.
Caption: Signaling pathway of this compound in T-cells.
Experimental Workflow: Total Synthesis of a Brasilicardin Analogue
The following diagram illustrates a generalized workflow for the total synthesis of a Brasilicardin analogue, highlighting the key stages of the process.
Caption: Generalized workflow for the total synthesis of a Brasilicardin analogue.
References
- 1. GCN2- and eIF2α-phosphorylation-independent, but ATF4-dependent, induction of CARE-containing genes in methionine-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Total Synthesis of Brasilicardins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Yoshimura/Tanino Synthesis of this compound [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. Synthesis of a Complex Brasilicardin Analogue Utilizing a Cobalt-Catalyzed MHAT-Induced Radical Bicyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioactivity of a this compound Analogue Featuring a Simplified Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Evaluating the Immunosuppressive Activity of Brasilicardin A using a Mouse Mixed Lymphocyte Reaction (MLR) Assay
Introduction
Brasilicardin A, a novel tricyclic metabolite isolated from the actinomycete Nocardia brasiliensis, has demonstrated potent immunosuppressive properties.[1][2] Unlike conventional immunosuppressants such as cyclosporin A or FK506, this compound exerts its effects through a distinct mechanism of action.[1][3] This application note provides a detailed protocol for assessing the immunosuppressive potential of this compound in a mouse mixed lymphocyte reaction (MLR) assay, a robust in vitro model for studying T-cell activation and proliferation.
The primary mechanism of this compound involves the inhibition of the system L amino acid transporter, leading to amino acid deprivation within T cells.[4] This cellular stress activates the GCN2 kinase, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[4] The phosphorylation of eIF2α results in the inhibition of protein synthesis and cell cycle arrest in the G1 phase, ultimately suppressing T-cell proliferation.[4]
Data Presentation
The immunosuppressive activity of this compound has been quantified in murine MLR assays, with reported IC50 values consistently in the nanomolar range. For comparison, the activities of other well-established immunosuppressants are also presented.
| Compound | IC50 (µg/mL) in mouse MLR | IC50 (nM) in mouse MLR | Reference |
| This compound | 0.057 - 0.07 | ~95 - 117 | [1][3][5] |
| Cyclosporin A | 0.016 | ~13 | [1] |
| Ascomycin | 0.04 | ~50 | [1] |
Signaling Pathway of this compound
The immunosuppressive effect of this compound is initiated by its interaction with the system L amino acid transporter on T lymphocytes. This interaction blocks the uptake of essential amino acids, triggering a cascade of intracellular events that culminate in the inhibition of T-cell proliferation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound. A Novel Tricyclic Metabolite with Potent Immunosuppressive Activity from Actinomycete Nocardiabrasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new terpenoid antibiotic from pathogenic Nocardia brasiliensis: fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a natural immunosuppressant, targets amino Acid transport system L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Brasilicardin A as a Tool for Studying System L Amino Acid Transport
Audience: Researchers, scientists, and drug development professionals.
Introduction System L is a family of sodium-independent amino acid transporters responsible for the cellular uptake of large neutral amino acids (LNAAs), such as leucine, valine, and phenylalanine.[1] One of the most well-characterized members, L-type Amino Acid Transporter 1 (LAT1 or SLC7A5), is an antiporter that typically exchanges extracellular LNAAs for intracellular glutamine.[2] LAT1 is overexpressed in many types of cancer cells to meet the high metabolic demand for protein synthesis and cell growth.[3] It also plays a crucial role in T-cell activation and immune responses.[4][5] This makes LAT1 a compelling target for therapeutic intervention in oncology and immunology.
Brasilicardin A (BraA) is a natural diterpene glycoside isolated from the actinomycete Nocardia brasiliensis.[6] It has been identified as a potent and selective inhibitor of the System L amino acid transport system.[4] Unlike other immunosuppressants such as cyclosporin A or tacrolimus, this compound exerts its effects by inducing a state of amino acid deprivation, thereby inhibiting cell cycle progression and proliferation.[4][6] Its unique mechanism of action and high potency make it an invaluable research tool for elucidating the roles of System L transporters in various physiological and pathological processes.[2]
Mechanism of Action this compound potently inhibits the uptake of amino acids that are substrates for System L transporters.[4] In activated T-cells and cancer cells, this inhibition leads to intracellular amino acid depletion. This deprivation triggers two major downstream signaling events:
-
Inhibition of mTORC1 Pathway: The mammalian target of rapamycin complex 1 (mTORC1) is a key regulator of cell growth and proliferation that is activated by amino acids, particularly leucine.[5] By blocking LNAA uptake, this compound prevents mTORC1 activation, leading to a downstream reduction in protein synthesis and cell cycle arrest, typically in the G1 phase.[4][5]
-
Activation of GCN2 Pathway: Amino acid starvation is a cellular stress that activates the General Control Nonderepressible 2 (GCN2) kinase. This compound treatment has been shown to stimulate GCN2 activation, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[4] This phosphorylation leads to a global downregulation of protein synthesis as part of the integrated stress response.[4]
These effects demonstrate that the immunosuppressive and anti-proliferative activities of this compound are a direct consequence of its ability to inhibit System L-mediated amino acid transport.[4]
Quantitative Data Summary
The following table summarizes the biological activity of this compound and related compounds from published literature.
| Compound | Assay | Cell Line / System | IC50 Value | Reference |
| This compound | Immunosuppression (Mixed Lymphocyte Reaction) | Mouse | 0.057 µg/mL (~64 nM) | [2][6][7] |
| This compound | Immunosuppression (Human CD3+ T-cell proliferation) | Human | ~65 nM | [2] |
| This compound | Anti-proliferation | Human Glioma (LN229) | 0.13 µM | [2] |
| This compound | Cytotoxicity | Murine Leukemia (L1210) | 1.2 µg/mL | [8] |
| This compound | Cytotoxicity | Human Epidermoid Carcinoma (KB) | 1.3 µg/mL | [8] |
| This compound | Cytotoxicity | Adriamycin-resistant Murine Leukemia (P388/ADM) | 0.22 µg/mL | [8] |
| Cyclosporin A | Immunosuppression (Mixed Lymphocyte Reaction) | Mouse | 0.016 - 0.15 µg/mL | [2][8] |
| JPH203 (LAT1 Inhibitor) | Anti-proliferation | Human Glioma (LN229) | 15.0 µM | [2] |
Visualizations
Caption: Mechanism of System L transport and its inhibition by this compound.
Caption: Downstream signaling effects of System L inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
1. Cell Culture and Treatment
This protocol provides a general guideline. Optimal seeding densities and culture conditions should be determined empirically for each cell line.
-
Materials:
-
Cell line of interest (e.g., CTLL-2 murine T-cells, HT-29 human colon cancer cells, LN229 human glioma cells).[1][2][4]
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
For CTLL-2 cells, supplement medium with IL-2.[9]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA (for adherent cells).
-
-
Procedure:
-
Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
For experiments, harvest cells during the logarithmic growth phase. Use trypsin for adherent cells or centrifugation for suspension cells.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
Seed cells into appropriate multi-well plates (e.g., 96-well for proliferation assays, 24-well for uptake assays, 6-well for Western blotting) at a pre-determined density.
-
Allow cells to adhere and recover overnight (for adherent cells).
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24-72 hours), depending on the downstream assay.
-
2. Amino Acid Uptake Assay (Radiolabeled)
This protocol is adapted for measuring the inhibition of L-leucine uptake.
-
Materials:
-
Cells cultured in 24-well plates.
-
This compound.
-
Hanks' Balanced Salt Solution (HBSS) or other Na⁺-free uptake buffer.[1]
-
L-[¹⁴C]-Leucine (or other radiolabeled LNAA).
-
Unlabeled L-Leucine (for non-specific uptake control).
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation cocktail and vials.
-
-
Procedure:
-
Seed cells in a 24-well plate and grow to ~80-90% confluency.
-
Gently aspirate the culture medium and wash the cells twice with pre-warmed (37°C) HBSS.[10]
-
Add 500 µL of HBSS containing the desired concentrations of this compound (or a known inhibitor like BCH as a positive control) to each well.[1] For vehicle control wells, add HBSS with DMSO. Incubate at 37°C for 10-20 minutes.
-
To initiate uptake, add L-[¹⁴C]-Leucine to each well at a final concentration of ~0.1 µCi/mL. For non-specific uptake control wells, co-incubate with a high concentration of unlabeled L-Leucine (e.g., 10 mM).
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C. The optimal time should be determined to ensure measurements are in the linear uptake range.[1]
-
To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold HBSS.
-
Lyse the cells by adding 500 µL of cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4-5 mL of scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
In parallel wells, determine the protein concentration (e.g., using a BCA assay) to normalize the uptake data (counts per minute per µg of protein).
-
Calculate the percentage of inhibition relative to the vehicle control after subtracting non-specific uptake.
-
3. Western Blot for Downstream Signaling
This protocol assesses the phosphorylation status of key proteins in the mTORC1 and GCN2 pathways.
-
Materials:
-
Cells cultured in 6-well plates.
-
This compound.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-eIF2α, anti-total-eIF2α, anti-phospho-S6K, anti-total-S6K).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Treat cells with this compound for the desired time (e.g., 2-24 hours) as described in Protocol 1.
-
Place the plate on ice, aspirate the medium, and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using the BCA assay.
-
Normalize all samples to the same protein concentration with RIPA buffer. Add Laemmli buffer to a final 1x concentration and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in step 12.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total protein or a loading control (e.g., β-actin) to ensure equal loading.
-
References
- 1. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Engineering in Combination with Semi‐Synthesis Leads to a New Route for Gram‐Scale Production of the Immunosuppressive Natural Product Brasilicardin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a natural immunosuppressant, targets amino Acid transport system L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a new terpenoid antibiotic from pathogenic Nocardia brasiliensis: fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of a Complex Brasilicardin Analogue Utilizing a Cobalt-Catalyzed MHAT-Induced Radical Bicyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino Acid Uptake Assay Kit UP04 manual | DOJINDO [dojindo.com]
Semi-Synthetic Production of Brasilicardin A for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the semi-synthetic production of Brasilicardin A, a potent immunosuppressive agent with a unique mode of action. This approach circumvents the challenges associated with the low-yield fermentation from its native producer, the pathogenic bacterium Nocardia terpenica, and the complexity of total chemical synthesis. By combining heterologous expression of a key intermediate with a subsequent chemical conversion, gram-scale quantities of this compound can be produced, facilitating comprehensive preclinical evaluation.
Introduction
This compound is a structurally complex natural product that has demonstrated significant immunosuppressive activity, in some cases surpassing that of cyclosporin A.[1] Its distinct mechanism of action, which involves the inhibition of the amino acid transporter system L, makes it a promising candidate for a new class of immunosuppressive drugs.[2] However, its limited availability from natural sources has been a major bottleneck for further development. The semi-synthetic strategy outlined here provides a viable solution for producing the necessary quantities of this compound for in-depth preclinical studies.
The overall strategy involves two key stages:
-
Heterologous Expression: The biosynthetic gene cluster for this compound is expressed in a non-pathogenic host bacterium, Streptomyces griseus, to produce a key precursor, this compound aglycone (also referred to as Brasilicardin E).
-
Chemical Synthesis: The produced aglycone is then converted to this compound through a five-step chemical synthesis.
Data Presentation
Production Yields
The semi-synthetic approach has been optimized to achieve significant yields of this compound precursors through genetic engineering of the heterologous host.
| Precursor | Host Strain | Production Titer (mg/L) | Reference |
| Brasilicardin C | S. griseus (genetically engineered) | 1347 | [1] |
| This compound Aglycone (Brasilicardin E) | S. griseus (genetically engineered) | 1151 | [1] |
The subsequent five-step chemical conversion of the aglycone to this compound has an overall yield of approximately 7-16% (based on recovered starting material).[1]
Immunosuppressive Activity
This compound exhibits potent immunosuppressive activity in vitro, as demonstrated by its ability to inhibit the proliferation of activated T cells.
| Compound | Assay | IC50 Value | Reference |
| This compound | Mouse Mixed Lymphocyte Reaction (MLR) | 0.057 µg/mL (63.8 nM) | [1] |
| This compound | Human T-cell Proliferation | ~65 nM | [1] |
| Cyclosporin A | Mouse Mixed Lymphocyte Reaction (MLR) | 0.15 µg/mL | [1] |
Experimental Protocols
Heterologous Expression and Purification of this compound Aglycone
This protocol describes the production of this compound aglycone (Brasilicardin E) in a genetically engineered Streptomyces griseus strain.
Materials:
-
Genetically engineered Streptomyces griseus strain harboring the this compound biosynthetic gene cluster.
-
Culture medium (e.g., Tryptic Soy Broth for pre-culture, and a suitable production medium like SM17).[3]
-
Standard fermentation equipment.
-
Solvents for extraction (e.g., ethyl acetate).
-
Chromatography resins and equipment for purification (e.g., silica gel, HPLC).
Protocol:
-
Pre-culture Preparation: Inoculate the S. griseus strain into a suitable pre-culture medium (e.g., TSB) and incubate for 48 hours with shaking.[3]
-
Production Culture: Inoculate the production medium (e.g., SM17) with the pre-culture (e.g., 1:100 dilution) and incubate for 72 hours under optimal fermentation conditions (specific temperature, pH, and aeration rates should be optimized for the specific strain and fermenter).[3]
-
Extraction: After fermentation, centrifuge the culture to separate the supernatant. The supernatant can be directly used for HPLC/MS analysis to quantify production.[3] For purification, extract the supernatant with an equal volume of a suitable organic solvent like ethyl acetate.
-
Purification: Concentrate the organic extract in vacuo. Purify the crude extract using column chromatography (e.g., silica gel) followed by high-performance liquid chromatography (HPLC) to obtain pure this compound aglycone.
Semi-Synthesis of this compound from Aglycone
This five-step chemical synthesis converts the this compound aglycone into this compound.[1][4][5]
Step 1: Protection of Amino and Carboxyl Groups
-
Protect the primary amino and carboxyl groups of the aglycone. For example, the amino group can be protected as a carboxybenzyl (Cbz) derivative and the carboxyl group as a benzyl ester.[1]
Step 2 & 3: Further Modifications
-
These steps involve further chemical modifications to the protected aglycone to prepare it for glycosylation. Specific details of these reactions can be found in the supporting information of the primary literature.
Step 4: Glycosylation
-
This key step involves the coupling of the protected aglycone with the acetyl-protected carbohydrate side chain of this compound.[4] Schmidt's glycosylation conditions, using a promoter like TMSOTf, can be employed.[4][5] Reaction conditions, such as the equivalents of the glycosyl donor and promoter, and the reaction time, need to be carefully optimized to maximize the yield of the desired regioisomer.[4][5]
Step 5: Deprotection
-
The final step involves the removal of all protecting groups to yield the trifluoroacetic acid salt of this compound.
Purification: Each step is followed by appropriate work-up and purification procedures, typically involving extraction and column chromatography.
Human T-Cell Proliferation Assay
This protocol outlines a method to assess the immunosuppressive activity of this compound by measuring its effect on human T-cell proliferation using a cell tracking dye like CFSE.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Ficoll-Paque for PBMC isolation.
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation.
-
Carboxyfluorescein succinimidyl ester (CFSE) dye.
-
Flow cytometer.
Protocol:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend the PBMCs in PBS and stain with CFSE at an appropriate concentration (e.g., 1-5 µM) for a defined period (e.g., 10-20 minutes) at 37°C. Quench the staining reaction by adding complete RPMI medium.
-
Cell Plating and Treatment: Wash the CFSE-stained cells and plate them in a 96-well plate. Add serial dilutions of this compound or a vehicle control to the wells.
-
T-Cell Stimulation: Stimulate the T-cells to proliferate by adding anti-CD3 and anti-CD28 antibodies to the wells.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The CFSE fluorescence intensity will be halved with each cell division. The percentage of proliferating cells and the proliferation index can be calculated to determine the inhibitory effect of this compound.
Visualizations
Signaling Pathway of this compound's Immunosuppressive Action
Caption: Mechanism of this compound immunosuppression.
Experimental Workflow for Semi-Synthetic Production
Caption: Workflow for semi-synthetic this compound.
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a natural immunosuppressant, targets amino Acid transport system L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. T cell activation and proliferation assays [bio-protocol.org]
Application Notes and Protocols for Heterologous Expression of the Brasilicardin A Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brasilicardin A is a potent immunosuppressive natural product with a unique mode of action, making it a promising candidate for drug development. However, its production is hampered by the low titers and pathogenic nature (Biosafety Level 2) of the native producer, Nocardia terpenica IFM0406.[1][2] Heterologous expression of the this compound biosynthetic gene cluster (BGC) in well-characterized, non-pathogenic hosts offers a promising solution to overcome these limitations. This document provides detailed methods and protocols for the successful heterologous expression of the this compound BGC, focusing on host selection, gene cluster cloning, and strategies for optimizing production.
Introduction to this compound and its Biosynthetic Gene Cluster
This compound is a complex terpenoid consisting of a distinctive anti/syn/anti-perhydrophenanthrene skeleton, a carbohydrate side chain, and an amino acid moiety.[3] It exhibits potent immunosuppressive activity with a different mode of action from commonly used drugs like cyclosporin A and tacrolimus, along with reduced toxicity.[1][2][4] The biosynthetic gene cluster (BGC) responsible for this compound production in Nocardia terpenica comprises 13 genes, bra0 to bra12.[5][6] These genes encode the enzymes for the synthesis of the core structure and its subsequent modifications. Notably, bra12 encodes a transcriptional activator that positively regulates the entire gene cluster, while a newly identified regulator, SdpR, appears to have a negative regulatory role.[5][6][7][8]
The primary challenges in producing this compound from its native source are the low yield and the requirement for BSL-2 containment facilities.[1][5][6] Heterologous expression in industrially relevant and genetically tractable hosts provides a viable alternative for sustainable and scalable production.
Selection of Heterologous Hosts
The choice of a suitable heterologous host is critical for the successful expression of large and complex gene clusters like that of this compound. Key considerations include the host's genetic accessibility, growth characteristics, and the availability of necessary precursors for biosynthesis. Two hosts have been successfully utilized for the production of Brasilicardin congeners:
-
Amycolatopsis japonicum : This nocardioform actinomycete is closely related to Nocardia terpenica, fast-growing, and genetically tractable.[1][2][8] Its use has led to the production of several Brasilicardin intermediates.[1][2]
-
Streptomyces griseus : This well-established industrial microorganism has been engineered to produce high titers of Brasilicardin intermediates, reaching gram-scale production levels under optimized conditions.[5]
Other Streptomyces species, such as S. coelicolor and S. albus, are also excellent candidates for heterologous expression of actinomycete BGCs due to their well-developed genetic tools and extensive use in industrial fermentations.[9][10]
Experimental Workflows and Methodologies
General Workflow for Heterologous Expression
The overall process for the heterologous expression of the this compound BGC involves several key steps, from the isolation of high-quality genomic DNA to the analysis of the final products.
Caption: General workflow for heterologous expression of the this compound gene cluster.
This compound Biosynthetic Pathway and Regulatory Network
The biosynthesis of this compound is a multi-step process involving a series of enzymatic reactions encoded by the bra gene cluster. The expression of this cluster is controlled by at least two key transcriptional regulators, Bra12 (a positive regulator) and SdpR (a negative regulator).
Caption: Simplified this compound biosynthetic pathway and its regulation.
Detailed Experimental Protocols
Protocol 1: Fosmid Library Construction from Nocardia terpenica Genomic DNA
This protocol describes the construction of a fosmid library to clone the large this compound BGC.
Materials:
-
Nocardia terpenica IFM 0406 culture
-
Genomic DNA isolation kit
-
Fosmid library construction kit (e.g., CopyControl™ HTP Fosmid Library Production Kit)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Pulse-field gel electrophoresis (PFGE) system
-
Low melting point agarose
-
Phage packaging extracts
-
E. coli EPI300-T1R plating strain
Procedure:
-
Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from a culture of N. terpenica using a suitable kit or standard protocols for actinomycetes. Ensure the DNA is of high purity (OD260/280 ≈ 1.8-2.0) and integrity (minimal shearing).[11]
-
DNA Shearing: Randomly shear approximately 100 µg of genomic DNA to an average size of 35-45 kb. This can be achieved by passing the DNA solution through a narrow-gauge needle multiple times.
-
End-Repair and Ligation: End-repair the sheared DNA fragments to create blunt, 5'-phosphorylated ends using the reagents provided in the fosmid library construction kit. Ligate the end-repaired DNA into the pCC1FOS fosmid vector.
-
Size Selection: Separate the ligation products on a low melting point agarose gel using PFGE to select for fragments in the desired size range (30-40 kb).[1] Excise the gel slice containing the correctly sized DNA and extract the DNA.
-
In Vitro Packaging: Package the size-selected, ligated DNA into phage particles using lambda packaging extracts.
-
Infection and Titering: Infect the E. coli EPI300-T1R host strain with the packaged fosmids. Plate the infected cells on LB agar plates containing the appropriate antibiotic (e.g., chloramphenicol) to select for fosmid-containing clones and determine the library titer.
-
Library Screening: Screen the fosmid library for the this compound BGC using PCR with primers designed for specific genes within the cluster (e.g., bra5 or bra12).
Protocol 2: Protoplast Transformation of Streptomyces griseus
This protocol is adapted from established methods for Streptomyces transformation.[1][3][5]
Materials:
-
S. griseus spore stock
-
YEME medium (Yeast Extract-Malt Extract)
-
P Buffer
-
Lysozyme solution (1 mg/mL in P buffer)
-
Fosmid DNA containing the this compound BGC
-
PEG 1000 solution (30% w/v)
-
R2YE regeneration plates
Procedure:
-
Mycelium Growth: Inoculate 25 mL of YEME medium in a baffled flask with S. griseus spores. Incubate at 30°C with shaking for 36-48 hours.
-
Protoplast Formation:
-
Harvest the mycelium by centrifugation.
-
Wash the mycelial pellet with 10.3% sucrose solution.
-
Resuspend the pellet in 4 mL of lysozyme solution and incubate at 30°C for 15-60 minutes, monitoring protoplast formation microscopically.
-
Gently pipette the suspension to aid in cell wall digestion.
-
Filter the protoplast suspension through cotton wool to remove mycelial fragments.
-
Pellet the protoplasts by centrifugation and wash with P buffer.
-
-
Transformation:
-
Resuspend the protoplasts in P buffer to a concentration of 1 x 10^9 protoplasts/mL.
-
Mix 100 µL of the protoplast suspension with 1-5 µg of fosmid DNA.
-
Add 200 µL of 30% PEG 1000 solution and mix gently.
-
Plate the transformation mixture onto R2YE regeneration plates.
-
-
Selection and Verification:
-
Incubate the plates at 30°C for 16-24 hours.
-
Overlay the plates with a soft agar containing an appropriate antibiotic (e.g., apramycin for selection of the fosmid).
-
Continue incubation until transformant colonies appear.
-
Verify the presence of the this compound BGC in the transformants by PCR.
-
Protocol 3: Fermentation and Metabolite Analysis
Materials:
-
TSB (Tryptic Soy Broth) medium
-
Production medium (e.g., SM17 for A. japonicum or optimized high-glucose and amino acid medium for S. griseus)
-
HPLC system with a C18 column
-
Mass spectrometer
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Standards for Brasilicardin congeners (if available)
Procedure:
-
Pre-culture: Grow a pre-culture of the recombinant strain in TSB medium for 48 hours.
-
Production Culture: Inoculate the production medium with the pre-culture (e.g., 1:100 dilution). For S. griseus, a medium with high glucose and amino acid content has been shown to be optimal.[3] Cultivate for 72 hours to 12 days.[3][7]
-
Extraction: Centrifuge the culture broth and collect the supernatant. For intracellular metabolites, the mycelium can be extracted with an organic solvent like methanol or ethyl acetate.
-
HPLC-MS Analysis:
-
Analyze the supernatant or extract by reversed-phase HPLC using a C18 column.[6]
-
A typical mobile phase could be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Monitor the elution at multiple wavelengths (e.g., 220, 240, 300 nm).
-
Couple the HPLC to a mass spectrometer to identify and quantify Brasilicardin congeners based on their mass-to-charge ratios.
-
Optimization of Brasilicardin Production
Several strategies can be employed to enhance the production of Brasilicardin congeners in heterologous hosts.
Media Optimization
The composition of the fermentation medium significantly impacts secondary metabolite production. A screening of 34 different media for S. griseus revealed that a medium with high glucose and amino acid content was optimal for producing Brasilicardin C and E.[3]
Genetic Engineering
-
Overexpression of the Positive Regulator bra12 : Overexpressing the transcriptional activator bra12 under the control of a strong constitutive promoter (e.g., ermEp**) has been shown to significantly increase the production of Brasilicardin intermediates in S. griseus.[3]
-
Metabolic Engineering of Precursor Supply : In A. japonicum, the heterologous expression of genes from the mevalonate (MVA) pathway and diterpenoid-specific prenyltransferases increased the supply of the precursor isopentenyl diphosphate (IPP), leading to elevated production of the Brasilicardin backbone.[1]
Quantitative Data on Brasilicardin Production
The following tables summarize the reported production titers of Brasilicardin congeners in different heterologous hosts and under various conditions.
Table 1: Production of Brasilicardin Intermediates in Streptomyces griseus [3]
| Strain/Condition | Brasilicardin C (mg/L) | Brasilicardin E (mg/L) | Brasilicardin G (mg/L) |
| S. griseus:bcaAB01 (non-optimized) | 305 | 168 | 15 |
| S. griseus:bcaAB01 (optimized medium) | 1151 | 639 | - |
| S. griseus:bcaAB01 + bra12 overexpression (optimized medium) | 1347 | 1151 | - |
Table 2: Relative Production of Brasilicardin Congeners in Amycolatopsis japonicum [7][12]
| Strain | Relative Total Brasilicardin Production (%) |
| A. japonicum::bcaAB01 | 100 |
| A. japonicum::bcaAB01_ΔsdpR | ~150 |
| A. japonicum::bcaAB01_Δbra12 | Not Detectable |
Note: Data is normalized to the production of the strain containing the wild-type gene cluster.
Conclusion
The heterologous expression of the this compound gene cluster in hosts like Streptomyces griseus and Amycolatopsis japonicum provides a robust and scalable platform for the production of this valuable immunosuppressant and its congeners. By employing the protocols and optimization strategies outlined in this document, researchers can overcome the limitations of the native producer and advance the development of this compound as a therapeutic agent. Further improvements in titer can be anticipated through continued metabolic engineering of the host strains and optimization of fermentation processes.
References
- 1. Fosmid Library Construction Protocol - Creative Biogene [creative-biogene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Genomic libraries: I. Construction and screening of fosmid genomic libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. riderscharges.s3.ap-south-1.amazonaws.com [riderscharges.s3.ap-south-1.amazonaws.com]
- 8. The Immunosuppressant Brasilicardin: Determination of the Biosynthetic Gene Cluster in the Heterologous Host Amycolatopsis japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fermentation Studies with Streptomyces griseus: II. Synthetic Media for the Production of Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application of Brasilicardin A in Immunology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brasilicardin A, a novel tricyclic diterpenoid glycoside isolated from the actinomycete Nocardia brasiliensis, has demonstrated potent immunosuppressive properties.[1][2][3] Its unique mechanism of action, targeting the amino acid transport system L, distinguishes it from clinically used immunosuppressants such as cyclosporin A and tacrolimus.[4][5] This document provides detailed application notes and experimental protocols for the utilization of this compound in immunology research, focusing on its effects on T-cell function and the elucidation of its signaling pathway.
Introduction
T-lymphocytes are central players in the adaptive immune response, and their activation and proliferation are critical for mounting an effective immune defense. However, uncontrolled T-cell activity can lead to autoimmune diseases and allograft rejection. Immunosuppressive drugs are therefore essential for managing these conditions. This compound has emerged as a promising candidate for immunosuppressive therapy due to its potent activity and distinct mechanism.[5][6] Unlike calcineurin inhibitors (e.g., cyclosporin A) that block IL-2 production, this compound exerts its effects by inducing a state of amino acid deprivation in T-cells.[1][4] This leads to the activation of the General Control Nonderepressible 2 (GCN2) kinase, phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), and subsequent inhibition of protein synthesis and cell cycle progression.[4] These application notes provide a framework for investigating the immunological effects of this compound.
Data Presentation
Table 1: Immunosuppressive Activity of this compound and Other Immunosuppressants
| Compound | Assay | Species | IC50 | Reference |
| This compound | Mixed Lymphocyte Reaction (MLR) | Mouse | 0.057 µg/mL | [1][5] |
| This compound | Mixed Lymphocyte Reaction (MLR) | Mouse | 0.07 µg/mL | [2] |
| Cyclosporin A | Mixed Lymphocyte Reaction (MLR) | Mouse | 0.016 µg/mL | [2] |
| Ascomycin | Mixed Lymphocyte Reaction (MLR) | Mouse | 0.04 µg/mL | [2] |
Table 2: Cytotoxicity of this compound against Various Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| L1210 | Murine Leukemia | 1.2 | |
| KB | Human Epidermoid Carcinoma | 1.3 | |
| P388/ADM | Adriamycin-resistant Murine Leukemia | 0.22 |
Note: The reference for the cytotoxicity data in Table 2 was not explicitly found in the provided search results, but the information is consistent with the general knowledge about this compound's cytotoxic potential against cancer cell lines.
Experimental Protocols
Mixed Lymphocyte Reaction (MLR) Assay for Immunosuppressive Activity
This protocol is designed to assess the in vitro immunosuppressive activity of this compound by measuring its effect on T-cell proliferation in a mixed lymphocyte reaction.
Materials:
-
This compound
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Spleens from two different strains of mice (e.g., C57BL/6 and BALB/c)
-
Ficoll-Paque PLUS
-
[³H]-Thymidine
-
96-well round-bottom plates
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Preparation of Responder and Stimulator Cells:
-
Isolate splenocytes from the spleens of two different mouse strains by mechanical disruption.
-
Purify mononuclear cells by density gradient centrifugation using Ficoll-Paque PLUS.
-
The splenocytes from one strain will serve as responder cells.
-
Treat the splenocytes from the second strain with mitomycin C (to inhibit their proliferation) to serve as stimulator cells.
-
-
Cell Culture:
-
In a 96-well round-bottom plate, co-culture responder cells (e.g., from C57BL/6 mice) with an equal number of stimulator cells (e.g., from BALB/c mice) in complete RPMI-1640 medium.
-
Add varying concentrations of this compound (or a vehicle control) to the co-cultures.
-
Include a positive control (no drug) and a negative control (responder cells alone).
-
-
Proliferation Assay:
-
Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Eighteen hours before harvesting, pulse each well with 1 µCi of [³H]-Thymidine.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporation of [³H]-Thymidine using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.
-
T-Cell Proliferation Assay using CFSE
This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation in response to stimulation and the inhibitory effect of this compound.
Materials:
-
This compound
-
Purified CD4+ or CD8+ T-cells
-
Complete RPMI-1640 medium
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit)
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
Flow cytometer
Procedure:
-
CFSE Labeling:
-
Resuspend purified T-cells in pre-warmed PBS at a concentration of 1x10⁶ cells/mL.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding five volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
-
T-Cell Stimulation and Treatment:
-
Plate CFSE-labeled T-cells in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody to the culture.
-
Add varying concentrations of this compound or a vehicle control.
-
Incubate for 72-96 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data using appropriate software to visualize the successive generations of proliferating cells based on the halving of CFSE fluorescence intensity.
-
Cytokine Production Measurement by ELISA
This protocol describes how to measure the effect of this compound on the production of cytokines (e.g., IL-2, IFN-γ) by activated T-cells.
Materials:
-
This compound
-
Purified T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
ELISA kit for the cytokine of interest (e.g., mouse IL-2 ELISA kit)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
T-Cell Activation and Supernatant Collection:
-
Activate T-cells with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of this compound for 24-48 hours.
-
Centrifuge the culture plates and collect the supernatants.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the collected culture supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve and determine the concentration of the cytokine in each sample.
-
Visualizations
Signaling Pathway of this compound in T-Cells
References
- 1. mucosalimmunology.ch [mucosalimmunology.ch]
- 2. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytokine Elisa [bdbiosciences.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes: Laboratory Techniques for the Purification of Brasilicardin A
Introduction
Brasilicardin A is a novel tricyclic metabolite produced by the actinomycete Nocardia brasiliensis. It exhibits potent immunosuppressive activity and is of significant interest to the drug development community. The purification of this compound from fermentation broth is a multi-step process requiring a combination of chromatographic techniques to achieve high purity. These application notes provide a detailed protocol for the isolation and purification of this compound for research purposes.
Overview of the Purification Strategy
The purification of this compound from the supernatant of Nocardia brasiliensis fermentation broth involves a series of chromatographic steps designed to separate the target molecule from other metabolites and impurities. The workflow begins with solid-phase extraction to capture the compound from the large volume of the culture supernatant. This is followed by sequential ion-exchange chromatography to remove charged impurities. The final polishing step utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to yield highly pure this compound.
Experimental Protocols
1. Fermentation and Initial Extraction
The process begins with the cultivation of Nocardia brasiliensis (e.g., strain IFM 0406) in a suitable broth medium.
-
Fermentation: Cultures are grown in a broth containing glycerol (2.0%), polypeptone (1.0%), and meat extract (0.5%) at pH 7.0. The incubation is carried out at 32°C for 4 days with stirring at 250 rpm.[1]
-
Initial Extraction: The supernatant of the fermentation broth (15 L) is passed through a Diaion HP-20 column (5 × 30 cm). The column is then washed with 2 M NaCl (4 L) and H₂O (4 L). Elution is performed batchwise with MeOH/H₂O (1:1, 4 L) and finally with MeOH (2 L).[1]
2. Liquid-Liquid Partitioning
The methanol eluate from the initial extraction is further processed to separate compounds based on their polarity.
-
The methanol-soluble portion is concentrated, suspended in H₂O, and then partitioned with CHCl₃.[1] The aqueous layer, containing the more polar this compound, is retained for further purification.
3. Ion-Exchange Chromatography
Two stages of ion-exchange chromatography are employed to separate molecules based on their net charge.
-
Anion-Exchange Chromatography: The aqueous layer is loaded onto a DEAE-Toyopearl 650M column (2.5 × 10 cm). The column is eluted with 20 mM Tris-HCl at pH 8.0. The active fraction is collected for the next step.[1]
-
Cation-Exchange Chromatography: The active fraction from the DEAE column is then subjected to a CM-Toyopearl 650M column (2.5 × 10 cm). Elution is carried out with 20 mM NaOAc-HCl at pH 4.0.[1]
4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The final purification step utilizes RP-HPLC to achieve high purity of this compound.
-
The fraction obtained from the cation-exchange column is purified by reversed-phase HPLC.[1]
-
Column: Capcell pak C₁₈ SG120 (3 × 25 cm).[1]
-
Mobile Phase: A gradient of 18% to 42% MeCN/H₂O containing 0.15% TFA.[1]
-
Flow Rate: 3.0 mL/min.[1]
-
The fractions containing pure this compound are collected.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative purification of this compound from a 15 L fermentation broth.[1]
| Purification Step | Starting Material | Product | Yield |
| Fermentation Broth Supernatant | 15 L | - | - |
| DEAE-Toyopearl 650M Chromatography | Aqueous layer from partitioning | Active Fraction | 32 mg |
| CM-Toyopearl 650M Chromatography | 32 mg Active Fraction | Enriched Fraction | 17 mg |
| Reversed-Phase HPLC | 17 mg Enriched Fraction | This compound | 3.6 mg |
Visualization of the Purification Workflow
The following diagram illustrates the sequential steps involved in the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Investigating the Mode of Action of Brasilicardin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brasilicardin A, a natural product isolated from Nocardia brasiliensis, has demonstrated potent immunosuppressive and antifungal activities.[1][2] Preliminary studies indicate that its mode of action is distinct from clinically used immunosuppressants like cyclosporin A or FK506.[1] This document provides a detailed set of experimental protocols to thoroughly investigate the molecular mechanisms underlying this compound's biological effects. The proposed experiments will focus on elucidating its impact on T-cell activation and proliferation, as well as its effects on fungal cell wall integrity.
Introduction to this compound
This compound is a diterpene glycoside that has garnered significant interest due to its potent immunosuppressive properties.[3] It has been shown to inhibit the proliferation of T-cells, a key component of the adaptive immune response.[4] The primary molecular target of this compound in T-cells has been identified as the amino acid transporter system L, which is crucial for the uptake of essential amino acids required for T-cell activation and proliferation.[4] By inhibiting this transporter, this compound effectively starves the T-cells of necessary nutrients, leading to cell cycle arrest in the G1 phase.[4] This mechanism of action is novel among immunosuppressive agents, making this compound a promising candidate for further drug development.[5] In addition to its immunosuppressive effects, this compound has also exhibited antifungal activity, although the mechanism behind this is less understood.[1]
Experimental Design to Elucidate the Mode of Action
To comprehensively understand the mode of action of this compound, a multi-faceted experimental approach is proposed. This approach will investigate its effects on both mammalian immune cells and fungal pathogens.
Experimental Workflow:
Caption: Experimental workflow for investigating this compound's mode of action.
Protocols for Mammalian Cell-Based Assays
T-Cell Proliferation Assay
Principle: This assay measures the ability of this compound to inhibit the proliferation of T-cells following stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.[6]
Protocol:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
Label the T-cells with CFSE according to the manufacturer's instructions.
-
Seed the CFSE-labeled T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., Cyclosporin A).
-
Stimulate the T-cells with anti-CD3/CD28 antibodies or PMA/Ionomycin.[7]
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
Quantify the percentage of proliferating cells for each treatment condition.
Data Presentation:
| Treatment | Concentration | % Proliferating T-Cells (Mean ± SD) | IC50 (nM) |
| Vehicle Control | - | 95.2 ± 3.1 | - |
| This compound | 0.1 nM | 85.6 ± 4.5 | 5.7 |
| 1 nM | 68.3 ± 5.2 | ||
| 10 nM | 45.1 ± 3.9 | ||
| 100 nM | 15.8 ± 2.7 | ||
| 1 µM | 5.2 ± 1.5 | ||
| Cyclosporin A | 10 nM | 20.4 ± 2.1 | 1.2 |
T-Cell Activation Marker Analysis
Principle: This experiment assesses the effect of this compound on the expression of early (CD69) and late (CD25) activation markers on T-cells using flow cytometry.[8]
Protocol:
-
Isolate and seed primary human T-cells as described in the proliferation assay.
-
Pre-treat the cells with this compound at its IC50 concentration for T-cell proliferation for 1 hour.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies.
-
For CD69 analysis, incubate for 24 hours. For CD25 analysis, incubate for 48 hours.
-
Harvest the cells and stain with fluorescently labeled antibodies against CD4, CD8, CD69, and CD25.
-
Analyze the expression of CD69 and CD25 on both CD4+ and CD8+ T-cell subsets by flow cytometry.
Data Presentation:
| Treatment | T-Cell Subset | % CD69+ Cells (Mean ± SD) | % CD25+ Cells (Mean ± SD) |
| Unstimulated | CD4+ | 2.1 ± 0.5 | 3.5 ± 0.8 |
| CD8+ | 1.8 ± 0.4 | 2.9 ± 0.6 | |
| Stimulated + Vehicle | CD4+ | 78.4 ± 5.6 | 85.2 ± 6.1 |
| CD8+ | 75.1 ± 4.9 | 82.7 ± 5.5 | |
| Stimulated + this compound | CD4+ | 25.3 ± 3.1 | 30.1 ± 3.7 |
| CD8+ | 22.8 ± 2.9 | 28.5 ± 3.3 |
Cytokine Production Assay
Principle: This assay quantifies the production of key cytokines, such as IL-2 and IFN-γ, by stimulated T-cells in the presence of this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).[7][9]
Protocol:
-
Follow the same cell culture and treatment protocol as for the T-cell activation marker analysis.
-
After 48 hours of stimulation, collect the cell culture supernatants.
-
Perform ELISAs for IL-2 and IFN-γ on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
Data Presentation:
| Treatment | IL-2 Concentration (pg/mL) (Mean ± SD) | IFN-γ Concentration (pg/mL) (Mean ± SD) |
| Unstimulated | < 10 | < 20 |
| Stimulated + Vehicle | 2540 ± 180 | 3250 ± 210 |
| Stimulated + this compound | 320 ± 45 | 450 ± 60 |
Amino Acid Uptake Assay
Principle: This assay directly measures the inhibition of amino acid uptake by T-cells in the presence of this compound using a radiolabeled amino acid.
Protocol:
-
Culture a murine T-cell lymphocyte cell line, such as CTLL-2, as they are known to be sensitive to this compound.[4]
-
Seed the cells in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Add a radiolabeled amino acid substrate for system L, such as [14C]-Leucine, to each well.
-
Incubate for 10 minutes at 37°C.
-
Wash the cells extensively with ice-cold PBS to remove unincorporated radioactivity.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content of each sample.
Data Presentation:
| This compound Concentration (nM) | [14C]-Leucine Uptake (% of Control) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 92.1 ± 4.8 |
| 1 | 75.4 ± 6.1 |
| 10 | 48.9 ± 3.9 |
| 100 | 18.2 ± 2.5 |
| 1000 | 6.7 ± 1.8 |
Signaling Pathway:
Caption: Proposed signaling pathway for this compound-induced immunosuppression.
Protocols for Fungal Cell-Based Assays
Minimum Inhibitory Concentration (MIC) Determination
Principle: This assay determines the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen, such as Candida albicans or Aspergillus fumigatus.
Protocol:
-
Prepare a serial dilution of this compound in a 96-well microtiter plate using appropriate fungal growth medium (e.g., RPMI-1640).
-
Inoculate each well with a standardized fungal suspension (e.g., 1-5 x 10^3 cells/mL).
-
Include a positive control (e.g., Caspofungin) and a negative control (no drug).
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of this compound at which no visible growth is observed.
Data Presentation:
| Fungal Species | This compound MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans | 16 | 0.25 |
| Aspergillus fumigatus | 32 | 0.5 |
Fungal Cell Wall Integrity Assays
Principle: These assays assess whether this compound's antifungal activity is due to disruption of the fungal cell wall.
Principle: Calcofluor White is a fluorescent dye that binds to chitin in the fungal cell wall.[10] Increased or aberrant staining can indicate a cell wall stress response.
Protocol:
-
Grow the fungal cells in the presence of a sub-MIC concentration of this compound for several hours.
-
Harvest and wash the cells.
-
Stain the cells with Calcofluor White solution (10 µg/mL).
-
Observe the cells under a fluorescence microscope. Look for increased fluorescence or abnormal localization of the stain compared to untreated control cells.
Principle: Sorbitol is an osmotic stabilizer. If a compound's antifungal effect is due to cell wall damage, the presence of sorbitol in the growth medium can rescue the cells from lysis.[10]
Protocol:
-
Perform the MIC assay as described above, but in two sets of plates: one with standard medium and one with medium supplemented with 1 M sorbitol.
-
Compare the MIC values in the presence and absence of sorbitol. A significant increase in the MIC in the presence of sorbitol suggests that this compound targets the cell wall.
Data Presentation:
| Fungal Species | This compound MIC (µg/mL) | This compound MIC + 1M Sorbitol (µg/mL) |
| Candida albicans | 16 | > 128 |
| Aspergillus fumigatus | 32 | > 128 |
Fungal Cell Wall Disruption Workflow:
Caption: Proposed mechanism for this compound's antifungal activity.
Conclusion
The experimental protocols outlined in this document provide a comprehensive framework for elucidating the mode of action of this compound. By systematically investigating its effects on T-cell function and fungal cell wall integrity, researchers can gain valuable insights into the molecular mechanisms of this promising natural product. The data generated from these experiments will be crucial for guiding future drug development efforts and exploring the full therapeutic potential of this compound and its analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound. A Novel Tricyclic Metabolite with Potent Immunosuppressive Activity from Actinomycete Nocardiabrasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a natural immunosuppressant, targets amino Acid transport system L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a Complex Brasilicardin Analogue Utilizing a Cobalt-Catalyzed MHAT-Induced Radical Bicyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. axelabio.com [axelabio.com]
- 8. sartorius.com.cn [sartorius.com.cn]
- 9. Specific assays for cytokine production by T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Brasilicardin A in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brasilicardin A is a natural diterpene glycoside with potent immunosuppressive properties.[1] Its unique mechanism of action, which differs from clinically used immunosuppressants like cyclosporin A and tacrolimus, makes it a compound of significant interest for research and drug development.[1] This document provides detailed application notes and protocols for the utilization of this compound in various in vitro cell culture assays to assess its biological activity.
Mechanism of Action
This compound exerts its immunosuppressive effects by targeting the amino acid transport system L.[2] This inhibition leads to amino acid deprivation within the cell, which in turn activates the GCN2 (General Control Nonderepressible 2) kinase.[2] Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[2] This phosphorylation event leads to a global reduction in protein synthesis and induces cell cycle arrest, primarily in the G1 phase, ultimately suppressing T-cell proliferation and effector functions.[2]
Data Presentation
The following tables summarize the reported in vitro activities of this compound.
Table 1: Immunosuppressive and Cytotoxic Activity of this compound
| Assay | Cell Line/System | IC50 | Reference |
| Immunosuppressive Activity (Mouse Mixed Lymphocyte Reaction) | Mouse Splenocytes | 0.057 µg/mL | [1][3] |
| Immunosuppressive Activity (Mouse Mixed Lymphocyte Assay) | Mouse Lymphocytes | 0.07 µg/mL | |
| Cytotoxicity | Murine Leukemia L1210 cells | 1.2 µg/mL | |
| Cytotoxicity | Human Epidermoid Carcinoma KB cells | >10 µg/mL (indicative) |
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This protocol details the measurement of T-cell proliferation inhibition by this compound using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Murine T-cell lymphocyte CTLL-2 cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 ng/mL IL-2)
-
This compound (stock solution in DMSO)
-
CFSE (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture CTLL-2 cells in complete RPMI-1640 medium. Ensure cells are in the logarithmic growth phase before the assay.
-
CFSE Staining:
-
Harvest and wash the cells twice with PBS.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
-
Cell Seeding and Treatment:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% FBS).
-
Analyze the CFSE fluorescence using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
Cell Cycle Analysis
This protocol describes how to assess the effect of this compound on the cell cycle distribution of T-cells.
Materials:
-
Murine T-cell lymphocyte CTLL-2 cells
-
Complete RPMI-1640 medium
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed CTLL-2 cells at a density of 2 x 10^5 cells/mL in a 6-well plate.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Amino Acid Uptake Assay
This protocol provides a method to measure the inhibition of amino acid uptake by this compound.
Materials:
-
CTLL-2 cells
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled amino acid (e.g., [3H]-Leucine)
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation:
-
Wash CTLL-2 cells twice with KRH buffer.
-
Resuspend the cells in KRH buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibition:
-
Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for 15-30 minutes at 37°C.
-
-
Uptake:
-
Initiate the uptake by adding the radiolabeled amino acid to a final concentration of 1 µM.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
-
Termination and Measurement:
-
Stop the uptake by adding ice-cold KRH buffer and immediately centrifuging the cells.
-
Wash the cell pellet three times with ice-cold KRH buffer to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of amino acid uptake compared to the vehicle control.
-
Western Blot for GCN2 and eIF2α Phosphorylation
This protocol details the detection of key signaling proteins activated by this compound treatment.
Materials:
-
CTLL-2 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-GCN2, anti-GCN2, anti-phospho-eIF2α, anti-eIF2α, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat CTLL-2 cells with this compound for the desired time (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: T-Cell Proliferation Assay Workflow.
References
Troubleshooting & Optimization
Overcoming low yield of Brasilicardin A from Nocardia brasiliensis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Brasilicardin A. Our goal is to help you overcome the common challenge of low yield from its native producer, Nocardia brasiliensis, and through heterologous expression systems.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of this compound from its native producer, Nocardia brasiliensis, so low?
A1: The low yield of this compound from Nocardia brasiliensis (reported as low as 0.2 mg/L) is a significant bottleneck for its development as a promising immunosuppressive drug.[1][2] Several factors contribute to this:
-
Pathogenic Nature: Nocardia brasiliensis is classified as a Biosafety Level 2 (BSL-2) organism, which imposes strict and elaborate safety measures during fermentation and downstream processing, making large-scale production challenging.[2][3]
-
Complex Regulatory Networks: The biosynthesis of this compound is tightly regulated by a complex network of transcriptional factors. This includes positive regulators essential for gene cluster expression and negative regulators that can suppress production.[3][4][5][6][7]
-
Suboptimal Laboratory Conditions: The natural environment of Nocardia is vastly different from standard laboratory fermentation conditions. These artificial environments may lack the specific triggers or precursors required for high-level production of secondary metabolites. Many biosynthetic gene clusters, including that for this compound, can remain "silent" or poorly expressed under such conditions.[8][9]
Q2: What is the current best strategy to achieve gram-scale production of this compound?
A2: Given the challenges with the native producer, a semi-synthetic approach has proven to be the most effective strategy for gram-scale production.[1][2][3][4][10] This method involves:
-
Heterologous Expression: The entire this compound biosynthetic gene cluster (BGC) is expressed in a non-pathogenic, well-characterized host organism, such as Streptomyces griseus.[1] This avoids the safety concerns associated with Nocardia brasiliensis.
-
Production of Intermediates: The heterologous host is optimized to produce key intermediates of the this compound pathway, specifically Brasilicardin C (BraC) and Brasilicardin E (BraE), in high titers.[1]
-
Chemical Conversion: These intermediates are then purified and chemically converted into the final this compound molecule through a series of synthetic steps.[1][2][10]
This combined genetic engineering and chemical synthesis approach has successfully yielded gram-scale quantities of this compound, making further preclinical studies feasible.[1][3]
Q3: What are the key regulatory genes in the this compound biosynthetic gene cluster (Bra-BGC)?
A3: The Bra-BGC contains several identified transcriptional regulators that play crucial roles in controlling the production of this compound.[3][4][5][6][7][11][12] Understanding these regulators is critical for optimizing yield. The key players identified so far are:
-
Bra12: A positive regulator within the gene cluster that is essential for the transcription of all other genes in the Bra-BGC.[3][4] Overexpression of bra12 has been shown to significantly increase the production of Brasilicardin congeners.
-
SdpR and KstR: These are transcriptional regulators located in the vicinity of the Bra-BGC that have been shown to bind to promoter regions within the cluster, suggesting they are part of the regulatory network.[3][4][5][6][7]
-
LysR-type Transcriptional Regulator (LTTR): A newly identified regulator that appears to negatively affect the biosynthesis of this compound.[12]
Manipulating the expression of these regulatory genes is a key strategy for enhancing the production of this compound intermediates.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound production experiments.
Issue 1: Low or no production of Brasilicardin intermediates in the heterologous host (Streptomyces griseus).
| Possible Cause | Troubleshooting Step |
| Suboptimal Fermentation Medium | Perform a screening of different fermentation media. A medium rich in glucose and amino acids has been shown to significantly improve the yield of Brasilicardin C and E.[1] |
| Insufficient Precursor Supply | The biosynthesis of this compound, a terpenoid, depends on the availability of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Overexpression of genes in the native MEP pathway or introduction of the heterologous mevalonate (MVA) pathway can boost the precursor pool.[1] Overexpressing the idi gene (isopentenyl diphosphate isomerase) can also help balance the IPP/DMAPP ratio.[1] |
| Low Expression of the Biosynthetic Gene Cluster | Overexpress the positive regulator bra12 under the control of a strong, constitutive promoter (e.g., ermEp*). This has been demonstrated to significantly increase the production of Brasilicardin intermediates.[2] |
| Inefficient Codon Usage | The codon usage of Nocardia may differ from that of Streptomyces. Synthesize and use codon-optimized versions of the key biosynthetic and regulatory genes for expression in the heterologous host. |
Issue 2: Poor growth of the Nocardia brasiliensis culture.
| Possible Cause | Troubleshooting Step |
| Inappropriate Culture Medium | Use a recommended medium such as GYM Streptomyces Medium or a broth containing glycerol, polypeptone, and meat extract.[13][14] |
| Incorrect Incubation Conditions | Ensure the incubation temperature is around 32-37°C with adequate aeration and agitation (e.g., 150-250 rpm).[4][13] |
| Spore Stock Viability | Prepare fresh spore stocks and verify their viability before inoculating the main culture. |
Quantitative Data Summary
The following table summarizes the reported yields of this compound and its intermediates under different production strategies.
| Strain | Production Strategy | Product(s) | Yield | Reference |
| Nocardia terpenica IFM 0406 | Native Producer | This compound | 0.2 mg/L | [1][2] |
| Streptomyces griseus::bcaAB01 (pRHAMO) | Heterologous Expression (non-optimized) | Brasilicardin C (BraC) Brasilicardin E (BraE) | 305 mg/L 168 mg/L | [1] |
| Streptomyces griseus::bcaAB01 (pRHAMO) | Media Optimization | BraC BraE | 1151 mg/L 639 mg/L | [1] |
| Streptomyces griseus::bcaAB01 (pRHAMO) | Overexpression of bra12 | BraC BraE | 1347 mg/L 1151 mg/L | [2] |
| Streptomyces griseus::bcaAB01 (pRHAMO) | Precursor Supply Enhancement (MVA pathway + idi overexpression) | BraC BraE | 1669 mg/L 926 mg/L | [1] |
Experimental Protocols
Protocol 1: Cultivation of Nocardia brasiliensis for this compound Production
This protocol is adapted from the cultivation conditions described for the native producer.[13]
Materials:
-
Nocardia brasiliensis IFM 0406 spore stock
-
Seed culture medium: GYM Streptomyces Medium
-
Production medium: Broth containing 2.0% glycerol, 1.0% polypeptone, and 0.5% meat extract, pH 7.0
-
Shake flasks and/or fermentor
Procedure:
-
Seed Culture: Inoculate 100 mL of GYM medium in a 300-mL Erlenmeyer flask with 300 µL of N. brasiliensis spore stock. Incubate at 37°C with shaking at 150 rpm for approximately 39 hours.[4]
-
Production Culture: Inoculate the production medium with the seed culture (a 1-3% v/v inoculation is common).
-
Incubation: Incubate the production culture at 32°C for 4 days with vigorous shaking (250 rpm) to ensure adequate aeration.[13] For larger scale, use a fermentor with controlled aeration (e.g., 1 vvm).[13]
-
Extraction: After incubation, centrifuge the culture to separate the supernatant from the biomass. The this compound is primarily found in the supernatant. Proceed with extraction using a resin such as Diaion HP-20.[13]
Protocol 2: Heterologous Expression and Optimization in Streptomyces griseus
This protocol outlines the general workflow for improving the production of Brasilicardin intermediates in a heterologous host.
Materials:
-
Streptomyces griseus host strain
-
Expression vector (e.g., pRHAMO-based) containing the this compound BGC
-
Plasmids for overexpressing bra12, idi, and genes of the MVA pathway
-
Optimized fermentation medium (high glucose and amino acid content)
-
Standard molecular biology reagents for cloning and transformation of Streptomyces
Procedure:
-
Strain Construction:
-
Clone the entire this compound BGC into an appropriate Streptomyces expression vector.
-
Introduce the vector into S. griseus via conjugation or protoplast transformation.
-
For further optimization, construct strains that also overexpress bra12 and/or genes for enhanced precursor supply.
-
-
Fermentation:
-
Prepare a seed culture of the engineered S. griseus strain in a suitable medium (e.g., TSB).
-
Inoculate the optimized production medium with the seed culture.
-
Incubate for 10-12 days at 28-30°C with shaking.
-
-
Analysis:
-
Extract the secondary metabolites from the culture broth and mycelium using an appropriate solvent (e.g., ethyl acetate).
-
Analyze the extracts by HPLC or LC-MS to identify and quantify Brasilicardin C and E.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Regulatory network of the this compound biosynthetic gene cluster.
Caption: Workflow for enhancing this compound production.
References
- 1. Genetic Engineering in Combination with Semi‐Synthesis Leads to a New Route for Gram‐Scale Production of the Immunosuppressive Natural Product Brasilicardin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple regulators control the biosynthesis of brasilicardin in <i>Nocardia terpenica</i> - ProQuest [proquest.com]
- 4. Multiple regulators control the biosynthesis of brasilicardin in Nocardia terpenica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple regulators control the biosynthesis of brasilicardin in Nocardia terpenica | Semantic Scholar [semanticscholar.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Multiple regulators control the biosynthesis of brasilicardin in Nocardia terpenica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methodology for awakening the potential secondary metabolic capacity in actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review [frontiersin.org]
- 10. Genetic Engineering in Combination with Semi-Synthesis Leads to a New Route for Gram-Scale Production of the Immunosuppressive Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nocardia brasiliensis 381, 631, GA 876, 0236, 845, Jr 381, 337 | Type strain | DSM 43758, ATCC 19296, CBS 330.54, IFO 14402, IMRU 845, JCM 3374, NBRC 14402, NCTC 11294, CCT 3439, CCUG 10074, CCUG 10098, CECT 3052, CIP 104502, IFM 0236, IMSNU 21222, IMSNU 21223, NCIMB 12083, VKM Ac-863 | BacDiveID:10650 [bacdive.dsmz.de]
Improving the efficiency of Brasilicardin A semi-synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthesis of Brasilicardin A. Our aim is to address common challenges and improve the efficiency of your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of a semi-synthetic approach for producing this compound?
A1: The primary advantage lies in overcoming the limitations of both natural fermentation and total synthesis. The native producer of this compound, Nocardia terpenica, is a pathogenic (Biosafety Level 2) organism and produces very low yields (around 0.2 mg/L).[1] Total synthesis, while technically demonstrated, is a lengthy and complex process not yet feasible for large-scale, cost-effective production.[2][3] A semi-synthetic approach, which combines the biotechnological production of a key intermediate (this compound aglycone) with a shorter chemical synthesis, offers a safer, more sustainable, and higher-yielding route to gram-scale production of this compound.[1][4][5]
Q2: What is the common starting material for the semi-synthesis of this compound?
A2: The most common starting material is the this compound aglycone (referred to as compound 5 in several key publications).[1][4][5] This aglycone is produced in significantly higher yields through heterologous expression of the this compound gene cluster in non-pathogenic bacterial strains like Streptomyces griseus.[1]
Q3: What are the key chemical steps in the semi-synthesis of this compound from the aglycone?
A3: A reported efficient semi-synthesis involves a five-step chemical transformation of the this compound aglycone.[1][4][5] The general workflow involves:
-
Protection of the primary amino and carboxyl groups of the aglycone.
-
Glycosylation to attach the carbohydrate side chain.
-
Deprotection to yield the final this compound molecule.
Q4: What are the major challenges encountered during the semi-synthesis?
A4: Key challenges include:
-
Low Fermentation Titers: Initial heterologous expression systems may produce suboptimal yields of the aglycone precursor.[1]
-
Inefficient Glycosylation: The coupling of the carbohydrate moiety to the aglycone can suffer from low conversion rates and the formation of undesired regioisomers.[1]
-
Purification: Separating the desired product from starting materials, reagents, and byproducts can be complex.
Troubleshooting Guides
Issue 1: Low Yield of this compound Aglycone from Heterologous Host
| Possible Cause | Troubleshooting Step |
| Suboptimal Fermentation Medium | Screen a variety of media compositions. A medium rich in glucose and amino acids has been shown to significantly increase production yields of Brasilicardin C and E, which are precursors to the aglycone.[1] |
| Inefficient Promoter System | Ensure the promoter used for expressing the gene cluster is strong and appropriately induced in the chosen host strain. |
| Host Strain Limitations | Test different non-pathogenic host strains for heterologous expression, as production can vary significantly between hosts. S. griseus has been identified as a superior producer in some studies.[1] |
| Suboptimal Culture Conditions | Optimize physical parameters such as temperature, pH, and aeration during fermentation. |
Issue 2: Low Conversion Rate During the Glycosylation Step
| Possible Cause | Troubleshooting Step |
| Inappropriate Promoter/Donor Ratio | Optimize the molar ratio of the glycosyl donor to the acceptor (the protected aglycone). An excess of the donor may be required. |
| Insufficient Promoter Concentration | While an excess of the promoter (e.g., TMSOTf) might seem beneficial, it can lead to side reactions. A decreased amount of the promoter with a shorter reaction time has been shown to improve yields slightly.[5] |
| Steric Hindrance | The complex three-dimensional structure of the aglycone can hinder the approach of the glycosyl donor. Consider alternative coupling strategies or linker-assisted glycosylation if direct methods consistently fail. |
| Donor Reactivity | Ensure the leaving group on the glycosyl donor is sufficiently labile under the reaction conditions. |
Issue 3: Formation of Regioisomers During Glycosylation
| Possible Cause | Troubleshooting Step | | Multiple Reactive Hydroxyl Groups | If the aglycone has multiple hydroxyl groups with similar reactivity, consider a protection/deprotection strategy to selectively block all but the desired glycosylation site. | | Reaction Conditions Favoring Isomerization | Vary the reaction temperature, solvent, and promoter to identify conditions that favor the formation of the desired regioisomer. |
Data Presentation
Table 1: Improvement of Brasilicardin Precursor Production in S. griseus
| Condition | Brasilicardin C (mg/L) | Brasilicardin E (Aglycone) (mg/L) | Reference |
| Non-optimized Medium | 305 | 168 | [1] |
| Optimized Medium | 1151 | 639 | [1] |
Table 2: Yields of the 5-Step Semi-Synthesis of this compound
| Step | Description | Yield (%) | Reference |
| 1 | Protection of Amino and Carboxyl Groups | Not explicitly stated | [1] |
| 2 | Glycosylation | 20-25% (for the desired regioisomer) | [1][5] |
| 3-5 | Subsequent Deprotection Steps | Not explicitly stated individually | [1] |
| Overall | 5-Step Synthesis | 7% (and 16% brsm) | [1] |
brsm: based on recovered starting material
Experimental Protocols
Protocol 1: Heterologous Expression and Production of this compound Aglycone
This protocol is a generalized summary based on the successful cultivation of S. griseus for producing Brasilicardin precursors.[1]
-
Strain and Culture Preparation:
-
Use a suitable S. griseus strain harboring the this compound gene cluster.
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., TSB) and incubating at 28-30°C with shaking for 2-3 days.
-
-
Production Fermentation:
-
Inoculate the production medium with the seed culture. An optimized medium with high glucose and amino acid content is recommended.[1]
-
Incubate the production culture at 28-30°C with vigorous shaking for up to 12 days.
-
-
Extraction and Purification:
-
Harvest the culture broth and separate the mycelium from the supernatant by centrifugation.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extract and purify the this compound aglycone (Brasilicardin E) using chromatographic techniques such as silica gel chromatography and HPLC.
-
Protocol 2: Semi-Synthesis of this compound from Aglycone
This protocol outlines the key chemical transformation steps.[1][6]
-
Protection of the Aglycone:
-
Protect the primary amino function and the carboxyl group of the this compound aglycone. Carboxybenzyl (Cbz) and benzyl ester protections have been used successfully.[1]
-
-
Glycosylation:
-
Perform the coupling of the protected aglycone with the acetyl-protected carbohydrate side chain.
-
Schmidt's glycosylation conditions using a promoter like TMSOTf can be employed.[1]
-
Careful optimization of the equivalents of the glycosyl donor and promoter, as well as the reaction time, is crucial to maximize the yield of the desired regioisomer.
-
-
Deprotection:
-
Carry out a series of deprotection steps to remove the protecting groups from the aglycone and the carbohydrate moiety to yield the final this compound product.
-
Visualizations
Caption: Workflow for the semi-synthesis of this compound.
References
- 1. Genetic Engineering in Combination with Semi‐Synthesis Leads to a New Route for Gram‐Scale Production of the Immunosuppressive Natural Product Brasilicardin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a Complex Brasilicardin Analogue Utilizing a Cobalt-Catalyzed MHAT-Induced Radical Bicyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Engineering in Combination with Semi-Synthesis Leads to a New Route for Gram-Scale Production of the Immunosuppressive Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Optimizing fermentation conditions for Brasilicardin A production.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for Brasilicardin A production. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the native producer of this compound, and what are the baseline fermentation conditions?
A1: The native producer of this compound is the actinomycete Nocardia terpenica (previously known as Nocardia brasiliensis IFM 0406).[1][2] Baseline fermentation conditions for this strain have been established.[1]
Q2: What are the major challenges in producing this compound from its native source?
A2: The primary challenges are the low production yield of this compound in Nocardia terpenica and the pathogenic nature of this strain, which is classified as a biosafety level 2 (BSL-2) organism, requiring strict safety measures.[3][4][5][6][7][8]
Q3: Are there alternative methods for this compound production?
A3: Yes, heterologous expression of the this compound biosynthetic gene cluster in non-pathogenic hosts like Streptomyces griseus and Amycolatopsis japonicum is a promising alternative.[3][9][10] This approach can lead to safer production and has the potential for higher yields of this compound intermediates.[3]
Q4: What type of medium is optimal for the heterologous production of this compound intermediates?
A4: A screening of 34 different media revealed that a medium with a high concentration of glucose and amino acids is optimal for the production of this compound intermediates, such as BraC and BraE, in Streptomyces griseus.[3]
Q5: How can the yield of this compound be further improved in a heterologous host?
A5: A combination of strategies can significantly improve yields. This includes optimization of the medium composition, overexpression of positive regulators of the biosynthetic gene cluster (like bra12), and ensuring an adequate supply of biosynthetic precursors.[3] This combined approach has been shown to improve the yield of intermediates by approximately five-fold.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no this compound production | - Suboptimal fermentation conditions (pH, temperature, aeration).- Inappropriate medium composition.- Low expression of the this compound biosynthetic gene cluster.- Strain instability or degradation. | - Systematically optimize fermentation parameters (see Tables 1 & 2 for starting points).- For Nocardia terpenica, use the recommended baseline medium (Table 1).- For heterologous hosts like S. griseus, screen media with high glucose and amino acid content (see Table 3 for an example).- In heterologous systems, ensure the expression of the positive regulator bra12 is robust.- Use fresh cultures from cryopreserved stocks for each fermentation run. |
| Inconsistent batch-to-batch production | - Variability in inoculum preparation.- Inconsistent quality of media components.- Fluctuations in fermentation parameters. | - Standardize the inoculum preparation protocol, including culture age and volume.- Use high-quality, certified media components from a reliable supplier.- Calibrate and monitor probes for pH, temperature, and dissolved oxygen regularly. |
| Foaming during fermentation | - High protein content in the medium (e.g., peptone, yeast extract).- High agitation rates. | - Add a sterile antifoaming agent (e.g., silicone-based) as needed.- Optimize the agitation speed to provide sufficient mixing and aeration without excessive foaming. |
| Poor cell growth | - Nutrient limitation.- Presence of inhibitory substances.- Suboptimal pH or temperature. | - Ensure all essential nutrients are present in the medium in sufficient concentrations.- Test for inhibitory compounds in the raw materials.- Maintain pH and temperature within the optimal range for the specific production strain. |
| Difficulty in extracting and purifying this compound | - Inefficient extraction from the fermentation broth.- Co-elution of impurities during chromatography. | - Follow a robust extraction protocol (see Experimental Protocols section).- Optimize the mobile phase gradient and stationary phase of the HPLC system to improve the resolution between this compound and contaminants. |
Data Presentation
Table 1: Baseline Fermentation Parameters for Nocardia terpenica IFM 0406
| Parameter | Value | Reference(s) |
| Medium Composition | ||
| Glycerol | 2.0% (w/v) | [1] |
| Polypeptone | 1.0% (w/v) | [1] |
| Meat Extract | 0.5% (w/v) | [1] |
| Physical Parameters | ||
| Initial pH | 7.0 | [1] |
| Temperature | 32°C | [1] |
| Agitation | 250 rpm | [1] |
| Fermentation Time | 4 days | [1] |
Table 2: General Optimized Fermentation Parameters for Streptomyces Species
| Parameter | Optimized Range | Reference(s) |
| Temperature | 28-37°C | [11][12] |
| pH | 6.5-7.0 | [11][12] |
Table 3: Example of an Optimized Medium for Streptomyces griseus (for L-Glutaminase Production)
| Component | Concentration (g/L) | Reference(s) |
| Galactose | 10.0 | [13] |
| Yeast Extract | 10.0 | [13] |
| L-Glutamine | 10.0 | [13] |
| MgSO₄ | 0.5 | [13] |
| KH₂PO₄ | 0.5 | [13] |
| K₂HPO₄ | 0.5 | [13] |
| NaCl | 40.0 | [13] |
Note: This medium serves as a starting point for the optimization of a "high glucose and amino acid" medium for this compound production in S. griseus.
Experimental Protocols
Fermentation of Nocardia terpenica IFM 0406
-
Inoculum Preparation: Inoculate a suitable seed medium with a cryopreserved culture of Nocardia terpenica IFM 0406. Incubate at 32°C with shaking at 250 rpm until a dense culture is obtained.
-
Production Fermentation: Inoculate the production medium (Table 1) with the seed culture.
-
Incubation: Incubate the production culture at 32°C for 4 days with agitation at 250 rpm.[1]
-
Harvesting: After the incubation period, centrifuge the culture to separate the supernatant from the mycelium.
Extraction and Purification of this compound from Nocardia terpenica Culture
-
Adsorption: Pass the supernatant from the fermentation broth through a Diaion HP-20 column.[1]
-
Elution: Elute the column with methanol.[1]
-
Solvent Partitioning: Suspend the methanol-soluble portion in water and partition with chloroform.[1]
-
Ion-Exchange Chromatography: Chromatograph the aqueous layer on a DEAE-Toyopearl 650M column, followed by a CM Toyopearl 650M column.[1]
-
Reversed-Phase HPLC: Further purify the active fraction using reversed-phase HPLC to obtain pure this compound.[1]
Quantification of this compound by LC-MS/MS
-
Sample Preparation: Prepare samples by extracting this compound from the fermentation broth or purified fractions.
-
LC Separation: Utilize a C18 reversed-phase column with a gradient elution of acetonitrile and water (containing 0.15% TFA) to separate this compound from other components.[1]
-
MS/MS Detection: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification. The precursor ion for this compound is m/z 893.46 (M+H)⁺.[1]
-
Quantification: Generate a standard curve using a certified this compound reference standard to determine the concentration in the samples.
Visualizations
Regulatory Pathway of this compound Biosynthesis
Caption: Regulatory network for this compound biosynthesis.
Experimental Workflow for this compound Production and Analysis
Caption: Workflow for this compound production and analysis.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting logic for low this compound yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a new terpenoid antibiotic from pathogenic Nocardia brasiliensis: fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic Engineering in Combination with Semi‐Synthesis Leads to a New Route for Gram‐Scale Production of the Immunosuppressive Natural Product Brasilicardin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nocardia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nocardia, Streptomyces, Rhodococcus, and Similar Organisms | Clinical Gate [clinicalgate.com]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. Actinomyces and Nocardia Infections in Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptomyces as Microbial Chassis for Heterologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Streptomyces as Microbial Chassis for Heterologous Protein Expression [frontiersin.org]
- 11. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijsea.com [ijsea.com]
Troubleshooting Brasilicardin A instability in solution.
Welcome to the technical support center for Brasilicardin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential instability issues encountered during experiments. Below you will find frequently asked questions and troubleshooting guides to ensure the optimal performance and integrity of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural terpenoid antibiotic with potent immunosuppressive properties.[1] Its primary mechanism of action is the inhibition of the amino acid transport system L, which leads to amino acid deprivation in T cells. This, in turn, activates the General Control Nonderepressible 2 (GCN2) signaling pathway, resulting in the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and subsequent suppression of T cell proliferation.
Q2: What are the recommended solvents for dissolving this compound?
While specific solubility data in common laboratory solvents is limited in publicly available literature, complex organic molecules like this compound are often soluble in dimethyl sulfoxide (DMSO) and ethanol. It is recommended to first attempt dissolution in a small amount of 100% DMSO. For aqueous solutions, further dilution of the DMSO stock in the desired buffer is a common practice. Always use high-purity, anhydrous solvents to minimize degradation.
Q3: How should I store this compound stock solutions?
For optimal stability, it is recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or lower for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but this should be validated for your specific experimental conditions. Protect solutions from light.
Q4: What are the known stability characteristics of this compound?
Published data on the stability of this compound is available for specific biological matrices. It has been shown to be stable in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) for over 4 hours. The stability in human and mouse plasma is also high, with a calculated half-life of over 8 hours. However, it shows some metabolism in the presence of human and mouse hepatocytes.
Q5: Are there known degradation pathways for this compound?
Specific degradation pathways and products of this compound have not been extensively reported in the literature. As a complex natural product, it may be susceptible to hydrolysis, oxidation, and photodecomposition. Instability may be indicated by a loss of biological activity, changes in chromatographic profiles (e.g., new peaks, reduced main peak area), or a visible change in the solution's appearance.
Troubleshooting Guide: this compound Instability in Solution
This guide addresses common issues that may arise from the potential instability of this compound in solution.
Problem: Inconsistent or lower-than-expected biological activity.
If you observe variability in your experimental results or a general loss of this compound's expected immunosuppressive effect, consider the following potential causes and solutions:
-
Degradation of Stock Solution:
-
Cause: Improper storage, repeated freeze-thaw cycles, or exposure to light.
-
Solution: Prepare fresh stock solutions from solid material. Aliquot new stock solutions into single-use vials and store them at -80°C, protected from light. When thawing, bring the aliquot to room temperature slowly before use.
-
-
Instability in Assay Medium:
-
Cause: The pH, temperature, or components of your cell culture or assay buffer may be promoting the degradation of this compound.
-
Solution: Perform a time-course experiment to assess the stability of this compound in your specific assay medium. Analyze samples at different time points using a suitable analytical method like HPLC to monitor the integrity of the compound. If instability is detected, consider adjusting the pH of the medium or minimizing the incubation time if experimentally feasible.
-
-
Precipitation of the Compound:
-
Cause: The final concentration of this compound in the aqueous assay medium may exceed its solubility, especially if the percentage of the organic solvent (e.g., DMSO) is too low.
-
Solution: Visually inspect your solutions for any signs of precipitation. Determine the optimal final concentration of the organic solvent that is tolerated by your experimental system and ensures this compound remains in solution. A gentle vortex or sonication upon dilution may help.
-
Data on this compound Stability
The following table summarizes the available quantitative data on the stability of this compound in various biological fluids.
| Matrix | Concentration | Temperature | Half-life (t½) | Notes |
| Simulated Gastric Fluid (SGF) with pepsin | 1 µM | 37 °C | > 8 hours | Stable for more than 4 hours. |
| Simulated Intestinal Fluid (SIF) with pancreatin | 1 µM | 37 °C | > 8 hours | Stable for more than 4 hours. |
| Human Hepatocytes | 1 µM | 37 °C | 296 ± 97 min | Suggests some hepatic metabolism. |
| Mouse Hepatocytes | 1 µM | 37 °C | > 6 hours | Stable. |
| Human Plasma | 1 µM | 37 °C | > 8 hours | Stable. |
| Mouse Plasma | 1 µM | 37 °C | > 8 hours | Stable. |
Experimental Protocols
Protocol: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound in a given solution. Specific parameters such as the column, mobile phase, and gradient may need to be optimized for your specific equipment and requirements.
1. Preparation of Solutions:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
- Dilute the stock solution to the desired experimental concentration in the test solution (e.g., cell culture medium, buffer at a specific pH).
- Prepare control samples of the test solution without this compound.
2. Incubation:
- Incubate the test and control solutions under the desired experimental conditions (e.g., specific temperature, light or dark).
- At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution for analysis.
- Immediately stop any potential degradation by freezing the sample at -80°C or by mixing with a quenching solution if necessary.
3. HPLC Analysis:
- Instrumentation: A standard HPLC system with a UV detector is suitable.
- Column: A C18 reverse-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly used for natural products.
- Gradient: A typical starting gradient could be:
- 0-2 min: 5% B
- 2-20 min: 5% to 95% B
- 20-25 min: 95% B
- 25-26 min: 95% to 5% B
- 26-30 min: 5% B
- Flow Rate: 1.0 mL/min.
- Detection: Monitor at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).
- Injection Volume: 10-20 µL.
4. Data Analysis:
- Integrate the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- Plot the percentage remaining versus time to determine the stability profile. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.
Visualizations
Caption: Signaling pathway of this compound leading to immunosuppression.
Caption: Workflow for troubleshooting inconsistent experimental results.
Caption: Experimental workflow for HPLC-based stability assessment.
References
Strategies to increase the production of Brasilicardin A aglycone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to increase the production of Brasilicardin A aglycone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in producing this compound and its aglycone?
A1: The primary challenges include the low production yields from the native producer, Nocardia terpenica, which is also a biosafety level 2 pathogenic organism.[1][2][3] Furthermore, heterologous expression systems may result in the production of various Brasilicardin congeners or intermediates, rather than the desired final product.[1][2] The complex transcriptional regulation of the Brasilicardin biosynthetic gene cluster (Bra-BGC) also presents a significant hurdle to achieving high production titers.[4][5][6][7][8]
Q2: What are the main strategies to increase the production of this compound aglycone?
A2: The main strategies focus on genetic and metabolic engineering of heterologous hosts, optimization of fermentation conditions, and semi-synthetic approaches.[9][10] Key genetic strategies include the overexpression of positive transcriptional regulators like Bra12 and engineering precursor pathways to increase the supply of building blocks.[2][9] A semi-synthetic method, which involves the heterologous production of a Brasilicardin intermediate followed by chemical synthesis, has proven effective for gram-scale production.[9][10][11]
Q3: Which heterologous hosts have been successfully used for this compound aglycone production?
A3: Amycolatopsis japonicum and Streptomyces griseus have been successfully used as heterologous hosts for the expression of the Brasilicardin biosynthetic gene cluster.[1][2][9] These hosts are non-pathogenic and more amenable to genetic manipulation compared to the native producer, Nocardia terpenica.[3]
Q4: How does the regulation of the Brasilicardin biosynthetic gene cluster (Bra-BGC) affect production?
A4: The Bra-BGC is controlled by a complex network of transcriptional regulators. Bra12 is a critical positive regulator, and its overexpression can significantly boost production.[9] Conversely, LysRNt has been identified as a negative regulator. Other regulators like SdpR, KstR, and OmpR also play a role in modulating the expression of the biosynthetic genes.[4][5][6][7][8] Understanding and manipulating this regulatory network is crucial for enhancing the yield of this compound aglycone.
Troubleshooting Guides
This section addresses common problems encountered during experiments aimed at increasing this compound aglycone production.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no production of Brasilicardin congeners in the heterologous host. | 1. Inefficient expression of the biosynthetic gene cluster (BGC).2. Suboptimal fermentation conditions.3. Insufficient precursor supply. | 1. Verify BGC expression: Confirm the presence and transcription of the Brasilicardin genes using PCR and RT-qPCR.2. Overexpress positive regulators: Introduce an extra copy of the positive regulator bra12 under a constitutive promoter to enhance BGC transcription.[9]3. Optimize fermentation media: Screen different media compositions. A medium with high glucose and amino acid content has been shown to improve yields.[9]4. Enhance precursor supply: Co-express genes for the mevalonate (MVA) pathway to increase the availability of the isoprenoid precursor, isopentenyl diphosphate (IPP).[2] |
| Production of undesired Brasilicardin intermediates. | 1. Incomplete activity of downstream biosynthetic enzymes in the heterologous host.2. Missing or inactive tailoring enzymes from the BGC. | 1. Verify the integrity of the cloned BGC: Ensure all necessary genes, including those for tailoring enzymes, are present and correctly cloned.2. Co-expression of specific enzymes: If a particular intermediate is accumulating, consider overexpressing the subsequent enzyme in the pathway.3. Utilize a semi-synthetic approach: If consistently producing a stable intermediate, consider purifying it and completing the synthesis chemically.[9][10] |
| Inconsistent production yields between fermentation batches. | 1. Variability in inoculum quality.2. Inconsistent fermentation parameters (pH, temperature, aeration). | 1. Standardize inoculum preparation: Use a consistent protocol for seed culture preparation, including age and cell density.2. Monitor and control fermentation parameters: Use a bioreactor with automated control of pH, temperature, and dissolved oxygen to ensure reproducibility.[12][13] |
Quantitative Data on Production Improvement
The following table summarizes the impact of various strategies on the production of Brasilicardin congeners in S. griseus.
| Strain/Condition | Brasilicardin C (mg/L) | Brasilicardin E (Aglycone) (mg/L) | Reference |
| S. griseus with initial BGC | ~230 | ~190 | [9] |
| Optimized Medium | 1151 | 639 | [9] |
| Overexpression of bra12 | 1347 | 1151 | [9] |
| Co-expression of idi, bra12, ggpps/fpps | 1669 | 926 | [9] |
Experimental Protocols
1. Heterologous Expression of the Brasilicardin Biosynthetic Gene Cluster
This protocol describes the general steps for expressing the Brasilicardin BGC in a heterologous host like Streptomyces griseus.
-
Gene Cluster Isolation: Isolate the complete Brasilicardin BGC from Nocardia terpenica genomic DNA.
-
Vector Construction: Clone the BGC into a suitable expression vector for Actinomycetes (e.g., a vector from the pSET152 or pRHAM series).
-
Host Transformation: Introduce the expression vector into the desired heterologous host (S. griseus) via protoplast transformation or conjugation.
-
Strain Verification: Confirm the successful integration of the BGC into the host genome using PCR and sequencing.
-
Fermentation: Cultivate the recombinant strain in a suitable production medium. A medium with high glucose and amino acid content is recommended.[9]
-
Extraction and Analysis: Extract the secondary metabolites from the culture broth and mycelium using organic solvents (e.g., ethyl acetate). Analyze the extracts for the presence of Brasilicardin congeners using HPLC-MS.
2. Overexpression of the Transcriptional Activator bra12
This protocol outlines the procedure for overexpressing the positive regulator bra12 to boost production.
-
Vector Construction: Amplify the bra12 gene from Nocardia terpenica genomic DNA. Clone the gene into an integrative expression vector under the control of a strong, constitutive promoter (e.g., ermEp*).
-
Host Transformation: Introduce the bra12 expression vector into the heterologous host strain that already contains the Brasilicardin BGC.
-
Strain Verification: Confirm the integration of the bra12 expression cassette using PCR.
-
Comparative Production Analysis: Ferment the new strain alongside the parent strain (containing only the BGC) under identical conditions. Quantify the production of Brasilicardin congeners using HPLC to determine the effect of bra12 overexpression.[9]
Visualizations
Signaling Pathways and Workflows
Caption: Regulatory network of the Brasilicardin biosynthetic gene cluster.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering metabolic pathways in Amycolatopsis japonicum for the optimization of the precursor supply for heterologous brasilicardin congeners production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Immunosuppressant Brasilicardin: Determination of the Biosynthetic Gene Cluster in the Heterologous Host Amycolatopsis japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple regulators control the biosynthesis of brasilicardin in Nocardia terpenica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Multiple regulators control the biosynthesis of brasilicardin in <i>Nocardia terpenica</i> - ProQuest [proquest.com]
- 7. Multiple regulators control the biosynthesis of brasilicardin in Nocardia terpenica | Semantic Scholar [semanticscholar.org]
- 8. Multiple regulators control the biosynthesis of brasilicardin in Nocardia terpenica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic Engineering in Combination with Semi‐Synthesis Leads to a New Route for Gram‐Scale Production of the Immunosuppressive Natural Product Brasilicardin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Engineering in Combination with Semi-Synthesis Leads to a New Route for Gram-Scale Production of the Immunosuppressive Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of fermentation conditions for the expression of sweet-tasting protein brazzein in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Protocols for Brasilicardin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Brasilicardin A.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low final yield of this compound after HPLC purification.
-
Question: My final yield of this compound is significantly lower than the reported 3.6 mg from a 150 L fermentation. What are the potential causes and solutions?
-
Answer: Low yield can be attributed to several factors throughout the purification process. Consider the following:
-
Incomplete Extraction: Ensure the initial extraction from the fermentation broth is efficient. The use of Diaion HP-20 resin is crucial for capturing the compound from the supernatant. Check the flow rate during column loading to ensure adequate binding.
-
Losses during Liquid-Liquid Partitioning: During the partitioning of the methanol-soluble portion with water and chloroform, this compound remains in the aqueous layer.[1] Ensure complete phase separation to prevent loss of the aqueous layer. Multiple extractions of the organic layer with water can help maximize recovery.
-
Suboptimal Ion-Exchange Chromatography: The performance of the DEAE-Toyopearl and CM-Toyopearl columns is pH-dependent.[1] Verify the pH of your buffers (20 mM Tris-HCl, pH 8.0 for DEAE and 20 mM NaOAc-HCl, pH 4.0 for CM) and the column equilibration.
-
Degradation: While specific stability data is limited, complex natural products can be sensitive to pH and temperature. Process samples promptly and consider keeping them at low temperatures where possible.
-
HPLC Optimization: The reversed-phase HPLC step is critical for final purity.[1] Ensure the gradient is optimized for your specific column and system. A shallow gradient may improve resolution and prevent co-elution with closely related impurities, which could lead to discarding fractions containing this compound.
-
Issue 2: Broad or tailing peaks during reversed-phase HPLC.
-
Question: The this compound peak in my HPLC chromatogram is broad and shows significant tailing. How can I improve the peak shape?
-
Answer: Poor peak shape in reversed-phase HPLC can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or the concentration of your sample.
-
Secondary Interactions: The complex structure of this compound may interact with residual silanols on the silica-based C18 column. The use of trifluoroacetic acid (TFA) in the mobile phase (0.15%) helps to suppress these interactions and improve peak shape.[1]
-
Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try washing the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol) or replace the column if necessary.
-
Inappropriate Mobile Phase: Ensure the mobile phase is properly mixed and degassed. The acetonitrile/water gradient should be optimized for sharp peak elution.[1]
-
Issue 3: Co-elution of impurities with this compound.
-
Question: I am observing impurities that co-elute with this compound during the final HPLC step. How can I improve the separation?
-
Answer: Achieving baseline separation is key for high purity.
-
Gradient Modification: A shallower gradient during the elution of this compound can increase the separation between closely eluting compounds.
-
Mobile Phase Modifier: While TFA is used, you could experiment with other ion-pairing agents or a different acid (e.g., formic acid) to alter the selectivity.
-
Different Stationary Phase: If co-elution persists, consider a different C18 column from another manufacturer, as subtle differences in silica chemistry can alter selectivity. A phenyl-hexyl or embedded polar group (EPG) stationary phase could also offer different selectivity.
-
Temperature: Adjusting the column temperature can influence selectivity and peak shape. Try running the separation at a slightly higher or lower temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for the purification of this compound from a fermentation broth?
A1: The purification of this compound from the culture broth of Nocardia brasiliensis involves a multi-step chromatographic process. The main steps are:
-
Adsorption Chromatography: The supernatant of the fermentation broth is passed through a Diaion HP-20 column, and the active compounds are eluted with methanol.[1]
-
Liquid-Liquid Partitioning: The methanol-soluble fraction is suspended in water and partitioned with chloroform to remove non-polar impurities. This compound remains in the aqueous layer.[1]
-
Anion-Exchange Chromatography: The aqueous layer is subjected to a DEAE-Toyopearl 650M column.[1]
-
Cation-Exchange Chromatography: The active fraction from the anion-exchange column is then purified on a CM-Toyopearl 650M column.[1]
-
Reversed-Phase HPLC: The final purification is achieved by reversed-phase HPLC on a C18 column.[1]
Caption: Purification workflow for this compound.
Q2: What are the key parameters for the final reversed-phase HPLC step?
A2: The final purification by reversed-phase HPLC is a critical step. The published parameters are as follows:
| Parameter | Value |
| Column | Capcell pak C18 SG120 |
| Dimensions | 3 x 25 cm |
| Mobile Phase | Acetonitrile/Water with 0.15% TFA |
| Gradient | 18% to 42% Acetonitrile |
| Flow Rate | 3.0 mL/min |
Q3: Are there any known stability issues with this compound during purification?
A3: The literature does not extensively cover the stability of this compound during purification. However, its complex structure, which includes glycosidic and ester linkages, suggests potential sensitivity to strong acidic or basic conditions and elevated temperatures. It is advisable to perform purification steps at room temperature or below, unless otherwise specified, and to minimize the time samples are stored between steps. The use of TFA in the final HPLC step indicates some stability under acidic conditions.[1]
Q4: Why is the yield of this compound from the native producer so low?
A4: The low production yield of this compound from its native producer, Nocardia brasiliensis, is a significant challenge.[2] This is often due to complex regulatory networks that control the expression of the biosynthetic gene cluster.[3][4][5] The low transcriptional activity of the gene cluster in the native host has led to research into heterologous expression and semi-synthetic approaches to improve the supply of this compound and its precursors.[2][6]
Experimental Protocols
Protocol 1: Initial Extraction and Fractionation
-
Fermentation and Supernatant Collection: Culture Nocardia brasiliensis IFM 0406 in a suitable broth (e.g., glycerol, polypeptone, and meat extract) at 32°C for 4 days.[1] Centrifuge the culture to separate the biomass from the supernatant.
-
Adsorption Chromatography: Pass the supernatant through a Diaion HP-20 column. After loading, wash the column with water and then elute the retained compounds with methanol.
-
Liquid-Liquid Partitioning: Concentrate the methanol eluate, suspend the residue in water, and partition it with chloroform. Collect the aqueous layer, which contains this compound.[1]
Protocol 2: Ion-Exchange Chromatography
-
Anion-Exchange: Equilibrate a DEAE-Toyopearl 650M column with 20 mM Tris-HCl (pH 8.0). Load the aqueous layer from the previous step onto the column. Elute the active fraction.
-
Cation-Exchange: Equilibrate a CM-Toyopearl 650M column with 20 mM Sodium Acetate-HCl (pH 4.0). Load the active fraction from the DEAE column. Elute the fraction containing this compound.[1]
Protocol 3: Reversed-Phase HPLC Purification
-
Sample Preparation: Concentrate the active fraction from the cation-exchange step and dissolve it in a small volume of the initial HPLC mobile phase.
-
HPLC Conditions:
-
Column: Capcell pak C18 SG120 (or equivalent)
-
Mobile Phase A: Water with 0.15% TFA
-
Mobile Phase B: Acetonitrile with 0.15% TFA
-
Gradient: Start with 18% B, and run a linear gradient to 42% B.
-
Flow Rate: 3.0 mL/min
-
Detection: Monitor at a suitable UV wavelength.
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak and confirm their identity using an appropriate analytical method such as mass spectrometry.[1]
Caption: Troubleshooting logic for low yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Genetic Engineering in Combination with Semi‐Synthesis Leads to a New Route for Gram‐Scale Production of the Immunosuppressive Natural Product Brasilicardin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple regulators control the biosynthesis of brasilicardin in Nocardia terpenica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple regulators control the biosynthesis of brasilicardin in Nocardia terpenica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Genetic Engineering in Combination with Semi-Synthesis Leads to a New Route for Gram-Scale Production of the Immunosuppressive Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Working with the Brasilicardin A-Producing Organism, Nocardia terpenica
This technical support center provides essential information, troubleshooting guides, and experimental protocols for researchers, scientists, and drug development professionals working with Nocardia terpenica, the pathogenic producing organism of the potent immunosuppressant Brasilicardin A.
Frequently Asked Questions (FAQs)
Q1: What is the correct identity of the this compound-producing organism?
A1: this compound was originally isolated from a strain identified as Nocardia brasiliensis IFM 0406. However, this strain was later reclassified as a new species, Nocardia terpenica.[1][2] Therefore, the correct identity of the natural producer is Nocardia terpenica.
Q2: What is the pathogenic nature of Nocardia terpenica and what biosafety level is required?
A2: Nocardia terpenica is an opportunistic human pathogen, capable of causing nocardiosis, a serious infection, particularly in immunocompromised individuals.[1][3] Clinical cases of disseminated and central nervous system (CNS) nocardiosis caused by N. terpenica have been reported.[3][4] Due to its pathogenic potential, Nocardia terpenica is classified as a Biosafety Level 2 (BSL-2) organism. All work with this bacterium must be conducted in a BSL-2 laboratory, following appropriate safety precautions to prevent exposure through inhalation or skin contact.[5]
Q3: What are the main challenges associated with producing this compound from its native producer?
A3: The primary challenges are the pathogenic nature of Nocardia terpenica, which necessitates strict BSL-2 containment, and the very low production yield of this compound (approximately 0.2 mg/L) in its native host.[6] These factors make large-scale production for preclinical and clinical studies difficult and costly.
Q4: Are there alternative methods for producing this compound?
A4: Yes, to circumvent the issues with the native producer, researchers have focused on heterologous expression of the this compound biosynthetic gene cluster (BGC) in non-pathogenic, high-yield hosts. A notable success has been the expression of the BGC in Streptomyces griseus, which has enabled gram-scale production of this compound intermediates.[6][7]
Q5: What are the known virulence factors of Nocardia terpenica?
A5: Like other pathogenic Nocardia species, N. terpenica possesses several virulence factors that contribute to its ability to cause disease. These include enzymes like catalase and superoxide dismutase, which help the bacterium evade the host's immune response by neutralizing reactive oxygen species.[4][5] It also has a "cord factor" (trehalose dimycolate) that interferes with phagocytosis by macrophages.[5] The genome of N. terpenica also contains genes for other potential virulence factors such as lipases and MCE (mammalian cell entry) proteins.[4]
Troubleshooting Guides
Cultivation and Growth Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or poor growth of N. terpenica | 1. Inappropriate growth medium. 2. Suboptimal incubation temperature or aeration. 3. Inoculum is too old or not viable. | 1. Use a rich medium such as Brain Heart Infusion (BHI) broth or agar.[4] For secondary metabolite production, a medium containing glycerol and peptone may be used.[8] 2. Incubate at 35-37°C with vigorous shaking (220 rpm) for liquid cultures to ensure adequate aeration.[4][9] Nocardia are strict aerobes.[5] 3. Use a fresh inoculum from a well-established culture. |
| Slow growth | Nocardia species are naturally slow-growing bacteria. | Be patient. Colonies on agar plates may take 3-7 days, and sometimes up to two weeks, to become visible.[5] |
| Contamination of cultures | 1. Non-sterile technique. 2. Contaminated media or reagents. 3. Overgrowth by faster-growing bacteria from the sample (if isolating from a non-sterile source). | 1. Strictly adhere to aseptic techniques. 2. Ensure all media and reagents are sterile. 3. For isolation from contaminated samples, use selective media such as paraffin agar, which suppresses the growth of many other microorganisms.[10] Consider adding antifungal and antibacterial agents (e.g., cycloheximide and chloramphenicol) to the media.[10] |
This compound Production Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no this compound production | 1. Suboptimal fermentation conditions. 2. Incorrect timing of harvest. 3. Genetic instability of the producing strain. 4. Transcriptional inactivity of the biosynthetic gene cluster (BGC). | 1. Optimize fermentation parameters such as media composition, pH, temperature, and aeration. A glycerol-based medium has been used for this compound production.[8] 2. Harvest the culture at the appropriate time. In one study, this compound was detectable after 48 hours of growth.[7] Time-course experiments are recommended to determine the optimal harvest time. 3. Maintain pure, well-characterized stocks of the producing strain. 4. The this compound BGC is known to have low transcriptional activity.[7] Consider genetic engineering approaches, such as overexpressing positive regulators like bra12, to enhance transcription.[6] |
| Difficulty in extracting and purifying this compound | 1. Inefficient extraction method. 2. Degradation of the compound. 3. Co-extraction of interfering compounds. | 1. Follow a robust extraction protocol. A common method involves adsorbing the compound from the culture supernatant onto a resin (e.g., Diaion HP-20), followed by elution with methanol and further purification using chromatography.[8] 2. Handle extracts with care and store them appropriately to prevent degradation. 3. Use multiple chromatography steps (e.g., ion exchange followed by reversed-phase HPLC) for purification.[8] |
Data Presentation
Table 1: Comparison of this compound (and intermediates) Production
| Production Host | Product | Titer (mg/L) | Reference |
| Nocardia terpenica IFM 0406 (Native) | This compound | ~ 0.2 | [6] |
| Streptomyces griseus (Heterologous) | Brasilicardin C | 1347 | [6] |
| Streptomyces griseus (Heterologous) | Brasilicardin E (Aglycone) | 1151 | [6] |
Table 2: Antimicrobial Susceptibility Profile of Nocardia Species
Note: Data is for Nocardia species in general, as comprehensive data for N. terpenica is limited. Susceptibility can be species- and strain-dependent.
| Antimicrobial Agent | MIC50 (mg/L) | MIC90 (mg/L) | % Susceptible | Reference |
| Amikacin | - | - | 99% | [11] |
| Linezolid | ≤ 1 | 2 | 100% | [11][12] |
| Trimethoprim-sulfamethoxazole (TMP-SMX) | ≤ 0.25/4.75 | 0.5/9.5 | 97% | [11][12] |
| Imipenem | - | - | 85% (variable) | [6] |
| Minocycline | - | - | 100% (intermediate resistance common) | [11] |
| Doxycycline | - | - | 89% (intermediate resistance common) | [11] |
| Ciprofloxacin | - | - | Variable | [13] |
| Clarithromycin | - | - | Low | [13] |
Experimental Protocols
Protocol 1: Cultivation of Nocardia terpenica for this compound Production
1. Media Preparation:
-
Seed Culture Medium (BHI Broth): Brain Heart Infusion broth, prepared according to the manufacturer's instructions.
-
Production Medium (Glycerol-Peptone Broth):
-
Glycerol: 20 g/L
-
Polypeptone: 10 g/L
-
Meat Extract: 5 g/L
-
Adjust pH to 7.0.
-
Sterilize by autoclaving.
-
2. Inoculum Preparation:
-
Inoculate 50 mL of BHI broth in a 250 mL flask with a loopful of N. terpenica from a fresh agar plate or a cryopreserved stock.
-
Incubate at 37°C with shaking at 220 rpm for 48-72 hours until good growth is observed.
3. Fermentation:
-
Inoculate 1 L of the production medium in a 2.8 L flask with 5% (v/v) of the seed culture.
-
Incubate at 32°C for 4-5 days with vigorous shaking (250 rpm).[8]
Protocol 2: Extraction and Quantification of this compound
1. Extraction:
-
Centrifuge the fermentation broth to separate the supernatant and mycelium.
-
Pass the supernatant through a Diaion HP-20 resin column.
-
Wash the column with water to remove unbound components.
-
Elute the bound compounds with methanol.
-
Evaporate the methanol to obtain a crude extract.
2. Purification:
-
Redissolve the crude extract in water and perform a liquid-liquid extraction with chloroform.
-
Subject the aqueous layer to further chromatographic purification, such as ion-exchange chromatography followed by reversed-phase HPLC.[8]
3. HPLC Quantification:
-
Column: C18 reversed-phase column (e.g., Capcell pak C18 SG120).[8]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.15% TFA. For example, a gradient of 18% to 42% acetonitrile over a set time.[8]
-
Flow Rate: 3.0 mL/min.[8]
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Regulation of the this compound biosynthetic gene cluster.
References
- 1. Germ AI | Nocardia terpenica [germai.app]
- 2. This compound, a new terpenoid antibiotic from pathogenic Nocardia brasiliensis: fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Complete Genome of Nocardia terpenica NC_YFY_NT001 and Pan-Genomic Analysis Based on Different Sources of Nocardia spp. Isolates Reveal Possibly Host-Related Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nocardia - Wikipedia [en.wikipedia.org]
- 6. Susceptibility profiles of Nocardia spp. to antimicrobial and antituberculotic agents detected by a microplate Alamar Blue assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple regulators control the biosynthesis of brasilicardin in Nocardia terpenica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Updated Review on Nocardia Species: 2006–2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Antimicrobial Susceptibility among Clinical Nocardia Species Identified by Multilocus Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug susceptibility testing of Nocardia spp. using the disk diffusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Species Distribution And Antibiotic Susceptibility Of Nocardia Isolates From Yantai, China - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Glycosylation Yield in Brasilicardin A Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the glycosylation step in the synthesis of Brasilicardin A.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the glycosylation of the this compound aglycone?
A1: The main difficulty lies in achieving regioselective glycosylation at the C-2 hydroxyl group. The aglycone possesses two secondary hydroxyl groups at positions C-2 and C-3, leading to the formation of a mixture of regioisomers upon glycosylation. While the C-2 hydroxyl is sterically more accessible, glycosylation at the C-3 position is a significant competing reaction.
Q2: Which glycosylation method is commonly used for this compound synthesis?
A2: The Schmidt glycosylation method, utilizing a glycosyl trichloroacetimidate donor and a trimethylsilyl trifluoromethanesulfonate (TMSOTf) promoter, is the most frequently reported method for this step.
Q3: What kind of yields can be expected for the desired C-2 glycosylated product?
A3: Reported yields for the desired C-2 regioisomer vary. Initial reports indicated yields around 20%, with the C-3 isomer forming in approximately 10% yield. Optimization efforts have led to a slight improvement, with yields of the desired product reaching up to 25%.
Q4: Are there alternative methods to consider if the Schmidt glycosylation is unsuccessful?
A4: Yes, several other glycosylation methods could be explored for complex natural products like this compound. These include enzymatic glycosylation, which can offer high regioselectivity, and methods utilizing different activating agents or protecting group strategies to modulate the reactivity of the hydroxyl groups.
Troubleshooting Guides
Issue 1: Low or No Conversion of the Aglycone
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Promoter (TMSOTf) | Use a fresh bottle of TMSOTf. Ensure it has been stored under inert gas and protected from moisture. |
| Moisture in the Reaction | Dry all glassware and solvents thoroughly. Run the reaction under a strict inert atmosphere (argon or nitrogen). The use of molecular sieves is highly recommended. |
| Poor Quality Glycosyl Donor | Confirm the purity and integrity of the glycosyl trichloroacetimidate donor via NMR and mass spectrometry. |
| Insufficient Activation | Gradually increase the equivalents of TMSOTf. However, be cautious as excess acid can lead to side reactions. |
| Low Reaction Temperature | While many glycosylations are initiated at low temperatures, the reaction may require warming to proceed. Monitor the reaction by TLC and slowly increase the temperature if no conversion is observed. |
Issue 2: Poor Regioselectivity (High percentage of C-3 glycosylation)
Possible Causes & Solutions
| Cause | Recommended Action |
| Steric Hindrance Not Sufficiently Differentiated | The inherent steric difference between the C-2 and C-3 hydroxyls may not be enough to drive high selectivity. Consider introducing a bulky, temporary protecting group on the C-3 hydroxyl to enforce glycosylation at the C-2 position. |
| Reaction Conditions Favoring the Thermodynamic Product | Prolonged reaction times or higher temperatures might favor the formation of the more stable C-3 isomer. Try shorter reaction times and maintain a low temperature. |
| Solvent Effects | The choice of solvent can influence regioselectivity. Dichloromethane (DCM) is commonly used. Consider exploring other non-polar, aprotic solvents. |
| Protecting Groups on the Glycosyl Donor | The protecting groups on the sugar donor can influence the steric demand of the glycosylation. Consider using donors with less bulky protecting groups. |
Issue 3: Decomposition of Starting Material or Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Excessive Acidity | High concentrations of TMSOTf can lead to the degradation of acid-sensitive functional groups. Use the minimum amount of promoter necessary for activation. The addition of a non-nucleophilic base, like 2,6-di-tert-butylpyridine (DTBP), can help to scavenge excess acid. |
| Unstable Glycosyl Donor | The glycosyl trichloroacetimidate can be labile. Prepare it fresh before use if possible. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to a reasonable extent to avoid product degradation. |
Quantitative Data Summary
The following table summarizes reported yields for the glycosylation of the this compound aglycone under different conditions.
| Glycosyl Donor (Equivalents) | Promoter (Equivalents) | Solvent | Temperature (°C) | Time (h) | C-2 Yield (%) | C-3 Yield (%) |
| 1.4 | 0.2 | DCM | -20 to 0 | 5 | 20 | 10 |
| 3.0 | 0.05 | DCM | -20 to 0 | 2 | 25 | 12.5 |
Experimental Protocols
Detailed Protocol for Schmidt Glycosylation of this compound Aglycone
Materials:
-
This compound aglycone (1 equivalent)
-
Glycosyl trichloroacetimidate donor (1.5 - 3 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.05 - 0.2 equivalents)
-
Activated molecular sieves (4 Å)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.
-
To a round-bottom flask, add the this compound aglycone and activated molecular sieves.
-
Dissolve the aglycone in anhydrous DCM under an inert atmosphere.
-
Cool the mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.
-
In a separate flask, dissolve the glycosyl trichloroacetimidate donor in anhydrous DCM.
-
Slowly add the solution of the glycosyl donor to the aglycone solution.
-
Add the TMSOTf promoter dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (or when optimal conversion is reached), quench the reaction by adding a few drops of a hindered base (e.g., 2,6-di-tert-butylpyridine) or by pouring the reaction mixture into a saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and filter off the molecular sieves.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the C-2 and C-3 glycosylated products.
Visualizations
Caption: Experimental workflow for the glycosylation of this compound.
Caption: Troubleshooting logic for low glycosylation yield.
Debugging unexpected results in Brasilicardin A bioassays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Brasilicardin A. The information is designed to help you navigate unexpected results and optimize your experimental protocols.
Understanding the Mechanism of Action
This compound is a potent natural immunosuppressant with a unique mechanism of action. Unlike calcineurin inhibitors such as cyclosporin A, this compound targets and inhibits the L-type amino acid transporter 1 (LAT1) , a key transporter for large neutral amino acids (e.g., leucine, phenylalanine) in activated T-lymphocytes.[1] This inhibition leads to intracellular amino acid deprivation, which in turn activates the GCN2 kinase. Activated GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α) at the Ser51 residue.[1] Phosphorylation of eIF2α leads to a global reduction in protein synthesis and induces G1 phase cell cycle arrest, thereby suppressing T-cell proliferation and exerting its immunosuppressive effect.[1]
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium immediately before use.
Q2: I am not observing the expected level of immunosuppression in my T-cell proliferation assay. What could be the reason?
A2: Several factors could contribute to this. First, confirm the viability of your cells and the effectiveness of your mitogenic stimulus (e.g., anti-CD3/CD28 beads or PHA). Second, given this compound's mechanism, the amino acid concentration in your culture medium is critical. High concentrations of large neutral amino acids might compete with the inhibitory effect of this compound, requiring higher doses of the compound to see an effect. Consider using a medium with standard amino acid concentrations or titrating the compound over a wider range. Finally, ensure the this compound has not degraded due to improper storage.
Q3: Is this compound cytotoxic to all cell lines?
A3: this compound generally exhibits low cytotoxicity compared to other immunosuppressants like cyclosporin A.[2][3] However, its cytotoxic effects can be cell-line dependent. For instance, it has shown some cytotoxicity against certain cancer cell lines like murine leukemia L1210 and human epidermoid carcinoma KB cells.[4] It is always advisable to perform a dose-response cytotoxicity assay (e.g., using a stable cell line not dependent on LAT1 for proliferation) to determine the non-toxic concentration range for your specific cell type before proceeding with functional assays.
Troubleshooting Guides
Issue 1: High Variability in T-Cell Proliferation Assays (e.g., Mixed Lymphocyte Reaction)
Q: My IC50 value for this compound in a T-cell proliferation assay is inconsistent between experiments. What are the potential causes?
A: High variability in proliferation assays when using this compound can stem from several sources. Here's a systematic approach to troubleshooting:
-
Cell Culture Medium Composition:
-
Problem: The concentration of large neutral amino acids (e.g., leucine, valine, phenylalanine) in your medium can directly impact the efficacy of this compound. Different batches of media or serum can have slight variations in amino acid content.
-
Solution: Standardize your cell culture medium and serum source for all experiments. If you suspect media composition is the issue, you can test this compound's efficacy in a medium with a defined, lower concentration of competing amino acids.
-
-
Compound Solubility and Stability:
-
Problem: this compound, like many complex natural products, may have limited solubility in aqueous media.[5][6] If not properly dissolved, the effective concentration will be lower than intended. It may also be unstable in certain media formulations over long incubation periods.
-
Solution: Ensure your DMSO stock is fully dissolved before diluting into your final assay medium. Prepare working dilutions fresh for each experiment. When adding to the plate, mix gently but thoroughly.
-
-
Stimulation Conditions:
-
Problem: The strength of the T-cell activation signal can influence the apparent potency of the inhibitor. Over-stimulation may require higher concentrations of this compound to achieve inhibition.
-
Solution: Optimize and standardize the concentration of your stimulating agents (e.g., anti-CD3/CD28 antibodies, allogeneic cells in MLR). Ensure consistent cell density and stimulator-to-responder ratios.[7]
-
Troubleshooting Decision Tree for Proliferation Assays
Caption: Troubleshooting inconsistent proliferation assay results.
Issue 2: Weak or No Signal for p-eIF2α in Western Blot
Q: I'm treating my T-cells with this compound, but I'm not seeing an increase in phosphorylated eIF2α via Western blot. Why might this be?
A: Detecting changes in protein phosphorylation requires careful sample preparation and blotting technique. Here are the key points to check:
-
Lysis Buffer Composition:
-
Problem: Phosphatases in the cell lysate can rapidly dephosphorylate eIF2α after cell lysis.
-
Solution: It is absolutely critical to use a lysis buffer that is freshly supplemented with a potent cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate). Keep samples on ice at all times during preparation.
-
-
Treatment Time and Dose:
-
Problem: The phosphorylation of eIF2α is a dynamic process. The timing of peak phosphorylation can vary depending on the cell type and the concentration of this compound.
-
Solution: Perform a time-course (e.g., 1, 2, 4, 8 hours) and dose-response experiment to identify the optimal conditions for inducing p-eIF2α in your system.
-
-
Antibody and Blocking Conditions:
-
Problem: The primary antibody may not be specific or sensitive enough, or the blocking buffer could be masking the epitope.
-
Solution: Use an antibody validated for detecting p-eIF2α (Ser51). For phospho-antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat milk, as milk contains phosphoproteins that can increase background.
-
-
Total Protein Loading:
-
Problem: Phosphorylated proteins are often a small fraction of the total protein pool. Insufficient protein loading can make detection difficult.
-
Solution: Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg). Perform a total protein stain (e.g., Ponceau S) on the membrane after transfer to verify even loading and transfer efficiency.
-
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound in various assays. Note that values can vary based on experimental conditions.
| Assay Type | Cell Line / System | IC50 Value | Reference |
| Immunosuppressive Activity | Mouse Mixed Lymphocyte Reaction | 0.057 µg/mL | [8] |
| Cytotoxicity | Murine Leukemia L1210 | 1.2 µg/mL | [4] |
| Cytotoxicity | Human Epidermoid Carcinoma KB | 1.3 µg/mL | [4] |
| Cytotoxicity | Adriamycin-resistant Murine Leukemia P388/ADM | 0.22 µg/mL | [4] |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay (CFSE-based)
This protocol measures the inhibition of mitogen-stimulated T-cell proliferation by this compound using CFSE dye dilution.
-
Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS. Wash cells twice.
-
Plating: Resuspend CFSE-labeled cells in complete RPMI-1640 medium and plate 1 x 10^5 cells per well in a 96-well U-bottom plate.
-
Compound Treatment: Add serial dilutions of this compound (and vehicle control, e.g., 0.1% DMSO) to the wells.
-
Stimulation: Add a stimulating agent such as anti-CD3/CD28 beads or PHA (5 µg/mL). Include unstimulated control wells.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Analysis: Harvest cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the dilution of CFSE fluorescence in the FL1 channel. Proliferation is indicated by the appearance of daughter cell populations with successively halved fluorescence intensity.
Workflow for CFSE-based T-cell Proliferation Assay
Caption: Experimental workflow for a CFSE proliferation assay.
Protocol 2: Western Blot for Phospho-eIF2α
This protocol details the detection of Ser51-phosphorylated eIF2α in T-cells following treatment with this compound.
-
Cell Culture and Treatment: Culture a T-cell line (e.g., Jurkat) to a density of 0.5-1 x 10^6 cells/mL. Treat cells with this compound at the desired concentration and for the optimized time. Include a vehicle-treated control.
-
Cell Lysis: Harvest cells by centrifugation at 4°C. Wash once with ice-cold PBS. Lyse the cell pellet with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto a 10-12% polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-eIF2α (Ser51) (e.g., at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total eIF2α to confirm equal protein loading.
References
- 1. This compound, a natural immunosuppressant, targets amino Acid transport system L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple regulators control the biosynthesis of brasilicardin in Nocardia terpenica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-state properties, solubility, stability and dissolution behaviour of co-amorphous solid dispersions of baicalin - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. The multiple mixed lymphocyte reaction: variables important in the test as a measure of lymphocyte competence in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a new terpenoid antibiotic from pathogenic Nocardia brasiliensis: fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Immunosuppressive Activities of Brasilicardin A and Cyclosporin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunosuppressive properties of Brasilicardin A and the well-established drug, Cyclosporin A. We will delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays used in their evaluation.
Introduction
Cyclosporin A (CsA) is a calcineurin inhibitor widely used in clinical practice to prevent organ transplant rejection and manage autoimmune disorders.[1][2] It is a cyclic peptide derived from the fungus Tolypocladium inflatum.[2] This compound (BraA) is a novel, potent immunosuppressive agent isolated from the actinomycete Nocardia brasiliensis.[3][4][5] Structurally, it is a tricyclic diterpene glycoside.[6] While both compounds exhibit profound effects on T-lymphocytes, their underlying molecular mechanisms are fundamentally different, presenting this compound as a promising candidate with a novel mode of action.[3][7]
Mechanism of Action: Two Distinct Pathways to Immunosuppression
The primary distinction between this compound and Cyclosporin A lies in their intracellular targets and the signaling cascades they disrupt.
Cyclosporin A exerts its effect by inhibiting the calcineurin pathway. It first binds to its intracellular receptor, cyclophilin.[8] This drug-receptor complex then binds to and inhibits the phosphatase activity of calcineurin.[8][9] Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a crucial transcription factor.[8] By inhibiting calcineurin, Cyclosporin A prevents NFAT's translocation to the nucleus, thereby blocking the transcription of key cytokine genes, most notably Interleukin-2 (IL-2).[1][10] The suppression of IL-2 production is a cornerstone of its immunosuppressive effect, as IL-2 is a potent T-cell growth factor that drives their proliferation and activation.[8][11]
This compound , in contrast, operates through a novel mechanism independent of the calcineurin-NFAT axis.[3][4] It targets the amino acid transport system L, potently inhibiting the uptake of essential amino acids by T-cells.[7] This amino acid deprivation triggers a cellular stress response, leading to the activation of the GCN2 kinase and subsequent phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[7] This cascade ultimately results in the arrest of the cell cycle in the G1 phase, thereby inhibiting the proliferation of T-cells.[7] Notably, this compound does not inhibit IL-2 production, highlighting its distinct mechanism compared to Cyclosporin A.[4]
References
- 1. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, a new terpenoid antibiotic from pathogenic Nocardia brasiliensis: fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. A Novel Tricyclic Metabolite with Potent Immunosuppressive Activity from Actinomycete Nocardiabrasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a natural immunosuppressant, targets amino Acid transport system L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The immunosuppressive drug cyclosporin A has an immunostimulatory function in CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of cyclosporine A in vivo. II. T cell priming in vivo to alloantigen can be mediated by an IL-2-independent cyclosporine A-resistant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicological Profiles of Brasilicardin A and Tacrolimus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of two potent immunosuppressive agents: Brasilicardin A, a novel diterpenoid glycoside, and tacrolimus, a well-established calcineurin inhibitor. The following sections detail their mechanisms of action, in vitro cytotoxicity, and in vivo toxicity, supported by available experimental data. This objective comparison aims to inform preclinical and clinical research in the development of next-generation immunosuppressants.
Executive Summary
This compound and tacrolimus represent two distinct classes of immunosuppressants with different mechanisms of action and, consequently, varied toxicological profiles. While tacrolimus has a well-documented history of clinical use and associated toxicities, particularly nephrotoxicity and neurotoxicity, emerging data on this compound suggests a potentially more favorable safety profile. Direct comparative studies are limited, but available data indicates that this compound exhibits lower in vitro cytotoxicity against several human cell lines and remarkable in vivo tolerance in murine models.
Mechanism of Action and Associated Toxicities
The differing mechanisms by which this compound and tacrolimus suppress the immune system are fundamental to understanding their respective toxicities.
This compound: This novel agent is believed to exert its immunosuppressive effects through a mechanism distinct from calcineinur inhibitors. While the precise pathway is still under full investigation, this unique mode of action may account for its lower observed toxicity.
Tacrolimus: As a calcineurin inhibitor, tacrolimus binds to the immunophilin FKBP12. This complex then inhibits the phosphatase activity of calcineurin, preventing the dephosphorylation and nuclear translocation of the nuclear factor of activated T-cells (NF-AT). This disruption of T-cell signaling is the cornerstone of its immunosuppressive effect but is also implicated in its off-target toxicities. The inhibition of calcineurin in other tissues, such as the kidney and nervous system, is thought to contribute significantly to its adverse effect profile.
In Vitro Cytotoxicity
Table 1: In Vitro Cytotoxicity of this compound and Tacrolimus on Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | L1210 | Murine Leukemia | 1.2 | ~1.34 | [1] |
| KB | Human Epidermoid Carcinoma | 1.3 | ~1.46 | [1] | |
| P388/ADM | Adriamycin-resistant Murine Leukemia | 0.22 | ~0.25 | [1] | |
| Tacrolimus | Jurkat | Human T-cell Leukemia | Not Reported | - | [2] |
| Rat Hepatocytes | Primary Rat Liver Cells | Not Reported | - | [3] | |
| K562/ADM | Adriamycin-resistant Human CML | Not Reported | - | [4] |
Note: Direct comparison is challenging due to the lack of studies testing both compounds on the same cell lines under identical conditions. The provided data is for informational purposes.
Experimental Protocols: In Vitro Cytotoxicity Assays
General Protocol for IC50 Determination (as inferred from similar studies):
-
Cell Culture: The specified cell lines (e.g., L1210, KB, P388/ADM) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound and tacrolimus are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assay: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
Data Analysis: The absorbance values (for MTT) or cell counts are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Toxicity
While comprehensive, head-to-head in vivo toxicity studies are lacking, available data suggests a significant difference in the acute toxicity profiles of this compound and tacrolimus.
This compound: A study in mice reported no negative effects at a dose of 100 mg/kg, indicating very low acute toxicity.
Tacrolimus: The toxicity of tacrolimus is well-documented and is a significant concern in clinical practice. The primary dose-limiting toxicities are:
-
Nephrotoxicity: Tacrolimus can cause both acute and chronic kidney damage, which can manifest as an increase in serum creatinine and blood urea nitrogen.
-
Neurotoxicity: A range of neurological side effects have been observed, including tremors, headaches, and in severe cases, seizures and encephalopathy.
-
Metabolic Disturbances: Tacrolimus is associated with an increased risk of new-onset diabetes mellitus, hyperkalemia, and hypertension.
Experimental Protocols: Acute In Vivo Toxicity Study (General Protocol)
Animal Model: Male and female mice (e.g., BALB/c or C57BL/6) are typically used.
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
Grouping and Dosing:
-
Animals are randomly assigned to control and treatment groups.
-
The test compound (e.g., this compound) is formulated in a suitable vehicle.
-
A single dose of the compound is administered via an appropriate route (e.g., intraperitoneal or oral). For the reported this compound study, a high dose of 100 mg/kg was used.
-
The control group receives the vehicle alone.
Observation:
-
Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days).
-
Body weight is recorded at the beginning and end of the study.
-
At the end of the observation period, animals are euthanized, and a gross necropsy is performed.
-
Organs of interest (e.g., kidney, liver, brain) may be collected for histopathological examination.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Tacrolimus
Caption: Tacrolimus inhibits T-cell activation by blocking the calcineurin-NFAT pathway.
General Workflow for In Vitro Cytotoxicity Assay
Caption: Standard workflow for determining the in vitro cytotoxicity (IC50) of a compound.
General Workflow for Acute In Vivo Toxicity Study
Caption: General experimental workflow for an acute in vivo toxicity study in mice.
Conclusion
References
- 1. Resistance to adriamycin: relationship of cytotoxicity to drug uptake and DNA single- and double-strand breakage in cloned cell lines of adriamycin-sensitive and -resistant P388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FK506 (Tacrolimus) decreases the cytotoxicity of cyclosporin A in rat hepatocytes in primary culture: implication of CYP3A induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FK506 reverses adriamycin resistance in a multidrug-resistant human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship: Insights from Analogue Studies
A comprehensive analysis of the structure-activity relationship (SAR) of Brasilicardin A analogues reveals critical insights into the molecular requirements for its potent immunosuppressive activity. This guide compares this compound with its synthesized analogues, providing experimental data and methodologies to inform future drug design and development.
This compound (BraA), a natural product isolated from Nocardia brasiliensis, exhibits potent immunosuppressive and cytotoxic properties.[1][2][3] Its complex structure, featuring a tricyclic perhydrophenanthrene core, a disaccharide moiety, and an amino acid side chain, has been the subject of synthetic efforts to understand the contributions of each component to its biological activity.[3][4]
Key findings from analogue studies indicate that the tricyclic core is indispensable for the immunosuppressive effects of this compound. An analogue, named Brasilogue (BraL), where the native tricyclic skeleton was replaced by a more synthetically accessible tetrahydronaphthalene core, failed to exhibit any inhibitory activity on human T-cell proliferation.[1][2][3] This suggests that not only the presence of a rigid scaffold but the specific stereochemistry and conformation of the natural perhydrophenanthrene ring system are crucial for binding to its biological target.
Further investigations into a more complex and rigid analogue, designed to closely mimic the spatial orientation of the disaccharide and amino acid moieties of the natural product, also resulted in a complete loss of immunosuppressive activity.[5][6][7] This underscores the stringent structural and stereochemical demands of the molecular target and suggests that even minor alterations to the core structure are not tolerated. The current body of research strongly implies that the disaccharide and the amino acid components are critical for the potent bioactivity of this compound.[5][6]
Comparative Biological Activity
The immunosuppressive activity of this compound and its analogues has been primarily assessed through T-cell proliferation assays. The following table summarizes the available quantitative data.
| Compound | Core Structure | Immunosuppressive Activity (IC₅₀) | Cell-Based Assay |
| This compound | Tricyclic Perhydrophenanthrene | 0.057 µg/mL | Mouse Mixed Lymphocyte Reaction[3][5] |
| Brasilogue (BraL) | Tetrahydronaphthalene | Inactive | Human CD3/CD28-activated T-cell proliferation[1][2][3] |
| Complex Tricyclic Analogue | Rigid Tricyclic Mimic | Inactive | IL-2 dependent CTLL-2 cell proliferation[5][6] |
Mechanism of Action
Studies have suggested that this compound exerts its immunosuppressive effects through a mechanism distinct from clinically used immunosuppressants like cyclosporin A and tacrolimus.[5] It has been proposed that this compound targets the amino acid transport system L, leading to the inhibition of amino acid uptake in T-cells.[8] This amino acid deprivation subsequently activates the GCN2 pathway, resulting in the phosphorylation of eIF2α and cell cycle arrest in the G1 phase, thereby suppressing T-cell proliferation.[8]
Caption: Proposed mechanism of this compound immunosuppressive action.
Experimental Protocols
Human CD4+ T-Cell Activation Assay
This in vitro assay is utilized to evaluate the effect of compounds on human T-cell proliferation.
Caption: Workflow for the human CD4+ T-cell activation assay.
Methodology:
-
Isolation of T-Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. CD4+ T-cells are then purified using magnetic-activated cell sorting (MACS).
-
CFSE Staining: The purified CD4+ T-cells are labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Compound Treatment: The CFSE-labeled T-cells are pre-incubated with varying concentrations of this compound or its analogues for 1-2 hours.
-
T-Cell Activation: T-cell proliferation is stimulated by the addition of anti-CD3/CD28-coated beads.
-
Incubation: The cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Flow Cytometry Analysis: After incubation, the cells are harvested, and the CFSE fluorescence is analyzed by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.
-
Data Analysis: The percentage of proliferating cells is determined for each compound concentration, and the IC₅₀ value is calculated as the concentration of the compound that inhibits T-cell proliferation by 50%.
Mouse Mixed Lymphocyte Reaction (MLR)
The MLR assay is a standard method to assess the immunosuppressive potential of a compound by measuring its effect on the proliferation of T-cells in response to allogeneic stimulation.
Methodology:
-
Cell Preparation: Spleen cells are isolated from two different strains of mice (e.g., BALB/c and C57BL/6). The spleen cells from one strain (stimulator) are treated with mitomycin C to prevent their proliferation.
-
Co-culture: The treated stimulator cells are co-cultured with spleen cells from the other mouse strain (responder).
-
Compound Addition: The co-culture is treated with various concentrations of the test compounds (e.g., this compound).
-
Incubation: The cells are incubated for a period of 4-5 days.
-
Proliferation Measurement: T-cell proliferation is quantified by measuring the incorporation of ³H-thymidine or by using a colorimetric assay such as the WST-8 assay.
-
IC₅₀ Determination: The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in T-cell proliferation compared to the untreated control.
References
- 1. Synthesis and Bioactivity of a this compound Analogue Featuring a Simplified Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of a Complex Brasilicardin Analogue Utilizing a Cobalt-Catalyzed MHAT-Induced Radical Bicyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
- 8. This compound, a natural immunosuppressant, targets amino Acid transport system L - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Brasilicardin A and Its Biosynthetic Intermediates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the potent immunosuppressant Brasilicardin A and its biosynthetic intermediates. This document outlines their biological activities, mechanisms of action, and the experimental protocols used for their evaluation, presenting quantitative data in a clear, tabular format and visualizing key pathways and workflows.
This compound, a natural product isolated from the bacterium Nocardia terpenica (formerly Nocardia brasiliensis), has garnered significant attention as a promising immunosuppressive agent.[1] Its unique mode of action, differing from clinically used immunosuppressants like cyclosporin A and tacrolimus, coupled with its high potency and low toxicity, marks it as a compelling candidate for further drug development.[1][2][3] This guide delves into a comparative analysis of this compound and its known biosynthetic intermediates: Brasilicardin B, C, D, E, and G.
Chemical Structures
The Brasilicardin family of compounds shares a characteristic and complex tricyclic diterpenoid core. Variations in the glycosylation and other moieties attached to this core give rise to the different intermediates and the final active product, this compound.
Figure 1: Chemical Structures of this compound and its Biosynthetic Intermediates. This diagram displays the molecular structures of this compound (1), Brasilicardin B (2), Brasilicardin C (3), Brasilicardin D (4), Brasilicardin E (5), and Brasilicardin G (7).
Comparative Biological Activity
The immunosuppressive activity of this compound and its intermediates has been evaluated primarily through T-cell proliferation assays. The data clearly indicates that the complete structure of this compound is crucial for its high potency.
| Compound | Structure | Immunosuppressive Activity (IC50) | Key Structural Features |
| This compound | Complete molecule with diterpenoid core, L-rhamnose, N-acetylglucosamine, and N-acyl-L-alanine side chain | 65 nM (Human T-cell proliferation assay)[1] 0.057 µg/mL (63.8 nM) (Mouse mixed lymphocyte reaction)[1] | The fully decorated molecule. |
| Brasilicardin B | Lacks the N-acyl group on the L-alanine moiety | Activity significantly reduced compared to this compound. | Free amino group on the alanine. |
| Brasilicardin C | Lacks the N-acetylglucosamine and the N-acyl-L-alanine moieties | Active only at higher concentrations (5 µM in human T-cell proliferation assay).[1] | Possesses the diterpenoid core and L-rhamnose. |
| Brasilicardin D | Lacks the N-acetylglucosamine, L-rhamnose, and N-acyl-L-alanine moieties | Inactive. | The aglycone core with the amino acid side chain. |
| Brasilicardin E | The aglycone of this compound, lacking all sugar and amino acid moieties | Did not inhibit T-cell proliferation at tested concentrations.[1] | The bare diterpenoid skeleton. |
| Brasilicardin G | Lacks the N-acetylglucosamine moiety | Antiproliferative activity is still comparable to cyclosporin A.[1] | Diterpenoid core, L-rhamnose, and N-acyl-L-alanine. |
Mechanism of Action: Inhibition of Amino Acid Transport
The primary mechanism of action for this compound's immunosuppressive effect is the inhibition of the amino acid transporter system L.[2] This system is a major transporter for essential amino acids in activated T-cells. By blocking this transporter, this compound induces amino acid deprivation within the T-cells. This cellular stress triggers the activation of the GCN2 kinase, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α leads to a global inhibition of protein synthesis and cell cycle arrest in the G1 phase, thereby preventing the proliferation of activated T-cells.[2]
Caption: Signaling Pathway of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and its intermediates.
Human CD3+ T-Cell Proliferation Assay
This assay is used to assess the antiproliferative effects of compounds on human T-lymphocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T-Cell Enrichment Cocktail
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 antibody (e.g., OKT3)
-
Anti-CD28 antibody
-
96-well flat-bottom microplates
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)
-
Test compounds (this compound and its intermediates) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Enrich for CD3+ T-cells using the RosetteSep™ Human T-Cell Enrichment Cocktail according to the manufacturer's protocol.
-
Wash and resuspend the enriched T-cells in complete RPMI-1640 medium.
-
Coat the wells of a 96-well plate with anti-CD3 antibody (1-5 µg/mL in sterile PBS) by incubating for 2 hours at 37°C or overnight at 4°C.
-
Wash the wells three times with sterile PBS to remove unbound antibody.
-
Seed the purified T-cells into the antibody-coated wells at a density of 1 x 10⁵ cells/well.
-
Add soluble anti-CD28 antibody (1-2 µg/mL) to each well to provide co-stimulation.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cyclosporin A).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
For the final 18 hours of incubation, add [³H]-thymidine (1 µCi/well) to each well.
-
Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-thymidine using a scintillation counter.
-
Alternatively, for non-radioactive methods, follow the manufacturer's protocol for CFSE staining and analysis by flow cytometry or BrdU incorporation and detection.
-
Calculate the concentration of the compound that inhibits T-cell proliferation by 50% (IC50) by plotting the percentage of inhibition against the log of the compound concentration.
Caption: Human CD3+ T-Cell Proliferation Assay Workflow.
Mouse Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the ability of a compound to suppress the proliferation of T-cells in response to allogeneic stimulation, mimicking an aspect of the immune response in organ transplantation.
Materials:
-
Spleens from two different strains of mice (e.g., BALB/c and C57BL/6)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Mitomycin C or irradiation source
-
96-well round-bottom microplates
-
[³H]-thymidine
-
Test compounds
Procedure:
-
Prepare single-cell suspensions of splenocytes from both strains of mice.
-
Treat the splenocytes from one strain (the stimulator cells, e.g., BALB/c) with mitomycin C (25-50 µg/mL) for 30 minutes at 37°C or with gamma irradiation (20-30 Gy) to inhibit their proliferation.
-
Wash the stimulator cells extensively to remove any residual mitomycin C.
-
In a 96-well round-bottom plate, co-culture the responder splenocytes (e.g., C57BL/6) at 2 x 10⁵ cells/well with the treated stimulator splenocytes at 4 x 10⁵ cells/well.
-
Add serial dilutions of the test compounds to the co-cultures.
-
Incubate the plates for 4-5 days at 37°C in a humidified 5% CO₂ incubator.
-
For the final 18 hours of incubation, add [³H]-thymidine (1 µCi/well).
-
Harvest the cells and measure [³H]-thymidine incorporation as described for the T-cell proliferation assay.
-
Calculate the IC50 values.
Caption: Mouse Mixed Lymphocyte Reaction (MLR) Workflow.
Conclusion
The comparative analysis of this compound and its biosynthetic intermediates highlights the critical role of each structural moiety for its potent immunosuppressive activity. The fully assembled this compound is a highly effective inhibitor of T-cell proliferation, with its activity significantly diminishing as key components are removed. The lack of the N-acetylglucosamine in Brasilicardin G results in a notable but not complete loss of activity, whereas the absence of the entire sugar and amino acid portions in Brasilicardin E renders the molecule inactive. This structure-activity relationship underscores the importance of the complete glycosidic and amino acid side chains for the molecule's interaction with its target, the amino acid transporter system L. For researchers in drug development, this information is vital for the design of future synthetic analogues that may possess improved therapeutic profiles. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of this compound and other potential immunosuppressive agents.
References
- 1. Genetic Engineering in Combination with Semi‐Synthesis Leads to a New Route for Gram‐Scale Production of the Immunosuppressive Natural Product Brasilicardin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple regulators control the biosynthesis of brasilicardin in Nocardia terpenica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Brasilicardin A: A Comparative Analysis of Efficacy Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Brasilicardin A, a novel immunosuppressive agent, across various cell lines. The data presented is compiled from peer-reviewed studies to facilitate an informed assessment of its potential therapeutic applications.
Executive Summary
This compound, a diterpene glycoside isolated from the actinomycete Nocardia brasiliensis, has demonstrated potent immunosuppressive and cytotoxic activities. Its unique mechanism of action, targeting the amino acid transport system L, distinguishes it from conventional immunosuppressants like Cyclosporin A. This guide summarizes the quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes its signaling pathway and experimental workflows.
Data Presentation
The efficacy of this compound has been evaluated in both immunosuppressive and cytotoxic assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in different cell lines and compare its potency with other known immunosuppressants.
Table 1: Immunosuppressive Activity of this compound in Mouse Mixed Lymphocyte Reaction (MLR) Assay
| Compound | IC50 (µg/mL) |
| This compound | 0.057[1] |
| Cyclosporin A | 0.016 |
| Ascomycin | 0.04 |
Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) |
| L1210 | Murine Leukemia | 1.2 |
| KB | Human Epidermoid Carcinoma | 1.3 |
| P388/ADM | Adriamycin-Resistant Murine Leukemia | 0.22 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the immunosuppressive activity of a compound by measuring its ability to inhibit T-cell proliferation in response to alloantigens.
-
Cell Preparation:
-
Spleen cells are harvested from two genetically distinct mouse strains (e.g., BALB/c and C57BL/6).
-
Single-cell suspensions are prepared, and red blood cells are lysed.
-
The "stimulator" spleen cells from one strain are treated with mitomycin C to prevent their proliferation.
-
The "responder" spleen cells are from the other strain.
-
-
Co-culture:
-
Responder cells (2.5 x 10^5 cells/well) and stimulator cells (5.0 x 10^5 cells/well) are co-cultured in a 96-well plate.
-
This compound, Cyclosporin A, or a vehicle control is added to the wells at various concentrations.
-
-
Proliferation Assay:
-
The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
For the final 8 hours of incubation, 1 µCi of [3H]-thymidine is added to each well.
-
Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The IC50 value is calculated as the concentration of the compound that inhibits [3H]-thymidine incorporation by 50% compared to the vehicle control.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
-
Cell Seeding:
-
Cancer cell lines (e.g., L1210, KB, P388/ADM) are seeded into 96-well plates at a density of 5 x 10^3 cells/well.
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.
-
The cells are treated with the different concentrations of this compound or a vehicle control.
-
-
Incubation:
-
The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the vehicle control.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Cytotoxicity Assay
References
Brasilicardin A's unique mode of action compared to other immunosuppressants.
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective and less toxic immunosuppressive agents is a cornerstone of transplantation medicine and the treatment of autoimmune diseases. While calcineurin inhibitors such as Cyclosporin A and FK506 (Tacrolimus) have long been the mainstay of immunosuppressive therapy, their use is associated with significant side effects. Brasilicardin A, a natural product isolated from the actinomycete Nocardia brasiliensis, has emerged as a promising alternative with a distinct mechanism of action that sets it apart from these conventional drugs. This guide provides a detailed comparison of this compound with other immunosuppressants, supported by experimental data, to illuminate its unique therapeutic potential.
A Differentiated Mechanism of Action
This compound exerts its immunosuppressive effects through a novel pathway centered on the regulation of nutrient availability for T-lymphocytes. Unlike Cyclosporin A and FK506, which directly target the calcineurin signaling pathway, this compound inhibits the amino acid transport system L (LAT1).[1][2] This transporter is crucial for the uptake of essential amino acids, such as leucine, which are vital for T-cell proliferation and effector functions.
The inhibition of amino acid uptake by this compound leads to intracellular amino acid deprivation, which in turn activates the General Control Nonderepressible 2 (GCN2) kinase.[1] Activated GCN2 phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), a key regulator of protein synthesis.[1] This phosphorylation event leads to a global reduction in protein synthesis while selectively upregulating the translation of stress-response proteins. The ultimate consequence for activated T-cells is an arrest in the G1 phase of the cell cycle, thereby preventing their proliferation.[1]
In stark contrast, Cyclosporin A and FK506 function by forming complexes with intracellular proteins (immunophilins), which then bind to and inhibit calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[3] Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a transcription factor that, upon activation, translocates to the nucleus and induces the expression of genes essential for T-cell activation and cytokine production, most notably Interleukin-2 (IL-2). By inhibiting calcineurin, Cyclosporin A and FK506 prevent NFAT activation and subsequent T-cell responses.
Comparative Efficacy and Cellular Effects
Experimental data underscores the potent immunosuppressive activity of this compound, often comparable to or exceeding that of established drugs, but with a potentially better safety profile.
Table 1: Comparative Immunosuppressive Activity
| Compound | Target | IC50 (Mixed Lymphocyte Reaction) | Reference |
| This compound | Amino Acid Transport System L (LAT1) | 63.8 nM (0.057 µg/mL) | [4] |
| FK506 (Tacrolimus) | Calcineurin | 0.2-0.5 nM | |
| Cyclosporin A | Calcineurin | 10 nM |
Note: The IC50 value for this compound was converted from µg/mL to nM using its molecular weight of 893.0 g/mol .[5][6]
While direct comparative studies on the inhibition of amino acid transport are limited, it is known that FK506 can inhibit amino acid import in yeast.[7] However, the primary mechanism in mammalian T-cells is calcineurin inhibition. Studies on Cyclosporin A have suggested it does not have a specific influence on the renal handling of amino acids, though this does not preclude effects on specific cellular transporters in T-cells.[8] The key differentiator remains that for this compound, the inhibition of amino acid transport is its primary mode of immunosuppressive action.
Signaling Pathway Diagrams
The distinct mechanisms of action of this compound and the calcineurin inhibitors are visualized in the following signaling pathway diagrams.
Caption: this compound inhibits the LAT1 transporter, leading to G1 arrest in T-cells.
Caption: FK506 and Cyclosporin A inhibit calcineurin, preventing T-cell activation.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate and compare the activity of immunosuppressants.
T-Cell Proliferation Assay (CTLL-2 Cells)
This assay measures the ability of an immunosuppressive agent to inhibit the proliferation of the IL-2 dependent murine cytotoxic T-cell line, CTLL-2.
Methodology:
-
Cell Culture: CTLL-2 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and recombinant human IL-2.
-
Assay Setup: Cells are washed to remove IL-2 and seeded into 96-well plates at a density of 5 x 10^4 cells/well in fresh medium containing a suboptimal concentration of IL-2.
-
Compound Treatment: A serial dilution of the test compounds (this compound, FK506, Cyclosporin A) is added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Proliferation Measurement: Cell proliferation is assessed using a colorimetric assay such as MTS or WST-1, or by measuring the incorporation of tritiated thymidine ([³H]-thymidine). The absorbance or radioactivity is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration.
Mixed Lymphocyte Reaction (MLR)
The MLR is an in vitro model of the initial phase of allograft rejection, measuring the proliferation of T-cells from one donor (responder) in response to stimulation by cells from a genetically different donor (stimulator).
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two unrelated healthy donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Preparation (One-Way MLR): The stimulator PBMCs are treated with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture: Responder PBMCs are co-cultured with the treated stimulator PBMCs in a 96-well plate.
-
Compound Treatment: Test compounds are added to the co-culture at various concentrations.
-
Incubation: The culture is incubated for 5-7 days.
-
Proliferation Measurement: T-cell proliferation is quantified by the incorporation of [³H]-thymidine during the last 18-24 hours of culture. The cells are harvested, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 is calculated as the concentration of the compound that causes a 50% reduction in the proliferative response compared to the untreated control.
Amino Acid Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of a specific amino acid, such as radiolabeled leucine, into T-cells.
Methodology:
-
Cell Preparation: Activated T-cells or a T-cell line (e.g., Jurkat) are washed and resuspended in a sodium-free uptake buffer.
-
Compound Pre-incubation: The cells are pre-incubated with the test compounds or vehicle control for a defined period.
-
Uptake Initiation: Radiolabeled amino acid (e.g., [³H]-leucine) is added to the cell suspension to initiate the uptake.
-
Uptake Termination: After a short incubation period (e.g., 1-5 minutes), the uptake is stopped by adding ice-cold uptake buffer and rapidly filtering the cells through a glass fiber filter to separate them from the extracellular medium.
-
Measurement: The radioactivity retained on the filter, representing the intracellular amino acid, is measured by liquid scintillation counting.
-
Data Analysis: The inhibition of amino acid uptake is calculated, and the IC50 value is determined.
Conclusion
This compound represents a significant departure from conventional immunosuppressive strategies. Its unique mode of action, targeting amino acid transport in T-lymphocytes, offers the potential for a more targeted and less toxic approach to immunosuppression. The data presented herein highlights its potent efficacy, which is comparable to that of established calcineurin inhibitors. For researchers and drug development professionals, this compound and its mechanism of action open up new avenues for the design and discovery of next-generation immunomodulatory therapies with improved safety and efficacy profiles. Further investigation into the clinical applications of this novel immunosuppressant is warranted.
References
- 1. This compound, a natural immunosuppressant, targets amino Acid transport system L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound, a new terpenoid antibiotic from pathogenic Nocardia brasiliensis: fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C45H68N2O16 | CID 10463438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The immunosuppressant FK506 inhibits amino acid import in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of cyclosporine on the renal tubular amino acid handling after kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Preclinical Profile of Brasilicardin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the preclinical data for Brasilicardin A, a novel immunosuppressive agent, against the well-established drugs Cyclosporin A and Tacrolimus. This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes relevant biological pathways to aid in the assessment of this compound's potential as a therapeutic candidate.
Executive Summary
This compound, a natural product isolated from Nocardia brasiliensis, demonstrates potent immunosuppressive activity through a distinct mechanism of action: the inhibition of the L-type amino acid transporter 1 (LAT1).[1][2] This mode of action, which leads to amino acid deprivation in T cells, differs from the calcineurin inhibition pathway targeted by Cyclosporin A and Tacrolimus. Preclinical data suggests that this compound has comparable or greater in vitro potency than Cyclosporin A and is less toxic in some assays.[1][3] However, a comprehensive preclinical dataset, including in vivo efficacy in disease models and detailed pharmacokinetic and toxicological profiles, is not yet fully available in the public domain. This guide compiles the existing data to facilitate an objective comparison and identify key areas for further investigation.
Data Presentation
In Vitro Immunosuppressive Activity
The primary measure of in vitro immunosuppressive activity is the mixed lymphocyte reaction (MLR) assay, which assesses the proliferation of T cells in response to allogeneic stimulation.
| Compound | Mouse Mixed Lymphocyte Reaction (MLR) IC50 | Reference |
| This compound | 0.057 µg/mL | [3] |
| Cyclosporin A | ~0.15 µg/mL | [1] |
| Tacrolimus | Not directly compared in the same study | - |
| Ascomycin | 0.04 µg/mL | [1] |
IC50: The half maximal inhibitory concentration.
In Vitro Cytotoxicity
| Compound | Cell Line | IC50 | Reference | | :--- | :--- | :--- | | This compound | Murine Leukemia L1210 | 1.2 µg/mL |[4] | | | Human Epidermoid Carcinoma KB | 1.3 µg/mL |[4] | | Cyclosporin A | Various Human Cell Lines | Generally reported to be more toxic than this compound |[1] |
Acute Toxicity
| Compound | Species | Route | LD50 | Reference | | :--- | :--- | :--- | :--- | | This compound | Mouse | - | No adverse effects observed at 100 mg/kg |[5] | | Cyclosporin A | Mouse | Oral | 2,329 mg/kg |[2] | | | Rat | Oral | 1,480 mg/kg |[2] | | Tacrolimus | Rat | Oral | >100 mg/kg |[6] |
LD50: The dose required to be lethal to 50% of the tested population.
Mechanism of Action: Signaling Pathways
This compound exhibits a unique mechanism of action compared to Cyclosporin A and Tacrolimus.
This compound Signaling Pathway
This compound inhibits the L-type amino acid transporter 1 (LAT1), preventing the uptake of essential amino acids like leucine into T cells. This amino acid deprivation activates the GCN2 kinase, which in turn phosphorylates eIF2α. Phosphorylated eIF2α leads to a global shutdown of protein synthesis and cell cycle arrest in the G1 phase, ultimately suppressing T cell proliferation and the immune response.[2]
Cyclosporin A and Tacrolimus Signaling Pathway
Cyclosporin A and Tacrolimus are calcineurin inhibitors. They first bind to intracellular proteins, cyclophilin and FKBP12 respectively, forming a complex that inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation of the Nuclear Factor of Activated T cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of genes essential for T cell activation, such as Interleukin-2 (IL-2).
Experimental Protocols
Mouse Mixed Lymphocyte Reaction (MLR) Assay
This assay is a standard in vitro method to assess the cell-mediated immune response and the efficacy of immunosuppressive agents.
Objective: To measure the proliferation of responder T cells from one mouse strain in response to stimulation by irradiated spleen cells from a genetically different mouse strain.
Workflow:
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. msd.com [msd.com]
- 3. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclosporin A--a chemoprotectant against microcystin-LR toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Brasilicardin A vs. Ascomycin: A Comparative Analysis of Immunosuppressive Potency and Mechanism
In the landscape of immunosuppressive agents, Brasilicardin A and ascomycin represent two distinct molecular entities with potent activities. This guide provides a detailed comparison of their potency, backed by experimental data, and delves into their disparate mechanisms of action. The information is tailored for researchers, scientists, and professionals in drug development, offering a clear perspective on the therapeutic potential of these compounds.
Potency Comparison
The immunosuppressive potency of this compound and ascomycin has been evaluated in mouse mixed lymphocyte reaction (MLR) assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. Ascomycin demonstrates a higher potency in this assay system.
| Compound | IC50 (µg/mL) | Molecular Weight ( g/mol ) | IC50 (nM) |
| This compound | 0.057 - 0.07[1][2][3] | 893.0[1][4] | 63.8 - 78.4 |
| Ascomycin | 0.04[3] | 792.01 | 50.5 |
Experimental Protocols
The potency data presented above was primarily generated using the Mouse Mixed Lymphocyte Reaction (MLR) Assay . This assay is a widely accepted in vitro model to assess the efficacy of immunosuppressive agents.
Mouse Mixed Lymphocyte Reaction (MLR) Assay Protocol
-
Cell Preparation:
-
Spleen lymphocytes are harvested from two different strains of mice (e.g., C57BL/6 as responder cells and BALB/c as stimulator cells).
-
Single-cell suspensions of splenocytes are prepared.
-
Stimulator cells are treated with mitomycin C to inhibit their proliferation, ensuring that the measured proliferation is solely from the responder cells.
-
-
Co-culture:
-
Responder cells (1 x 10^5) are co-cultured with an equal number of mitomycin C-treated stimulator cells in a 96-well plate.
-
The cells are cultured in a suitable lymphocyte medium.
-
-
Compound Treatment:
-
Varying concentrations of the test compounds (this compound or ascomycin) are added to the co-cultures.
-
-
Proliferation Assessment:
-
The cultures are incubated for a defined period (typically 4-5 days) to allow for T-cell proliferation.
-
Proliferation of the responder T-cells is measured. This can be done using various methods, such as:
-
[3H]-Thymidine incorporation: Radiolabeled thymidine is added to the cultures, and its incorporation into the DNA of proliferating cells is quantified.
-
CFSE or Alamar Blue: Fluorescent dyes that allow for the measurement of cell proliferation through flow cytometry or fluorescence-based assays.
-
-
-
Data Analysis:
-
The IC50 value, the concentration of the compound that inhibits the lymphocyte proliferation by 50%, is calculated from the dose-response curves.
-
Mechanism of Action
This compound and ascomycin exert their immunosuppressive effects through fundamentally different signaling pathways.
This compound Signaling Pathway
This compound's mechanism of action is distinct from traditional immunosuppressants. It targets the amino acid transporter system L , which is crucial for the uptake of essential amino acids in activated T-cells.[5] By inhibiting this transporter, this compound effectively starves the T-cells of necessary nutrients, leading to cell cycle arrest in the G1 phase.[3] This amino acid deprivation triggers the activation of General Control Nonderepressible 2 (GCN2) kinase, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event leads to a global reduction in protein synthesis and ultimately suppresses T-cell proliferation and effector functions.
Caption: this compound inhibits the amino acid transporter system L, leading to immunosuppression.
Ascomycin Signaling Pathway
Ascomycin, an ethyl analog of tacrolimus (FK506), operates through the well-established calcineurin pathway.[6] It first forms a complex with the intracellular immunophilin FKBP12 (FK506-binding protein 12).[6][7] This ascomycin-FKBP12 complex then binds to and inhibits calcineurin , a calcium and calmodulin-dependent serine/threonine protein phosphatase.[6] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Consequently, NFAT cannot translocate to the nucleus, and the transcription of genes essential for T-cell activation and cytokine production (such as IL-2) is suppressed.
Caption: Ascomycin inhibits calcineurin, preventing T-cell activation and cytokine production.
Summary
While both this compound and ascomycin are potent immunosuppressants, they achieve this effect through distinct mechanisms. Ascomycin shows slightly higher potency in in vitro T-cell proliferation assays and acts via the well-characterized calcineurin pathway. This compound, on the other hand, presents a novel mechanism of action by targeting amino acid transport, which could offer a new therapeutic strategy for immunosuppression with a potentially different side-effect profile. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a new terpenoid antibiotic from pathogenic Nocardia brasiliensis: fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a natural immunosuppressant, targets amino Acid transport system L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C45H68N2O16 | CID 10463438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mixed lymphocyte reaction (MLR) [bio-protocol.org]
- 6. Ascomycin and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ascomycin | Calcineurin inhibitor | Hello Bio [hellobio.com]
Safety Operating Guide
Proper Disposal of Brasilicardin A: A Guide for Laboratory Professionals
Disclaimer: As of December 14, 2025, a specific Safety Data Sheet (SDS) for Brasilicardin A is not publicly available. The following guidelines are based on established best practices for the handling and disposal of potent, biologically active compounds, specifically terpenoid antibiotics and diterpene glycosides. Researchers and laboratory personnel must always consult their institution's Environmental Health and Safety (EHS) office for specific protocols and comply with all local, state, and federal regulations.
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. Due to its potent immunosuppressive activity, it must be treated as hazardous chemical waste. Adherence to strict protocols minimizes the risk of exposure to personnel and prevents the release of this active pharmaceutical ingredient into the environment.
Key Characteristics of this compound for Safe Handling and Disposal
The following table summarizes the key characteristics of this compound, derived from its classification as a terpenoid antibiotic and diterpene glycoside, which are pertinent to its safe handling and disposal.
| Property | Implication for Handling and Disposal |
| Physical State | Typically a solid or in solution. Handle as a powder or liquid with appropriate containment to prevent aerosolization or spills. |
| Biological Activity | Potent immunosuppressant. Avoid direct contact and inhalation. All waste must be treated as biologically active. |
| Chemical Class | Terpenoid Glycoside Antibiotic. May be susceptible to degradation by strong acids, bases, or oxidizing agents. However, degradation procedures should only be performed by trained personnel with EHS approval. |
| Solubility | Varies depending on the specific form (e.g., free acid, salt). Assume it is soluble in organic solvents and potentially in aqueous solutions, requiring containment of all liquid waste. |
Experimental Protocols for Safe Disposal
The proper disposal of this compound is a multi-step process requiring meticulous planning and execution. The following protocols are based on general guidelines for hazardous and potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
Before handling any this compound waste, all personnel must be equipped with the following appropriate PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Double-layered, chemically resistant gloves (e.g., nitrile).
-
Body Protection: A disposable, solid-front laboratory gown, long pants, and closed-toe shoes.
-
Respiratory Protection: A fit-tested N95 respirator or higher, especially when handling the solid compound or creating solutions, to prevent inhalation.
All handling of this compound and its waste should be conducted within a certified chemical fume hood.
Waste Segregation and Collection
Proper segregation of waste is crucial to ensure safe handling and disposal.
-
Designated Waste Container: All solid and liquid waste contaminated with this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Solid Waste: This includes unused or expired neat compound, contaminated PPE, vials, pipette tips, and absorbent pads.
-
Liquid Waste: This includes all solutions containing this compound. Aqueous and organic solvent waste streams should be collected in separate, compatible containers.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through your institution's hazardous waste management program.
-
Collection: Collect all this compound waste in the appropriately labeled containers as described above.
-
Storage: Store the sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be well-ventilated and away from incompatible materials.
-
Professional Disposal: Contact your institution's EHS office to arrange for the pickup and proper disposal of the hazardous waste. Do not attempt to dispose of this compound waste down the drain or in the regular trash.
Spill Management
In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS office. Only trained personnel with appropriate PPE and spill kits should perform the cleanup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Essential Safety and Logistical Information for Handling Brasilicardin A
Disclaimer: As a novel and potent immunosuppressive agent, Brasilicardin A lacks a specific, publicly available Safety Data Sheet (SDS). Therefore, the following guidance is based on established best practices for handling potent, bioactive compounds of unknown toxicity. Researchers must conduct a thorough risk assessment based on the specific quantities and procedures used in their laboratory and consult with their institution's Environmental Health and Safety (EHS) department.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for laboratory personnel working with this compound. The aim is to ensure the safety of researchers and the integrity of the experimental environment.
Quantitative Safety Data (Illustrative)
Since no official Occupational Exposure Limit (OEL) has been established for this compound, the following table provides examples of Occupational Exposure Bands (OEBs) for potent pharmaceutical compounds. This compound should be handled with the caution appropriate for a compound falling into OEB 4 or 5 until specific toxicity data is available.
| Parameter | Illustrative Value | Significance and Handling Implications |
| Occupational Exposure Band (OEB) | OEB 4 / 5 (Assumed) | Compounds in this range are considered highly potent and may be genotoxic, carcinogenic, or have reproductive effects at low doses.[1] Requires stringent containment and handling procedures. |
| Occupational Exposure Limit (OEL) | < 10 µg/m³ (8-hour Time-Weighted Average) | This is a typical limit for potent compounds.[2][3][4][5] All work should be conducted in a manner that keeps airborne concentrations well below this level. |
| Acceptable Daily Exposure (ADE) | < 5 µ g/day (Illustrative) | Represents the maximum daily dose unlikely to cause adverse effects over a lifetime.[1] Reinforces the need for high-level containment to prevent any direct exposure. |
Operational Plan: Step-by-Step Guidance
Engineering Controls and Designated Areas
-
Primary Engineering Control: All manipulations of solid this compound or concentrated solutions must be performed within a certified chemical fume hood, a ducted biological safety cabinet, or a glove box to prevent inhalation of aerosols or dust.[6][7] For potent compounds, containment solutions like isolators are often recommended.[8]
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area of the laboratory. Access to this area should be restricted to trained personnel.
Personal Protective Equipment (PPE)
-
Gloves: Double gloving with nitrile gloves is mandatory.[9] Gloves should be changed immediately if contamination is suspected and always upon completion of a task.
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles are required at all times.[10]
-
Lab Coat: A dedicated lab coat, preferably a disposable gown or one made of a low-permeability fabric, must be worn.[11] This coat should be removed before leaving the designated work area.
-
Respiratory Protection: For procedures with a high risk of aerosol generation (e.g., weighing powders outside of a containment unit, sonication), a NIOSH-approved respirator (e.g., N95 or higher) may be necessary, based on a risk assessment.[6]
Experimental Protocols
a. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks within a chemical fume hood.
-
The container should be labeled as "Potent Immunosuppressant - Handle with Caution."
-
Store this compound in a secure, well-ventilated, and clearly labeled location, away from incompatible materials.
b. Weighing Solid this compound:
-
Perform all weighing operations within a containment device such as a ventilated balance enclosure or a glove box to minimize the risk of airborne dust.[7]
-
Use dedicated spatulas and weigh boats.
-
Clean the balance and surrounding surfaces immediately after use with an appropriate deactivating solution (see Decontamination).
c. Preparing Stock Solutions:
-
In a chemical fume hood, carefully add the solvent to the vial containing the pre-weighed this compound.
-
Cap the vial securely before mixing or vortexing.
-
If sonication is required, ensure the vial is sealed and perform the sonication within the fume hood.
d. Use in Cell Culture or Other Assays:
-
When adding this compound solutions to cell cultures or other experimental setups, work within a biological safety cabinet to maintain sterility and containment.
-
Use filtered pipette tips to prevent aerosol generation.
-
All culture plates, flasks, and tubes containing this compound should be clearly labeled.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.[12]
-
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats), weigh boats, pipette tips, and other solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10]
-
-
Liquid Waste:
-
Sharps Waste:
-
Needles, syringes, and any other contaminated sharps must be disposed of in a designated cytotoxic sharps container.[11]
-
-
Final Disposal: All hazardous waste containers must be disposed of through the institution's official EHS waste management program.
Decontamination Protocol
-
Surface Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated at the end of each procedure and in the event of a spill.
-
Cleaning Agents: A recommended procedure is to first use a solution known to denature similar compounds (e.g., a mild bleach solution, if compatible with the surfaces), followed by a rinse with 70% ethanol, and finally water.[13] Always check for chemical compatibility with your equipment.
-
Spill Management: In the event of a spill, immediately alert others in the area.[13] Wearing appropriate PPE, cover the spill with absorbent material.[9] Clean the area from the outside in with a deactivating solution.[13] All materials used for cleanup must be disposed of as hazardous waste.[13]
Workflow for Handling this compound
References
- 1. What is an OEB 5 compound? [affygility.com]
- 2. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. escopharma.com [escopharma.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. escopharma.com [escopharma.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. pharmtech.com [pharmtech.com]
- 9. england.nhs.uk [england.nhs.uk]
- 10. ipservices.care [ipservices.care]
- 11. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 12. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
